C5aR-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H40FN5O2 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
(2R,3S,4aR,7aR)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-(1-methylindazol-5-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C36H40FN5O2/c1-22-7-5-11-30(37)33(22)36(44)42-32-12-6-8-24(32)20-29(35(43)40-28-17-18-31-25(19-28)21-38-41(31)2)34(42)23-13-15-27(16-14-23)39-26-9-3-4-10-26/h5,7,11,13-19,21,24,26,29,32,34,39H,3-4,6,8-10,12,20H2,1-2H3,(H,40,43)/t24-,29+,32-,34+/m1/s1 |
InChI Key |
SEZIDNKKSXZISP-VOZHPAJJSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
Origin of Product |
United States |
Foundational & Exploratory
C5aR-IN-2: A Technical Guide to the Mechanism of Action of C5a Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: C5aR-IN-2 is a potent C5a receptor (C5aR) inhibitor identified as compound 49 in patent WO2022028586A1.[1][2][3][4] As of late 2025, detailed peer-reviewed scientific literature characterizing the specific quantitative data and experimental protocols for this compound is not publicly available. This guide provides an in-depth overview of the mechanism of action for C5a receptor antagonists, which serves as a foundational understanding for compounds like this compound.
Introduction to the C5a/C5aR Axis
The complement system is a critical component of the innate immune system. Upon activation, the complement protein C5 is cleaved into C5a and C5b. C5a is a potent pro-inflammatory anaphylatoxin that exerts its effects primarily through the C5a receptor 1 (C5aR1, also known as CD88), a classical G protein-coupled receptor (GPCR). A second receptor, C5aR2 (also known as C5L2 or GPR77), also binds C5a and is thought to have modulating, and sometimes opposing, functions. The interaction of C5a with C5aR1 on various immune cells, such as neutrophils, monocytes, and macrophages, triggers a cascade of inflammatory responses including chemotaxis, degranulation, and the production of pro-inflammatory cytokines. Dysregulation of the C5a/C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR1 a key therapeutic target.
Mechanism of Action of C5aR Antagonists
C5aR antagonists are designed to block the binding of C5a to C5aR1, thereby inhibiting the downstream signaling pathways responsible for the inflammatory response. These antagonists can be broadly categorized as either competitive or non-competitive inhibitors.
Signaling Pathway of C5aR1 and Inhibition by an Antagonist:
Upon binding of C5a, C5aR1 couples to intracellular heterotrimeric G proteins, primarily of the Gαi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate multiple downstream signaling cascades:
-
Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Activation of PI3K leads to the phosphorylation of Akt, a key regulator of cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: C5aR1 activation also stimulates the Ras-Raf-MEK-ERK signaling cascade, which is crucial for cell proliferation, differentiation, and inflammation.
-
β-Arrestin Recruitment: Following activation, C5aR1 is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. This not only desensitizes the G protein-mediated signaling but can also initiate G protein-independent signaling pathways and receptor internalization.
C5aR antagonists, such as this compound, are expected to competitively bind to C5aR1 and prevent these signaling events from occurring.
Caption: C5aR1 signaling pathway and its inhibition by an antagonist.
Quantitative Data for Representative C5aR Antagonists
While specific data for this compound is not publicly available, the following table summarizes the in vitro activity of well-characterized C5aR1 antagonists. This data is representative of the potency expected from a novel C5aR inhibitor.
| Compound | Target | Assay Type | Cell Line | IC50 / Ki | Reference |
| Avacopan (CCX168) | Human C5aR1 | Radioligand Binding | CHO-hC5aR1 | Ki: 0.3 nM | Bekker et al., 2016 |
| Calcium Mobilization | Human Neutrophils | IC50: 0.5 nM | Bekker et al., 2016 | ||
| PMX53 | Human C5aR1 | Radioligand Binding | Human Neutrophils | IC50: 20 nM | Woodruff et al., 2002 |
| Myeloperoxidase Release | Human Neutrophils | IC50: 3 nM | Woodruff et al., 2002 | ||
| DF2593A | Human C5aR1 | Calcium Mobilization | U937 cells | IC50: 0.16 nM | Moriconi et al., 2014 |
| Chemotaxis | Human Neutrophils | IC50: 0.08 nM | Moriconi et al., 2014 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize C5aR antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [125I]-C5a) for binding to C5aR1.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human C5aR1 are cultured to 80-90% confluency.
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Competition Binding: In a 96-well plate, cell membranes are incubated with a fixed concentration of [125I]-C5a and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The mixture is incubated for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a C5aR antagonist to inhibit C5a-induced increases in intracellular calcium concentration.
Protocol:
-
Cell Preparation: A suitable cell line (e.g., U937 or primary human neutrophils) is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist for a specific time.
-
C5a Stimulation: The cells are then stimulated with a fixed concentration of C5a (typically the EC80 concentration).
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The dose-response curve of the antagonist's inhibition is plotted to determine its IC50 value.
Caption: Experimental workflow for a calcium mobilization assay.
Chemotaxis Assay
This assay assesses the ability of a C5aR antagonist to block the migration of cells towards a C5a gradient.
Protocol:
-
Cell Isolation: Primary human neutrophils are isolated from fresh human blood.
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a porous membrane) is used. The lower chamber is filled with a solution containing C5a as the chemoattractant.
-
Cell Treatment: The isolated neutrophils are pre-incubated with different concentrations of the test antagonist.
-
Cell Seeding: The treated cells are placed in the upper chamber of the chemotaxis plate.
-
Incubation: The plate is incubated for a period (e.g., 60-90 minutes) at 37°C to allow cell migration through the porous membrane towards the C5a gradient.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or by using a fluorescent dye and a plate reader.
-
Data Analysis: The inhibitory effect of the antagonist at different concentrations is used to calculate the IC50 for chemotaxis.
Logical Relationship of the Mechanism of Action
The mechanism of action of a C5aR antagonist like this compound can be summarized by a logical flow from molecular interaction to cellular and physiological outcomes.
Caption: Logical flow of the mechanism of action for a C5aR antagonist.
Conclusion
This compound is a potent inhibitor of the C5a receptor. While specific data on this compound is limited to patent literature, its mechanism of action is expected to follow the established principles of C5aR1 antagonism. By competitively blocking the binding of C5a to its receptor, this compound and similar antagonists can effectively inhibit the downstream signaling pathways that drive inflammation. The experimental protocols and representative data provided in this guide offer a comprehensive framework for the preclinical evaluation and characterization of such compounds, which hold significant promise for the treatment of a wide array of inflammatory and autoimmune diseases. Further research and publication of data on this compound will be necessary to fully elucidate its specific pharmacological profile.
References
In-depth Technical Guide on the Biological Function of C5aR Inhibition
A comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
The complement system, a cornerstone of innate immunity, plays a dual role in host defense and the inflammatory response. A key mediator of this system is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through its interaction with the C5a receptor 1 (C5aR1, also known as CD88).[1][2][3] The C5a-C5aR1 signaling axis is implicated in a wide array of inflammatory and autoimmune diseases, making C5aR1 a compelling therapeutic target.[4][5] This technical guide provides a detailed exploration of the biological functions of C5aR1 inhibition, with a focus on the underlying signaling pathways, experimental methodologies to assess inhibition, and the therapeutic potential of this approach. While this guide focuses on the general principles of C5aR inhibition, it is important to note that a specific inhibitor designated "C5aR-IN-2" is not documented in the publicly available scientific literature. Therefore, the data and methodologies presented are based on well-characterized C5aR antagonists.
Introduction to the C5a-C5aR1 Axis
The complement cascade converges at the cleavage of complement component C5 into C5a and C5b. C5a, a 74-amino acid polypeptide, is a potent chemoattractant for various immune cells, including neutrophils, eosinophils, basophils, and monocytes. Upon binding to C5aR1, a classical G protein-coupled receptor (GPCR), C5a triggers a cascade of intracellular signaling events.
C5aR1 is primarily coupled to inhibitory G proteins (Gαi), leading to the activation of downstream effector pathways. This activation results in a plethora of cellular responses, such as chemotaxis, degranulation, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines and chemokines. Dysregulation of the C5a-C5aR1 axis is a key contributor to the pathogenesis of numerous inflammatory conditions, including sepsis, rheumatoid arthritis, asthma, and neurodegenerative diseases.
A second receptor for C5a, designated C5aR2 (or C5L2), also exists. Unlike C5aR1, C5aR2 does not couple to G proteins and its precise function is still under investigation, with some evidence suggesting it may act as a decoy receptor or a modulator of C5aR1 signaling.
Mechanism of C5aR1 Inhibition
Inhibition of C5aR1 can be achieved through various molecular modalities, including small molecule antagonists, neutralizing antibodies, and peptide inhibitors. These inhibitors typically function by competitively binding to C5aR1, thereby preventing the binding of endogenous C5a and blocking the initiation of downstream signaling cascades. The therapeutic goal of C5aR1 inhibition is to dampen the excessive inflammatory response mediated by C5a without compromising the essential functions of the complement system in host defense.
Key Signaling Pathways Modulated by C5aR1 Inhibition
The inhibition of C5a binding to C5aR1 effectively blocks the activation of several critical intracellular signaling pathways. A diagrammatic representation of the C5aR1 signaling cascade and the points of inhibition is provided below.
Caption: C5aR1 signaling pathway and points of inhibition.
Quantitative Data on C5aR Inhibition
The potency of C5aR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are determined through various in vitro assays. The following table summarizes representative quantitative data for well-characterized C5aR antagonists.
| Inhibitor | Assay Type | Cell Line / System | IC50 / Ki (nM) | Reference |
| PMX53 | [125I]-C5a Binding Assay | Human Neutrophils | 2.1 | FASEB J (2004) 18, 355-7 |
| PMX205 | [125I]-C5a Binding Assay | Human Neutrophils | 0.5 | J Med Chem (2003) 46, 9-12 |
| Avacopan (CCX168) | Calcium Mobilization Assay | U937 Cells | 0.4 | PNAS (2013) 110, 13947-52 |
| W-54011 | [35S]GTPγS Binding Assay | CHO-hC5aR1 membranes | 2.2 | J Immunol (2002) 169, 1996-2002 |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of C5aR inhibitors. Below are protocols for key experiments used to characterize their biological function.
Radioligand Binding Assay
Objective: To determine the affinity of an inhibitor for C5aR1 by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation: Human neutrophils or a cell line overexpressing C5aR1 (e.g., U937 or CHO-hC5aR1) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a fixed concentration of radiolabeled C5a (e.g., [125I]-C5a) and varying concentrations of the test inhibitor.
-
Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The percentage of specific binding is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Calcium Mobilization Assay
Objective: To measure the functional inhibition of C5aR1 signaling by assessing changes in intracellular calcium levels.
Methodology:
-
Cell Loading: C5aR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of the test inhibitor.
-
Stimulation and Measurement: Cells are stimulated with a fixed concentration of C5a, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The inhibition of the C5a-induced calcium flux is plotted against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a calcium mobilization assay.
Chemotaxis Assay
Objective: To evaluate the ability of an inhibitor to block C5a-induced cell migration.
Methodology:
-
Cell Preparation: Isolate primary immune cells (e.g., neutrophils) or use a chemotactic cell line.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber or transwell plate) is used. The lower chamber contains C5a as the chemoattractant, and the upper chamber contains the cells pre-incubated with the test inhibitor.
-
Incubation: The chamber is incubated to allow cell migration towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified by microscopy, flow cytometry, or a plate-based assay.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated and plotted against the inhibitor concentration to determine the IC50.
Conclusion
The inhibition of the C5a-C5aR1 signaling axis represents a promising therapeutic strategy for a multitude of inflammatory and autoimmune diseases. A thorough understanding of the underlying biological functions, signaling pathways, and appropriate experimental methodologies is paramount for the successful development of novel C5aR1 inhibitors. While the specific compound "this compound" remains unidentified in the public domain, the principles and techniques outlined in this guide provide a robust framework for the characterization and advancement of any new chemical entity targeting this critical inflammatory receptor. Further research into the nuanced roles of C5aR1 and C5aR2 will continue to refine our understanding and open new avenues for therapeutic intervention.
References
- 1. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5aR-dependent cell activation by physiological concentrations of C5adesArg: Insights from a novel label-free cellular assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-function relationships of human C5a and C5aR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The C5a-C5aR1 Signaling Axis: A Central Inflammatory Pathway
An In-Depth Technical Guide on C5aR1 Inhibition and its Effect on Inflammatory Pathways
Introduction
The complement system is a cornerstone of innate immunity, providing a rapid and powerful defense against pathogens. However, its dysregulation can lead to excessive inflammation and tissue damage, contributing to the pathogenesis of numerous autoimmune and inflammatory diseases.[1] A key mediator of this inflammatory cascade is the anaphylatoxin C5a, a potent peptide generated upon activation of the complement pathway.[1][2] C5a exerts its powerful pro-inflammatory effects primarily by binding to the C5a receptor 1 (C5aR1, also known as CD88), a classical G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, particularly neutrophils and macrophages.[1][3] This interaction triggers a cascade of cellular responses, including chemotaxis, activation, and the release of inflammatory mediators.
A second receptor, C5aR2 (also known as C5L2 or GPR77), also binds C5a but lacks the canonical G-protein coupling domain, leading to a more complex and sometimes opposing role in inflammation. Given the central role of the C5a-C5aR1 axis in driving inflammation, its inhibition has emerged as a highly promising therapeutic strategy. This technical guide provides a detailed overview of the mechanism and effects of C5aR1 inhibition on inflammatory pathways, using data from studies on representative selective inhibitors such as the oral small molecule Avacopan (CCX168) and the cyclic peptide PMX53 .
Upon binding of C5a, C5aR1, which is predominantly coupled to the Gαi protein, initiates a series of intracellular signaling events. This activation leads to potent, pro-inflammatory cellular responses that are fundamental to the innate immune response but detrimental when chronically or excessively activated.
Key downstream signaling events include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Crucial for cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, p38): Regulates the production of pro-inflammatory cytokines and chemokines.
-
Calcium Mobilization: A rapid increase in intracellular calcium concentration is a hallmark of neutrophil activation, triggering degranulation and respiratory burst.
-
β-Arrestin Recruitment: Mediates receptor desensitization and internalization, but can also initiate G protein-independent signaling.
These signaling cascades converge to orchestrate a robust inflammatory response, characterized by the recruitment and activation of immune cells, particularly neutrophils.
Effects of C5aR1 Inhibition on Inflammatory Pathways
Selective C5aR1 antagonists, such as Avacopan, function as allosteric inhibitors that block the binding of C5a, thereby preventing the downstream inflammatory responses. This targeted inhibition leads to a significant reduction in inflammation without broadly suppressing the entire complement system, preserving the host's ability to form the membrane attack complex (C5b-9) which is crucial for fighting certain infections.
The primary effects of C5aR1 inhibition include:
-
Reduced Neutrophil Recruitment and Activation: By blocking C5a-mediated chemotaxis, C5aR1 inhibitors dramatically reduce the infiltration of neutrophils to sites of inflammation. Furthermore, they inhibit key activation events such as the upregulation of adhesion molecules (e.g., CD11b), degranulation, and the production of reactive oxygen species (ROS).
-
Suppression of Pro-inflammatory Cytokines: C5aR1 signaling synergizes with other pathways, like those activated by Toll-like receptors (TLRs), to amplify the production of inflammatory cytokines. Inhibition of C5aR1 has been shown to decrease the release of key cytokines such as TNF-α, IL-6, and IFN-γ in various inflammatory models.
-
Amelioration of Inflammasome-Mediated Pathology: The C5a-C5aR1 axis can contribute to the activation of the NLRP3 inflammasome and subsequent production of mature IL-1β, a process linked to pyroptotic cell death. C5aR1 antagonists can suppress this pathway, reducing IL-1β secretion and inflammation.
Quantitative Data on C5aR1 Inhibitor Efficacy
The potency of C5aR1 inhibitors has been quantified in numerous in vitro and in vivo studies. Avacopan and PMX53 have demonstrated nanomolar efficacy in blocking C5a-mediated functions.
Table 1: In Vitro Potency of Representative C5aR1 Inhibitors
| Compound | Assay | Cell Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Avacopan | Competitive Binding (¹²⁵I-C5a) | Human Neutrophils | 0.2 nM | |
| Chemotaxis | Human Neutrophils | 1.7 nM | ||
| Intracellular Ca²⁺ Release | Human Neutrophils | 0.2 nM | ||
| CD11b Upregulation | Human Neutrophils | 3.0 nM |
| PMX53 | C5a-induced Myeloperoxidase Release | Human Neutrophils | ~20 nM | |
Table 2: In Vivo Effects of C5aR1 Inhibition in Mouse Models
| Inhibitor | Model | Dosage | Effect | Reference |
|---|---|---|---|---|
| PMX53 | C5a-induced Neutrophil Mobilization | 1 mg/kg (i.v.) | Significant decrease in circulating neutrophils | |
| PMX53 | C5a-induced TNF-α Production | 1 mg/kg (i.v.) | Significant decrease in plasma TNF-α | |
| Anti-C5aR1 Ab | MERS-CoV Infection | N/A | Significantly lower serum IFN-γ levels vs. control |
| PMX53 | Zymosan-induced Hypernociception | 60-180 µ g/paw | Dose-dependent inhibition of inflammatory pain | |
The Enigmatic Role of the Second C5a Receptor, C5aR2 (C5L2)
While C5aR1 is the primary driver of C5a-mediated inflammation, the role of C5aR2 is more complex and context-dependent. Lacking a G-protein coupling domain, it was initially considered a non-signaling decoy receptor that sequesters C5a, thereby dampening inflammation.
However, emerging evidence suggests C5aR2 can initiate its own signaling pathways, often through β-arrestin, and its effects can be either pro- or anti-inflammatory. For instance, some studies show the C5a/C5aR2 axis can promote inflammation by upregulating HMGB1 and activating the NLRP3 inflammasome. In other contexts, C5aR2 activation has been shown to negatively regulate TLR-induced cytokine secretion. The selective inhibitors discussed in this guide, such as Avacopan and PMX53, are highly specific for C5aR1 and do not significantly interact with C5aR2.
Key Experimental Protocols
This section outlines common methodologies used to assess the efficacy of C5aR1 inhibitors.
Protocol 1: In Vivo C5a-Induced Neutrophil Mobilization Assay
This pharmacodynamic assay measures the ability of an antagonist to block C5a-induced neutrophilia in mice.
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Objective: To determine the in vivo efficacy and duration of action of a C5aR1 antagonist.
-
Methodology:
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Wild-type C57BL/6J mice are administered the C5aR1 antagonist (e.g., PMX53 at 1 mg/kg) or vehicle via intravenous (i.v.) injection at various time points (e.g., 15 min, 2 h, 6 h) prior to C5a challenge.
-
Mice are challenged with recombinant mouse C5a (e.g., 50 µg/kg, i.v.) to induce neutrophil mobilization from the bone marrow.
-
Blood samples are collected from the tail vein at baseline and at time points post-C5a injection (e.g., 60 minutes).
-
Blood smears are prepared and stained (e.g., with Wright-Giemsa stain) or analyzed by an automated hematology analyzer to determine the percentage and absolute count of circulating neutrophils (polymorphonuclear leukocytes, PMNs).
-
-
Endpoint: A significant reduction in the percentage of circulating PMNs in antagonist-treated mice compared to vehicle-treated mice following C5a challenge indicates efficacy.
Protocol 2: In Vitro Neutrophil Chemotaxis Assay
This assay measures the ability of an antagonist to block C5a-directed cell migration.
-
Objective: To quantify the in vitro potency of a C5aR1 antagonist in inhibiting chemotaxis.
-
Methodology:
-
Human neutrophils are isolated from the peripheral blood of healthy donors.
-
A multi-well chemotaxis plate (e.g., Boyden chamber) with a porous membrane (e.g., 3-5 µm pores) is used.
-
The lower chamber is filled with a chemoattractant solution containing C5a at a concentration known to induce migration (e.g., 1-10 nM).
-
Isolated neutrophils are pre-incubated with various concentrations of the C5aR1 antagonist or vehicle.
-
The treated neutrophils are placed in the upper chamber of the plate.
-
The plate is incubated (e.g., 60-90 minutes at 37°C) to allow cells to migrate through the membrane toward the C5a gradient.
-
-
Endpoint: The number of migrated cells in the lower chamber is quantified (e.g., by cell counting via microscopy or a plate reader-based assay). The IC₅₀ is calculated as the antagonist concentration that inhibits 50% of the maximal cell migration.
Protocol 3: Cytokine Measurement by ELISA
-
Objective: To measure the effect of C5aR1 inhibition on the production of specific cytokines.
-
Methodology:
-
Plasma is collected from animals in in vivo studies (as in Protocol 1), or supernatant is collected from in vitro cell cultures (e.g., macrophages stimulated with LPS +/- C5a).
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An Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., mouse TNF-α, human IL-6) is used according to the manufacturer's instructions.
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Briefly, a plate pre-coated with a capture antibody is incubated with the samples.
-
A detection antibody, followed by an enzyme-conjugated secondary antibody and a substrate, is added sequentially.
-
The resulting colorimetric change is measured with a plate reader.
-
-
Endpoint: The concentration of the cytokine is determined by comparison to a standard curve. A reduction in cytokine levels in the antagonist-treated group compared to control indicates efficacy.
Conclusion
The C5a-C5aR1 signaling axis is a powerful driver of inflammation, central to the pathogenesis of a wide range of inflammatory and autoimmune diseases. The development of selective C5aR1 inhibitors represents a targeted therapeutic strategy that effectively mitigates the downstream consequences of C5a activation—including neutrophil recruitment, activation, and inflammatory cytokine production—without compromising essential components of the complement-mediated host defense. The clinical success of Avacopan for ANCA-associated vasculitis validates this approach and highlights the significant potential of C5aR1 antagonism as a therapeutic modality for other complement-driven diseases. Continued research into the nuanced roles of C5aR1 and C5aR2 will further refine the application of these targeted therapies for researchers, scientists, and drug development professionals.
References
Investigating the Downstream Effects of C5aR1 Inhibition: A Technical Guide to the Core Actions of a Representative Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. A key effector of this cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects primarily through the G protein-coupled receptor, C5a receptor 1 (C5aR1, also known as CD88).[1][2][3] Activation of C5aR1 on various cell types, particularly myeloid cells, triggers a cascade of downstream signaling events that orchestrate inflammatory responses.[2][3] Consequently, antagonism of C5aR1 has emerged as a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases.
This technical guide provides an in-depth examination of the downstream effects of C5aR1 inhibition, using the well-characterized, potent, and selective C5aR1 antagonist, PMX53, as a representative molecule. PMX53 is a cyclic hexapeptide that acts as a full antagonist of C5aR1. We will explore its mechanism of action, summarize its quantitative effects on key cellular responses, provide detailed experimental protocols for assessing these effects, and visualize the underlying signaling pathways and experimental workflows.
Mechanism of Action of the Representative C5aR1 Antagonist: PMX53
PMX53 is a synthetic peptidic compound that functions as a potent and orally active antagonist of the complement C5a receptor 1 (C5aR1 or CD88). It specifically binds to C5aR1, preventing the binding of its natural ligand, C5a, and subsequent receptor activation. This blockade of C5a binding inhibits the downstream signaling cascades that mediate the pro-inflammatory actions of C5a. It is important to note that PMX53 does not bind to the second C5a receptor, C5aR2 (also known as C5L2), or the C3a receptor, highlighting its specificity.
While PMX53 is a high-affinity antagonist of C5aR1, it has also been identified as a low-affinity agonist for the Mas-related gene 2 (MrgX2), which can stimulate mast cell degranulation at higher concentrations. This dual activity is an important consideration in the experimental application and interpretation of results related to PMX53.
Quantitative Effects of C5aR1 Inhibition by PMX53
The inhibitory effects of PMX53 on C5a-induced cellular responses have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of PMX53
| Cellular Response | Cell Type | IC50 (nM) | Reference |
| Myeloperoxidase Release | Human Neutrophils | 22 | |
| Chemotaxis | Human Neutrophils | 75 | |
| C5a-induced Hypernociception | Rat Paw | - | |
| Calcium Mobilization | HMC-1 cells | ~10 (inhibition) |
Table 2: In Vivo Efficacy of PMX53
| Experimental Model | Species | Dose | Effect | Reference |
| C5a-induced Neutrophil Mobilization | Mouse | 1 mg/kg (i.v.) | Significant inhibition | |
| C5a-induced TNF-α Production | Mouse | 1 mg/kg (i.v.) | ~90% reduction | |
| Zymosan-, Carrageenan-, and LPS-induced Hypernociception | Rat | 60-180 µ g/paw (local) | Inhibition |
Key Signaling Pathways Modulated by C5aR1 Inhibition
Activation of C5aR1 by C5a initiates a cascade of intracellular signaling events. PMX53, by blocking the initial ligand-receptor interaction, prevents the activation of these downstream pathways.
Caption: C5aR1 signaling pathway and the inhibitory action of PMX53.
Experimental Workflows
The following diagrams illustrate the general workflows for key in vitro assays used to characterize the downstream effects of C5aR1 antagonists.
Caption: Workflow for a neutrophil chemotaxis assay.
Caption: Workflow for a calcium mobilization assay.
Caption: Workflow for an ERK1/2 phosphorylation assay.
Detailed Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the inhibition of C5a-induced neutrophil migration by a C5aR1 antagonist.
Materials:
-
Freshly isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores)
-
Recombinant human C5a
-
PMX53
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Cell stain (e.g., Diff-Quik) or ATP quantification reagent (e.g., CellTiter-Glo®)
-
Microscope or luminescence plate reader
Procedure:
-
Isolate human neutrophils from peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the isolated neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare the chemoattractant solution by diluting recombinant human C5a to its EC80 concentration in assay medium.
-
Prepare the antagonist solutions by serially diluting PMX53 in assay medium containing C5a at its EC80 concentration. Include a vehicle control (assay medium with C5a only).
-
Add 25 µL of the chemoattractant/antagonist solutions to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.
-
Stain the migrated cells on the bottom surface of the membrane with Diff-Quik or a similar stain.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Alternatively, quantify migrated cells in the lower chamber by measuring ATP levels using a luminescent assay.
-
Calculate the percentage inhibition of chemotaxis for each concentration of PMX53 compared to the vehicle control.
Calcium Mobilization Assay
Objective: To measure the inhibition of C5a-induced intracellular calcium release by a C5aR1 antagonist.
Materials:
-
HEK293 cells stably expressing human C5aR1 (or other suitable cell line)
-
Black, clear-bottom 96-well microplates
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Recombinant human C5a
-
PMX53
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the C5aR1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Prepare the dye-loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in assay buffer containing Pluronic F-127.
-
Aspirate the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Prepare 5X concentrated solutions of PMX53 and C5a in assay buffer.
-
Using the fluorescence plate reader, establish a stable baseline fluorescence reading for each well.
-
Add 25 µL of the PMX53 or vehicle solution to the appropriate wells and incubate for a specified pre-treatment time.
-
Inject 25 µL of the C5a solution into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
The change in fluorescence, indicative of intracellular calcium concentration, is calculated. Determine the percentage inhibition of the C5a-induced calcium response by PMX53.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of a C5aR1 antagonist on C5a-induced phosphorylation of ERK1/2.
Materials:
-
CHO cells stably expressing human C5aR1 (or other suitable cell line)
-
Cell culture plates
-
Serum-free medium
-
Recombinant human C5a
-
PMX53
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture C5aR1-expressing cells to ~80% confluency.
-
Serum-starve the cells overnight to reduce basal levels of ERK phosphorylation.
-
Pre-treat the cells with various concentrations of PMX53 or vehicle in serum-free medium for 30-60 minutes.
-
Stimulate the cells with C5a at its EC80 concentration for 5-10 minutes.
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells with ice-cold PBS and then add lysis buffer.
-
Scrape the cells, collect the lysates, and clarify by centrifugation.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities and calculate the inhibition of C5a-induced ERK1/2 phosphorylation by PMX53.
Conclusion
The inhibition of the C5a-C5aR1 axis represents a significant therapeutic opportunity for a multitude of inflammatory diseases. This technical guide has provided a comprehensive overview of the downstream effects of C5aR1 antagonism, using the well-studied inhibitor PMX53 as a prime example. The presented quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer a valuable resource for researchers and drug development professionals working in this field. A thorough understanding of the molecular and cellular consequences of C5aR1 blockade is paramount for the continued development of novel and effective therapies targeting this critical inflammatory pathway.
References
The Role of C5a Receptor Antagonists in Autoimmune Disease Models: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and the inflammatory response. However, its dysregulation is increasingly implicated in the pathogenesis of numerous autoimmune diseases. A key mediator in this process is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through its interaction with the C5a receptor 1 (C5aR1, also known as CD88). This interaction triggers a cascade of signaling events that drive leukocyte chemotaxis, activation, and the release of inflammatory mediators, contributing to tissue damage in autoimmune conditions. Consequently, the C5a-C5aR1 axis has emerged as a promising therapeutic target for a range of autoimmune disorders, including rheumatoid arthritis and systemic lupus erythematosus.[1][2]
This technical guide provides a comprehensive overview of the role of C5aR antagonists in preclinical models of autoimmune diseases. While the specific compound "C5aR-IN-2" was not identified in a review of the current scientific literature, this guide will focus on the wealth of data available for other well-characterized C5aR inhibitors, providing a framework for understanding their mechanism of action and therapeutic potential. We will delve into the signaling pathways modulated by these inhibitors, present quantitative data from key preclinical studies in tabular format for clear comparison, and provide detailed experimental protocols for utilizing these compounds in relevant autoimmune disease models.
C5a Receptor Signaling Pathway
C5aR1 is a classical G protein-coupled receptor (GPCR) that, upon binding C5a, initiates a complex network of intracellular signaling pathways.[3] These pathways are pivotal in mediating the inflammatory effects of C5a. The binding of C5a to C5aR1 leads to the activation of heterotrimeric G proteins, primarily of the Gαi and Gα16 subtypes.[3] This activation sets off a cascade of downstream events, including the activation of phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival, proliferation, and cytokine production.[3] Furthermore, C5aR1 signaling can also proceed through β-arrestin-dependent pathways, which can modulate G protein-mediated signaling and initiate distinct downstream effects.
The second C5a receptor, C5aR2 (also known as C5L2 or GPR77), exhibits a more enigmatic role. It binds C5a but does not couple to G proteins in the classical sense. Current evidence suggests that C5aR2 may act as a decoy receptor, internalizing and degrading C5a to dampen the inflammatory response, or it may signal through β-arrestin pathways, sometimes in opposition to C5aR1 signaling. The interplay between C5aR1 and C5aR2 adds a layer of complexity to the C5a-mediated inflammatory response.
Figure 1: Simplified C5a Receptor Signaling Pathway.
Role of C5aR Antagonists in Autoimmune Disease Models
Lupus Nephritis
Systemic lupus erythematosus (SLE) is a chronic autoimmune disease characterized by widespread inflammation and tissue damage. Lupus nephritis (LN) is a severe complication of SLE, and complement activation is a key driver of its pathogenesis. Studies in the MRL/lpr mouse model of spontaneous lupus have demonstrated a significant upregulation of C5aR mRNA and protein in the kidneys. Pharmacological blockade of C5aR in these mice has been shown to be highly effective in ameliorating disease.
| Parameter | Control (Vehicle) | C5aR Antagonist Treated | Percent Reduction | Reference |
| Renal Function | ||||
| Proteinuria (mg/24h) | Progressive Increase | Prevented Progression | Not specified | |
| Renal Inflammation | ||||
| Neutrophil Infiltration | High | Significantly Reduced | Not specified | |
| Macrophage Infiltration | High | Significantly Reduced | Not specified | |
| IL-1β mRNA Expression | High | Significantly Decreased | Not specified | |
| MIP-2 mRNA Expression | High | Significantly Decreased | Not specified | |
| Neuronal Effects (CNS Lupus) | ||||
| Neuronal Apoptosis (in vitro) | Increased with lupus serum | Significantly Reduced | Not specified | |
| Neutrophil Infiltration (Brain) | High | Reduced | Not specified | |
| ICAM mRNA Expression (Brain) | High | Reduced | Not specified | |
| TNF-α mRNA Expression (Brain) | High | Reduced | Not specified |
This protocol is a synthesized methodology based on published studies.
1. Animal Model:
-
Female MRL/lpr mice, which spontaneously develop a lupus-like disease.
-
Age-matched MRL/++ mice can be used as controls.
2. C5aR Antagonist Administration:
-
Compound: A specific small molecule C5aR antagonist (the original study does not name the compound).
-
Dosing: Administer continuously from 13 to 19 weeks of age.
-
Route of Administration: Osmotic mini-pumps implanted subcutaneously to ensure continuous delivery.
-
Control Group: Administer vehicle alone using the same method.
3. Disease Monitoring and Endpoint Analysis:
-
Renal Function: Monitor proteinuria weekly. Measure blood urea nitrogen (BUN) at the study endpoint.
-
Histopathology: At 19 weeks of age, sacrifice mice and perfuse kidneys. Fix tissues in formalin and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess glomerulonephritis and interstitial inflammation.
-
Immunohistochemistry: Stain kidney sections for immune cell markers such as neutrophils (e.g., Ly6G) and macrophages (e.g., F4/80) to quantify infiltration.
-
Gene Expression Analysis: Isolate RNA from kidney tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory mediators like IL-1β and MIP-2.
-
Apoptosis Assay: Perform TUNEL staining on kidney sections to assess the extent of apoptosis.
Figure 2: Experimental Workflow for C5aR Antagonist Testing in Lupus Nephritis.
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic inflammatory autoimmune disease that primarily affects the joints. The complement system, and specifically C5a, is highly implicated in the pathogenesis of RA, with elevated levels of C5a found in the synovial fluid of patients. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological features with human RA. Blockade of C5aR has shown significant therapeutic efficacy in this model.
| Parameter | Control (Vehicle/Isotype) | C5aR Antagonist/Antibody Treated | Percent Reduction | Reference |
| Clinical Score | Progressive Increase | Almost Complete Inhibition | Not specified | |
| Histopathology | ||||
| Bone Destruction | Severe | Reduced | Not specified | |
| Cartilage Destruction | Severe | Reduced | Not specified | |
| Inflammatory Infiltrate | ||||
| Neutrophil Infiltration (Joint) | High | Significantly Reduced | Not specified | |
| Macrophage Infiltration (Joint) | High | Significantly Reduced | Not specified | |
| Local Inflammatory Mediators (Paw) | ||||
| IL-6 | High | Significantly Reduced | Not specified | |
| KC (CXCL1) | High | Significantly Reduced | Not specified | |
| MCP-1 (CCL2) | High | Significantly Reduced | Not specified | |
| MIP-2 (CXCL2) | High | Significantly Reduced | Not specified |
This protocol is a synthesized methodology based on published studies.
1. Animal Model:
-
DBA/1 mice, which are susceptible to CIA.
2. Induction of CIA:
-
Day 0: Immunize mice subcutaneously at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Day 21: Administer a booster immunization with an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
3. C5aR Blockade:
-
Compound: A blocking anti-mouse C5aR monoclonal antibody or a small molecule C5aR antagonist.
-
Treatment Initiation: Begin treatment therapeutically, once arthritis is established (e.g., when clinical signs appear).
-
Dosing and Route: For an anti-mC5aR mAb, a typical dose might be 0.5 mg/mouse administered subcutaneously three times a week.
-
Control Group: Administer an isotype control antibody or vehicle.
4. Disease Assessment:
-
Clinical Scoring: Visually score arthritis severity in each paw on a scale of 0-4, with a maximum score of 16 per mouse.
-
Histopathology: At the end of the study, collect paws, decalcify, and embed in paraffin. Stain sections with H&E, Safranin O (for cartilage), and for tartrate-resistant acid phosphatase (TRAP) to assess inflammation, cartilage damage, and bone erosion, respectively.
-
Biomarker Analysis: Collect paw tissue for homogenization and measure levels of cytokines and chemokines (e.g., IL-6, KC, MCP-1, MIP-2) by ELISA or multiplex assay. Collect blood to measure systemic inflammatory markers and anti-collagen antibody titers.
References
C5aR-IN-2 as a Tool for Sepsis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The complement system, a crucial component of innate immunity, is strongly activated during sepsis, leading to the generation of the potent pro-inflammatory anaphylatoxin C5a. C5a exerts its detrimental effects primarily through the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor expressed on various immune and non-immune cells. The C5a-C5aR1 axis is a key driver of the overwhelming inflammatory response, immune paralysis, and multi-organ failure characteristic of sepsis. Consequently, antagonism of C5aR1 represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the use of a C5aR1 inhibitor, exemplified by the conceptual tool compound C5aR-IN-2, in sepsis research. It details the underlying signaling pathways, provides experimental protocols for its evaluation, and summarizes the expected quantitative outcomes based on extensive research with similar C5aR1 antagonists.
Introduction to C5a and C5aR1 in Sepsis
During sepsis, excessive complement activation leads to a surge in C5a levels. The binding of C5a to C5aR1 on immune cells, such as neutrophils and macrophages, triggers a cascade of pro-inflammatory events.[1][2] This includes chemotaxis, degranulation, and the release of reactive oxygen species (ROS) and a "cytokine storm" of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] Paradoxically, prolonged C5a signaling can also lead to immune cell paralysis, characterized by an impaired ability to clear pathogens.[2][3] Furthermore, C5aR1 is upregulated in various organs during sepsis, contributing to organ-specific damage. Blockade of the C5a-C5aR1 interaction has been shown to improve survival in preclinical sepsis models by attenuating the inflammatory response and preserving innate immune functions.
Mechanism of Action of C5aR1 Inhibition
This compound is conceptualized as a selective antagonist of C5aR1. By binding to the receptor, it prevents the conformational changes necessary for G-protein coupling and the initiation of downstream signaling cascades. This blockade effectively neutralizes the pathological effects of excessive C5a.
C5aR1 Signaling Pathways in Sepsis
The binding of C5a to C5aR1 activates several key intracellular signaling pathways that contribute to the septic inflammatory response. A selective inhibitor like this compound would be expected to block these pathways.
Quantitative Data on the Effects of C5aR1 Inhibition in Sepsis Models
The following tables summarize quantitative data from preclinical studies using C5aR1 antagonists or C5aR1 knockout mice in sepsis models, which represent the expected outcomes for a potent and selective C5aR1 inhibitor like this compound.
Table 1: Effect of C5aR1 Blockade on Survival in Cecal Ligation and Puncture (CLP) Sepsis Models
| Model Organism | Sepsis Model | Treatment | Survival Rate (Control) | Survival Rate (Treatment) | Reference |
| Mouse | Mid-grade CLP | Anti-C5aR1 Antibody | 31% | 100% | |
| Mouse | High-grade CLP | Combined anti-C5aR1 & anti-C5L2 Abs | 0% | >60% | |
| Mouse | CLP | C5aR Antagonist (C5aRa) | ~20% | ~70% | |
| Mouse | Mild to Moderate CLP | C5aR1 Knockout | ~40-60% | ~80-90% |
Table 2: Effect of C5aR1 Blockade on Inflammatory Cytokines in Sepsis Models
| Cytokine | Model | Treatment | Reduction in Cytokine Levels | Reference |
| IL-6 | Mouse CLP | Anti-C5aR1 Antibody | Significantly Reduced | |
| TNF-α | Mouse CLP | Anti-C5aR1 Antibody | Significantly Reduced | |
| IL-10 | Mouse CLP | C5aR1 Knockout | Significantly Decreased | |
| IFN-γ | Mouse CLP | C5aR1 Knockout | Significantly Increased |
Table 3: Effect of C5aR1 Blockade on Bacterial Clearance and Organ Injury in Sepsis Models
| Parameter | Model | Treatment | Outcome | Reference |
| Bacterial Load (Blood, Spleen, Liver) | Rat CLP | Anti-C5a Antibody | Significantly Reduced | |
| Bacterial Counts (Organs) | Mouse CLP | Anti-C5aR1 Antibody | Significantly Reduced | |
| Liver Function | Mouse CLP | C5aR1 Knockout | Largely Preserved |
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of this compound as a sepsis research tool. The following are representative protocols for key in vitro and in vivo experiments.
In Vitro: Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit C5a-induced neutrophil migration.
Materials:
-
Isolated human or murine neutrophils
-
C5a (chemoattractant)
-
This compound
-
Boyden chamber or similar chemotaxis system
-
Assay buffer (e.g., HBSS with 0.1% BSA)
Procedure:
-
Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Resuspend neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate neutrophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Place C5a (typically 10 nM) in the lower wells of the Boyden chamber.
-
Add the pre-incubated neutrophil suspension to the upper wells, separated by a porous membrane (e.g., 3-5 µm pore size).
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane.
-
Quantify the number of migrated cells per high-power field using a microscope.
In Vivo: Cecal Ligation and Puncture (CLP) Model of Sepsis
The CLP model is the most widely used animal model of sepsis as it mimics the polymicrobial nature of clinical sepsis.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
This compound formulation for injection (e.g., in saline or DMSO/saline)
Procedure:
-
Anesthetize the mouse.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve (the degree of ligation determines the severity of sepsis).
-
Puncture the ligated cecum with a needle (the size of the needle also influences severity).
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the incision in layers.
-
Administer this compound or vehicle control at a predetermined time point (e.g., immediately after surgery or at a delayed time point).
-
Provide fluid resuscitation and supportive care.
-
Monitor survival rates over a defined period (e.g., 7-10 days).
-
At specified time points, collect blood and tissue samples for analysis of bacterial load, cytokine levels, and organ damage markers.
Ex Vivo: Cytokine Production Assay
This assay measures the effect of this compound on cytokine production from immune cells.
Materials:
-
Peritoneal macrophages or whole blood
-
LPS (lipopolysaccharide)
-
C5a
-
This compound
-
Cell culture medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Isolate peritoneal macrophages or use whole blood samples.
-
Culture the cells in the presence of LPS to mimic an inflammatory stimulus.
-
Add C5a to potentiate the inflammatory response.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA.
Conclusion
The C5a-C5aR1 axis is a critical mediator of the pathophysiology of sepsis. The use of a selective C5aR1 inhibitor, such as the conceptual tool compound this compound, provides a powerful means to investigate the role of this pathway in the complex interplay of inflammation and immunosuppression that characterizes sepsis. The experimental frameworks provided in this guide offer a robust starting point for researchers to evaluate the therapeutic potential of targeting C5aR1 in sepsis and related inflammatory conditions. The expected outcomes, based on extensive prior research, include improved survival, reduced systemic inflammation, and preserved organ function in preclinical models of sepsis.
References
C5aR-IN-2: A Technical Guide to its Interaction with C5a Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a dual role in host defense and the inflammatory response. A key effector of this cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through interaction with its cognate receptors, C5a receptor 1 (C5aR1, also known as CD88) and C5a receptor 2 (C5aR2, also known as C5L2). While C5aR1 is a classical G protein-coupled receptor (GPCR) that mediates a strong inflammatory response, the role of C5aR2 is more enigmatic, with evidence suggesting it may act as a decoy receptor or a modulator of C5aR1 signaling. The development of specific inhibitors for these receptors is a critical area of research for a variety of inflammatory and autoimmune diseases.
This technical guide provides an in-depth analysis of C5aR-IN-2, a novel and potent inhibitor of the C5a receptor. Sourced from patent literature, this compound has been identified as a promising candidate for therapeutic intervention. This document will detail its known interactions with C5aR1, present the experimental protocols used for its characterization, and illustrate the distinct signaling pathways of both C5aR1 and C5aR2.
This compound: Quantitative Analysis of Receptor Interaction
This compound, identified as compound 49 in patent WO2022028586A1, has been evaluated for its inhibitory activity on the C5a receptor. The available data exclusively pertains to its interaction with C5aR1. To date, there is no publicly available information on the binding affinity or functional modulation of this compound with C5aR2.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | C5aR1 | Calcium Mobilization | HEK293 (human C5aR1) | 1.8 |
Experimental Protocols
The inhibitory activity of this compound on C5aR1 was determined using a calcium mobilization assay. The following protocol is based on the methods described in patent WO2022028586A1.
Calcium Mobilization Assay for C5aR1
Objective: To measure the ability of this compound to inhibit C5a-induced intracellular calcium mobilization in cells expressing human C5aR1.
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid encoding human C5aR1.
Materials:
-
HEK293-hC5aR1 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Human C5a
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: HEK293-hC5aR1 cells are cultured under standard conditions (37°C, 5% CO2).
-
Cell Plating: Cells are seeded into 96-well black, clear-bottom microplates at a suitable density and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127) in assay buffer for 1 hour at 37°C.
-
Washing: The dye solution is removed, and the cells are washed with assay buffer to remove any extracellular dye.
-
Compound Incubation: this compound, at various concentrations, is added to the wells and incubated for a specified period (e.g., 15 minutes) at room temperature.
-
Fluorescence Measurement: The microplate is placed in a fluorescence plate reader. The baseline fluorescence is measured.
-
C5a Stimulation: Human C5a is added to the wells using an automated injector to a final concentration that elicits a sub-maximal response (e.g., EC80).
-
Data Acquisition: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time.
-
Data Analysis: The increase in fluorescence upon C5a stimulation is calculated. The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the response in the absence of the compound. The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal model.
C5aR1 and C5aR2 Signaling Pathways
The two receptors for C5a, C5aR1 and C5aR2, initiate distinct downstream signaling cascades upon ligand binding, leading to different cellular outcomes.
C5aR1 Signaling
C5aR1 is a canonical GPCR that couples primarily to inhibitory G proteins (Gi). Activation of C5aR1 by C5a triggers a cascade of intracellular events that are central to the pro-inflammatory response.
C5aR2 Signaling
In contrast to C5aR1, C5aR2 is considered an atypical seven-transmembrane receptor. It does not couple to G proteins and therefore does not induce calcium mobilization. Its primary signaling mechanism is thought to be mediated by β-arrestins, and its overall function is still under active investigation, with both pro- and anti-inflammatory roles proposed.
Conclusion
This compound is a potent, small-molecule inhibitor of the classical C5a receptor, C5aR1. The available data from patent literature demonstrates its ability to block C5a-induced calcium mobilization with nanomolar potency. However, a comprehensive understanding of its interaction with the atypical C5a receptor, C5aR2, is currently lacking. Further investigation into the selectivity profile of this compound is warranted to fully elucidate its therapeutic potential. The distinct signaling mechanisms of C5aR1 and C5aR2 highlight the importance of developing receptor-specific modulators to achieve targeted therapeutic effects in the complex landscape of inflammatory diseases. This guide provides the foundational information for researchers to build upon in their exploration of C5aR-targeted therapies.
A Technical Guide to the Discovery and Development of C5a Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the discovery and development process for antagonists targeting the C5a receptor (C5aR), a key player in the inflammatory cascade. While a specific compound "C5aR-IN-2" was not identifiable in public literature, this document outlines the typical journey of such a molecule, from initial screening to preclinical evaluation, using established data for known C5aR modulators as representative examples.
The complement system, a critical component of innate immunity, can become dysregulated in numerous inflammatory and autoimmune diseases. The C5a-C5aR signaling axis is a major driver of these pathological processes, making it a prime target for therapeutic intervention.[1][2] C5a, a potent anaphylatoxin, exerts its pro-inflammatory effects primarily through the G protein-coupled receptor C5aR (also known as C5aR1 or CD88).[1][2][3] A second receptor, C5L2 (C5aR2), also binds C5a but its role in signaling is more complex and debated, potentially acting as a modulator of C5aR activity. The development of C5aR antagonists is a promising strategy to mitigate the detrimental effects of excessive complement activation.
Quantitative Data for Representative C5aR Modulators
The following tables summarize key quantitative data for C5a and representative C5aR modulators found in the literature. This data is essential for comparing the potency and efficacy of newly discovered compounds.
Table 1: Binding Affinities of C5a and its Metabolite for C5a Receptors
| Ligand | Receptor | Cell Type/System | Kd (nM) | Reference |
| C5a | C5aR | Human Neutrophils | ~1 | |
| C5adesArg | C5aR | Human Neutrophils | ~10-100 | |
| C5a | C5L2 | Transfected Cells | High Affinity | |
| C5adesArg | C5L2 | Transfected Cells | Higher than C5a |
Table 2: Functional Potency of C5a in Various In Vitro Assays
| Assay | Cell Type | Parameter | EC50 / IC50 (nM) | Reference |
| Chemotaxis | Human Neutrophils | Migration | Low nM | |
| ERK1/2 Phosphorylation | Human Monocyte-Derived Macrophages | pERK1/2 levels | ~1-10 | |
| Calcium Mobilization | Human Neutrophils | Intracellular Ca2+ | ~1-10 | |
| β-arrestin Recruitment | C5aR2-transfected HEK293 cells | BRET Signal | ~1-10 |
Experimental Protocols
The discovery and characterization of novel C5aR antagonists involve a series of well-defined experimental protocols to assess their binding affinity, functional activity, and selectivity.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for C5aR.
-
Methodology:
-
Membranes from cells expressing C5aR (e.g., transfected HEK293 cells or human neutrophils) are prepared.
-
A constant concentration of radiolabeled C5a (e.g., 125I-C5a) is incubated with the membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled C5a.
-
After incubation, the membranes are washed to remove unbound radioligand and the bound radioactivity is quantified using a scintillation counter.
-
The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
2. ERK1/2 Phosphorylation Assay
-
Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit C5a-induced ERK1/2 phosphorylation.
-
Methodology:
-
Cells expressing C5aR (e.g., primary human macrophages or CHO-hC5aR1 cells) are serum-starved.
-
Cells are pre-incubated with varying concentrations of the test compound.
-
Cells are then stimulated with a fixed concentration of C5a (typically at its EC80 for ERK1/2 phosphorylation).
-
The reaction is stopped, and cell lysates are prepared.
-
Phosphorylated ERK1/2 levels are quantified using methods such as Western blotting or ELISA with phospho-specific antibodies.
-
The IC50 value is determined from the concentration-response curve.
-
3. β-Arrestin Recruitment Assay
-
Objective: To evaluate the effect of a compound on C5a-induced β-arrestin recruitment to C5aR or C5L2, which is crucial for understanding biased agonism and receptor regulation.
-
Methodology:
-
HEK293 cells are co-transfected with constructs for C5aR (or C5L2) fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a fluorescent acceptor (e.g., Venus or GFP).
-
Transfected cells are incubated with the test compound followed by stimulation with C5a.
-
Bioluminescence Resonance Energy Transfer (BRET) is measured. An increase in the BRET signal indicates the proximity of the donor and acceptor, signifying β-arrestin recruitment.
-
Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
4. In Vivo Neutrophil Mobilization Assay
-
Objective: To assess the in vivo efficacy of a C5aR antagonist.
-
Methodology:
-
Mice are administered the test compound or vehicle control.
-
After a specified time, mice are challenged with an intraperitoneal injection of murine C5a to induce neutrophil mobilization into the peritoneal cavity.
-
Peritoneal lavage is performed at a set time point after C5a administration.
-
The number of neutrophils in the lavage fluid is quantified by flow cytometry or manual cell counting.
-
A reduction in neutrophil count in the compound-treated group compared to the vehicle group indicates in vivo antagonist activity.
-
Visualizations
C5aR Signaling Pathway
References
The Pharmacodynamics of C5aR1 Inhibition: A Technical Guide to Avacopan (CCX168)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "C5aR-IN-2" could not be identified in publicly available literature. This document provides a comprehensive overview of the pharmacodynamics of Avacopan (CCX168) , a well-characterized and clinically approved selective antagonist of the C5a Receptor 1 (C5aR1), as a representative example of a C5aR1 inhibitor.
Introduction: Targeting the C5a-C5aR1 Axis
The complement system is a critical component of the innate immune response. Upon activation, the C5 convertase cleaves the C5 protein into C5a and C5b. C5a is a potent pro-inflammatory anaphylatoxin that exerts its effects primarily through the G protein-coupled receptor, C5a Receptor 1 (C5aR1, or CD88). The interaction between C5a and C5aR1 on immune cells, particularly neutrophils, triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species. Dysregulation of the C5a-C5aR1 axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.
Avacopan (formerly CCX168) is an orally bioavailable, small-molecule selective antagonist of C5aR1. It functions as a competitive inhibitor, blocking the binding of C5a to its receptor and thereby attenuating the downstream inflammatory signaling cascade.[1][2] This targeted approach has shown therapeutic efficacy in conditions such as ANCA-associated vasculitis, leading to its clinical approval.[2]
Mechanism of Action and Signaling Pathways
Avacopan competitively and selectively binds to the human C5aR1.[3] This prevents the binding of the endogenous ligand C5a, a potent chemoattractant for neutrophils.[4] By inhibiting this interaction, Avacopan blocks C5a-mediated neutrophil activation and migration.
The binding of C5a to C5aR1 initiates signaling through two primary pathways: G protein-dependent and β-arrestin-dependent pathways. Avacopan, by blocking the initial ligand-receptor interaction, inhibits both of these downstream cascades.
-
G Protein-Dependent Signaling: C5aR1 primarily couples to the inhibitory G protein, Gαi. This leads to the dissociation of the Gβγ subunits, which in turn activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The PI3K pathway, on the other hand, is crucial for cell migration and survival.
-
β-Arrestin-Dependent Signaling: Upon agonist binding, C5aR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which desensitize the G protein signaling and can also initiate their own signaling cascades, including the activation of the MAPK/ERK pathway. β-arrestin recruitment also mediates receptor internalization.
Below are diagrams illustrating the C5aR1 signaling pathway and the mechanism of action of Avacopan.
Figure 1: C5aR1 G Protein-Dependent Signaling Pathway.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of C5aR-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a receptor (C5aR), also known as CD88, is a classical G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1][2] Its ligand, C5a, is a potent anaphylatoxin that mediates a range of pro-inflammatory functions, including cell chemotaxis, degranulation, and the production of cytokines and chemokines.[3][4] Dysregulation of the C5a/C5aR axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making C5aR a compelling therapeutic target.[5] C5aR-IN-2 is a hypothetical inhibitor of C5aR designed for research and drug development purposes. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its potency and mechanism of action.
C5aR Signaling Pathway
Activation of C5aR by its ligand C5a initiates a cascade of intracellular signaling events. As a GPCR, C5aR couples to G-proteins, primarily of the Gi family, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.
Downstream of G-protein activation, C5aR signaling also engages other important pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2. These pathways regulate a multitude of cellular responses, including cell survival, proliferation, and inflammatory gene expression. Furthermore, like many GPCRs, C5aR can also signal through a G-protein-independent mechanism involving β-arrestins. Upon ligand binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and the initiation of distinct signaling events.
Quantitative Data Summary
The following table summarizes key quantitative parameters for evaluating the in vitro activity of C5aR inhibitors. The values for this compound should be determined experimentally and compared to known reference compounds.
| Assay Type | Parameter | This compound (Hypothetical Data) | Reference Compound (e.g., PMX53) | Reference |
| Receptor Binding Assay | Ki (nM) | User Determined | 4.7 | |
| Calcium Mobilization Assay | IC50 (nM) | User Determined | Varies by cell type and conditions | |
| Chemotaxis Assay | IC50 (nM) | User Determined | Varies by cell type and conditions | |
| β-Arrestin Recruitment Assay | IC50 (nM) | User Determined | Varies by cell type and conditions |
Experimental Protocols
Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the C5a receptor. A competitive binding format is utilized, where the test compound competes with a labeled ligand for binding to the receptor.
Experimental Workflow: Receptor Binding Assay
Materials:
-
HEK293 cells stably expressing human C5aR
-
Cell lysis buffer (e.g., 25 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Labeled ligand (e.g., [¹²⁵I]-C5a or a fluorescently labeled C5a analog like Eu-DTPA-hC5a)
-
This compound
-
Unlabeled C5a (for determining non-specific binding)
-
96-well filter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-C5aR cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in binding buffer. Determine protein concentration using a standard protein assay.
-
-
Binding Reaction:
-
In a 96-well plate, add binding buffer, serial dilutions of this compound, a fixed concentration of labeled ligand, and the cell membrane preparation.
-
For total binding wells, add only buffer, labeled ligand, and membranes.
-
For non-specific binding wells, add buffer, labeled ligand, a high concentration of unlabeled C5a, and membranes.
-
Incubate the plate with gentle agitation for a specified time (e.g., 60-90 minutes) at room temperature.
-
-
Separation and Detection:
-
Transfer the contents of each well to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free ligand.
-
Dry the filter plate and quantify the radioactivity or fluorescence of the bound ligand in each well using a suitable counter or reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that displaces 50% of the labeled ligand) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit C5a-induced intracellular calcium release, a key downstream signaling event of C5aR activation.
Materials:
-
U937 cells or other cells endogenously or recombinantly expressing C5aR
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
C5a
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Preparation:
-
Seed cells into 96-well black, clear-bottom plates and culture overnight.
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.
-
Add the loading solution to each well and incubate for a specified time (e.g., 30-60 minutes) at 37°C in the dark.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Inhibitor Incubation:
-
Add serial dilutions of this compound to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Calcium Measurement:
-
Place the cell plate into the fluorescence plate reader and monitor the baseline fluorescence.
-
Inject a solution of C5a into each well to stimulate the cells and continue to monitor the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the C5a-induced calcium response against the concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block the C5a-induced migration of cells, a primary physiological function of C5aR activation.
Materials:
-
Neutrophils, monocytes, or a suitable cell line (e.g., U937) expressing C5aR
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
C5a
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pore size for neutrophils)
-
Cell staining and counting reagents
Procedure:
-
Cell and Reagent Preparation:
-
Isolate primary cells or harvest cultured cells and resuspend them in chemotaxis buffer at a defined concentration.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
-
Assay Setup:
-
Add chemotaxis buffer containing a specific concentration of C5a to the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a duration sufficient to allow for cell migration (e.g., 60-120 minutes).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, migrated cells can be quantified using a plate reader-based method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of C5a-induced cell migration for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of C5aR inhibitors such as this compound. By systematically evaluating the compound's effects on receptor binding, downstream signaling, and cell function, researchers can gain a comprehensive understanding of its potency, selectivity, and mechanism of action. This information is critical for the advancement of novel C5aR-targeted therapeutics for the treatment of a wide range of inflammatory diseases.
References
- 1. the-c5a-receptor-c5ar-c5l2-is-a-modulator-of-c5ar-mediated-signal-transduction - Ask this paper | Bohrium [bohrium.com]
- 2. Functional analysis of C5a effector responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
- 5. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C5aR-IN-2 in Neutrophil Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a (C5a) is a potent pro-inflammatory anaphylatoxin that plays a crucial role in the innate immune response. It exerts its effects primarily through the C5a receptor (C5aR, also known as CD88), a G protein-coupled receptor (GPCR) highly expressed on the surface of myeloid cells, particularly neutrophils. The interaction between C5a and C5aR triggers a cascade of intracellular signaling events, leading to neutrophil activation, chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Consequently, the C5a-C5aR axis is a key driver of inflammation in numerous pathological conditions, including sepsis, rheumatoid arthritis, and ischemia-reperfusion injury.
C5aR-IN-2 is a potent and specific small molecule inhibitor of C5aR. As a C5aR antagonist, this compound offers a valuable tool for investigating the physiological and pathological roles of the C5a-C5aR signaling pathway. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in neutrophil migration assays, a fundamental technique for studying inflammation and the efficacy of C5aR-targeted therapeutics.
Mechanism of Action
This compound acts as a competitive antagonist at the C5a receptor. By binding to C5aR, it prevents the binding of the endogenous ligand C5a, thereby blocking the initiation of downstream signaling pathways that are essential for neutrophil chemotaxis. This inhibitory action makes this compound a powerful tool for dissecting the role of C5a in inflammatory processes and for the development of novel anti-inflammatory drugs.
C5a-C5aR1 Signaling Pathway in Neutrophils
The binding of C5a to its primary receptor, C5aR1, on neutrophils initiates a signaling cascade that is central to their migratory response. This process involves the activation of heterotrimeric G proteins, leading to the activation of several downstream effector molecules. Key signaling pathways activated include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway (including ERK1/2 and p38). These pathways culminate in the polymerization of actin, reorganization of the cytoskeleton, and increased expression of adhesion molecules, all of which are essential for directed cell movement.
Figure 1. Simplified C5a-C5aR1 signaling pathway in neutrophils leading to chemotaxis.
Quantitative Data Summary
The potency of this compound in inhibiting neutrophil migration is typically determined by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the chemotactic response by 50%. The IC50 value for this compound should be determined experimentally using the protocol provided below.
| Compound | Target | Assay Type | Cell Type | Chemoattractant | IC50 (nM) |
| This compound | C5aR1 | Neutrophil Migration (Transwell) | Human Neutrophils | Recombinant Human C5a | User Determined |
| Reference C5aR Antagonist | C5aR1 | Neutrophil Migration (Transwell) | Human Neutrophils | Recombinant Human C5a | Value from Literature |
Note: The IC50 value for this compound is to be determined by the end-user. A known C5aR antagonist can be used as a positive control.
Experimental Protocols
Neutrophil Isolation from Human Blood
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS or other density gradient medium
-
Dextran solution (3% in 0.9% NaCl)
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper plasma and mononuclear cell layers.
-
Collect the granulocyte/erythrocyte layer and transfer to a new tube.
-
Add 3% dextran solution to sediment the erythrocytes. Allow the tube to stand at room temperature for 30-45 minutes until a clear separation is observed.
-
Collect the upper neutrophil-rich supernatant.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
-
To remove any remaining red blood cells, perform a brief hypotonic lysis by resuspending the cell pellet in RBC Lysis Buffer for 30-60 seconds, followed by the addition of an equal volume of 2x concentrated PBS to restore isotonicity.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the neutrophil pellet in RPMI 1640 medium supplemented with 1% FBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Purity should be >95% as assessed by morphology on a stained cytospin preparation.
Neutrophil Migration (Chemotaxis) Assay using a Transwell System
This protocol describes a common method for assessing neutrophil chemotaxis in response to C5a and the inhibitory effect of this compound.
Materials:
-
Isolated human neutrophils
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Recombinant Human C5a
-
Transwell inserts (e.g., 6.5 mm diameter with 3.0 or 5.0 µm pore size polycarbonate membrane)
-
24-well companion plates
-
Assay Buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Calcein-AM or other fluorescent dye for cell labeling (optional, for quantification)
-
Plate reader with fluorescence capabilities (if using fluorescent dye)
-
Microscope
Protocol:
-
Preparation of Chemoattractant and Inhibitor:
-
Prepare a stock solution of Recombinant Human C5a in Assay Buffer. A typical concentration range to test is 1-100 nM. A concentration of 10 nM is often used to elicit a robust chemotactic response.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the IC50 determination (e.g., ranging from 0.1 nM to 10 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
-
Assay Setup:
-
Add 600 µL of Assay Buffer containing either C5a (chemoattractant) or buffer alone (negative control) to the lower wells of the 24-well plate.
-
Pre-incubate the isolated neutrophils (resuspended in Assay Buffer at 1 x 10^6 cells/mL) with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, several methods can be used:
-
Direct Cell Counting: Aspirate the medium from the lower well, centrifuge to pellet the cells, resuspend in a known volume, and count using a hemocytometer or an automated cell counter.
-
Fluorescence-based Quantification: If cells were pre-labeled with a fluorescent dye like Calcein-AM, the fluorescence of the migrated cells in the lower chamber can be measured using a plate reader.
-
Microscopy: Fix and stain the membrane of the Transwell insert and count the number of migrated cells in several fields of view under a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.
-
Subtract the background migration (negative control) from all values.
-
To determine the IC50 value of this compound, plot the percentage of inhibition of migration against the log concentration of the inhibitor. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response).
-
Experimental Workflow
Figure 2. Experimental workflow for the neutrophil migration assay using this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Neutrophil Viability | Harsh isolation procedure | Minimize handling time, keep cells on ice when possible, and use fresh blood. |
| High Background Migration | Neutrophils are over-activated; chemoattractant contamination | Handle cells gently; ensure all reagents and plasticware are sterile and endotoxin-free. |
| Low Migration towards C5a | Inactive C5a; neutrophils are not responsive; incorrect pore size | Use a fresh, properly stored aliquot of C5a; check neutrophil viability and purity; ensure appropriate pore size for neutrophils (3-5 µm). |
| Inconsistent Results | Pipetting errors; temperature fluctuations; variation in cell numbers | Use calibrated pipettes; ensure consistent incubation times and temperatures; accurately count cells for each replicate. |
| Precipitation of this compound | Poor solubility in assay buffer | Ensure the final solvent concentration is low and consistent; sonicate or vortex the stock solution before dilution. |
Conclusion
This compound is a valuable pharmacological tool for studying the role of the C5a-C5aR axis in neutrophil-mediated inflammation. The provided protocols offer a robust framework for assessing the inhibitory potential of this compound on neutrophil migration. Careful execution of these experiments will provide reliable and reproducible data for researchers in both academic and industrial settings, aiding in the exploration of novel anti-inflammatory therapeutic strategies.
Application Notes and Protocols for C5aR-IN-2 in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a crucial component of innate immunity, has been implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis (RA). The generation of the potent anaphylatoxin C5a and its interaction with its receptor, C5aR (CD88), are key drivers of the inflammatory cascade. This interaction chemotactically attracts immune cells, such as neutrophils and macrophages, to the site of inflammation and triggers the release of pro-inflammatory cytokines, leading to joint damage. Consequently, the C5a-C5aR axis represents a promising therapeutic target for the treatment of RA.
C5aR-IN-2 is a potent, small molecule inhibitor of C5aR. Preclinical studies in collagen-induced arthritis (CIA) mouse models, which mimic the pathology of human RA, have demonstrated the therapeutic potential of this compound in attenuating disease severity. These application notes provide detailed protocols for the use of this compound in a CIA model, along with a summary of expected quantitative outcomes and an overview of the relevant signaling pathways.
Mechanism of Action
This compound functions as an antagonist to the C5a receptor. By binding to C5aR, it prevents the interaction between C5a and the receptor, thereby inhibiting downstream signaling pathways that promote inflammation. This blockade has been shown to reduce the infiltration of inflammatory cells into the joints and decrease the production of key pro-inflammatory cytokines.[1][2]
Signaling Pathways
The binding of C5a to C5aR on immune cells, primarily neutrophils and macrophages, activates several intracellular signaling cascades that are central to the inflammatory response in arthritis. These pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway (including ERK1/2), and the Nuclear Factor-kappa B (NF-κB) pathway. Activation of these pathways culminates in the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17A (IL-17A), as well as chemokines that further recruit immune cells to the inflamed joint. This compound, by blocking the initial C5a-C5aR interaction, effectively dampens these downstream inflammatory signals.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established and widely used preclinical model for rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (Compound 49 from patent WO2022028586A1)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Syringes and needles (26G and 30G)
Experimental Workflow:
Procedure:
-
Primary Immunization (Day 0):
-
Emulsify the bovine type II collagen solution with an equal volume of CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Emulsify the bovine type II collagen solution with an equal volume of IFA.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Treatment Protocol:
-
Monitor mice daily for signs of arthritis starting from day 21. The onset of arthritis is typically observed between days 25 and 28.
-
Once clinical signs of arthritis are evident (e.g., paw swelling, erythema), randomize the mice into treatment and control groups.
-
Administer this compound orally at a dose of 30 mg/kg, twice daily.
-
Administer the vehicle to the control group following the same schedule.
-
Continue treatment for a predefined period, for example, until day 42.
-
Assessment of Arthritis
1. Clinical Scoring:
-
Score the severity of arthritis in each paw daily based on a scale of 0-4:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The maximum score per mouse is 16.
2. Paw Swelling:
-
Measure the thickness of the affected hind paws daily using a digital caliper.
3. Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
4. Cytokine Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia to obtain serum.
-
Homogenize paw tissue to prepare tissue lysates.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum and paw lysates using ELISA or multiplex bead-based assays.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from studies using a C5aR antagonist, such as this compound, in a CIA model. The data is based on representative findings from preclinical studies with similar compounds.
Table 1: Effect of this compound on Clinical Arthritis Score and Paw Swelling
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) (Day 42) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 |
| This compound (30 mg/kg) | 4.2 ± 0.8 | 2.5 ± 0.2 |
Table 2: Effect of this compound on Histopathological Parameters
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle Control | 2.8 ± 0.3 | 2.5 ± 0.4 | 2.6 ± 0.3 |
| This compound (30 mg/kg) | 1.1 ± 0.2 | 1.0 ± 0.3 | 1.2 ± 0.2 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| Vehicle Control | 150 ± 25 | 220 ± 30 | 180 ± 28 |
| This compound (30 mg/kg) | 65 ± 15 | 90 ± 20 | 75 ± 18 |
Conclusion
The use of this compound in a collagen-induced arthritis model provides a robust system for evaluating the therapeutic efficacy of C5aR antagonism in rheumatoid arthritis. The detailed protocols and expected quantitative outcomes presented in these application notes serve as a valuable resource for researchers and scientists in the field of immunology and drug development. The potent anti-inflammatory effects of this compound, demonstrated by the reduction in clinical signs of arthritis, joint damage, and pro-inflammatory cytokine levels, underscore the potential of this compound as a novel therapeutic agent for RA and other inflammatory disorders.
References
Application Note: C5aR-IN-2 Protocol for ERK1/2 Phosphorylation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The complement component 5a (C5a) is a potent pro-inflammatory anaphylatoxin that mediates its effects through the C5a receptor (C5aR, also known as CD88), a classical G protein-coupled receptor (GPCR).[1][2] Activation of C5aR on immune cells, such as macrophages and neutrophils, triggers a variety of cellular responses, including chemotaxis, degranulation, and the production of inflammatory cytokines.[1][3] A key intracellular signaling event following C5aR activation is the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are members of the Mitogen-Activated Protein Kinase (MAPK) family.[1] The C5aR-mediated activation of the ERK1/2 pathway is implicated in various inflammatory diseases.
C5aR-IN-2 is a potent inhibitor of C5aR. This application note provides a detailed protocol for utilizing this compound to study the inhibition of C5a-induced ERK1/2 phosphorylation in a cell-based assay. The protocol is applicable for researchers investigating the therapeutic potential of C5aR antagonists in inflammatory and autoimmune disorders.
C5aR Signaling Pathway to ERK1/2 Phosphorylation
Upon binding of its ligand C5a, the C5aR undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi family. This initiates a downstream signaling cascade that results in the activation of the Ras-Raf-MEK-ERK pathway. Activated MEK (MAPKK) phosphorylates ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to their activation. Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, ultimately mediating the inflammatory response. This compound acts by blocking the initial step of this cascade, the activation of C5aR.
Quantitative Data for C5aR Antagonists
While specific IC50 data for this compound in an ERK1/2 phosphorylation assay is not publicly available, the following table summarizes the inhibitory concentrations of other well-characterized C5aR antagonists in relevant functional assays. This data can be used as a reference for determining an appropriate starting concentration range for this compound. A typical starting concentration range for a novel potent inhibitor would be from 1 nM to 10 µM.
| Compound | Assay Type | Cell Type | IC50 |
| PMX-53 | C5a-induced neutrophil myeloperoxidase release | Neutrophils | 22 nM |
| PMX-53 | C5a-induced chemotaxis | Neutrophils | 75 nM |
| SB290157 | C3a-induced ERK signaling inhibition | HMDMs | 236 nM |
Note: The IC50 for SB290157 is for C3aR, but it is a commonly used complement receptor antagonist and provides a reference point for potency in a similar assay system.
Experimental Protocols
This section provides detailed protocols for assessing the inhibitory effect of this compound on C5a-induced ERK1/2 phosphorylation using either Western Blotting or a cell-based ELISA.
Experimental Workflow Overview
Protocol 1: Western Blot Assay
This protocol provides a step-by-step guide for measuring p-ERK1/2 levels by Western blotting.
1. Cell Culture and Seeding:
-
Culture cells (e.g., human monocyte-derived macrophages (HMDMs), U937, or CHO cells stably expressing human C5aR1) in appropriate media.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
2. Serum Starvation (Optional):
-
To reduce basal levels of ERK phosphorylation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before treatment.
3. This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium. A suggested starting concentration range is 1 nM to 10 µM.
-
Pre-incubate the cells with the this compound dilutions or vehicle (DMSO) for 30-60 minutes at 37°C.
4. C5a Stimulation:
-
Prepare a stock solution of recombinant human C5a in a suitable buffer.
-
Stimulate the cells by adding C5a to a final concentration that elicits a sub-maximal ERK1/2 phosphorylation response (e.g., EC50 to EC80, typically in the low nM range) for a predetermined optimal time (usually 5-15 minutes at 37°C).
5. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant (cell lysate).
6. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
7. SDS-PAGE and Western Blotting:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel (e.g., 10% acrylamide) and resolve the proteins by electrophoresis.
-
Transfer the resolved proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
8. Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of the p-ERK1/2 antibodies.
-
Re-probe the membrane with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 represents the level of ERK activation.
Protocol 2: Cell-Based ELISA Assay
This protocol offers a higher-throughput alternative to Western blotting.
1. Cell Culture and Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Serum Starvation, Pre-treatment, and Stimulation:
-
Follow steps 2-4 from the Western Blot protocol, adjusting volumes for the 96-well format.
3. Cell Fixation and Permeabilization:
-
After stimulation, aspirate the medium and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
4. Blocking:
-
Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
5. Antibody Incubation:
-
Incubate the cells with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the cells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate the cells with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells three times with wash buffer.
6. Detection:
-
Add a colorimetric or fluorometric HRP substrate (e.g., TMB or Amplex Red).
-
Stop the reaction (if necessary) and read the absorbance or fluorescence on a plate reader.
7. Normalization (Optional but Recommended):
-
In parallel wells, perform the same assay but use an antibody against total ERK1/2 to normalize the p-ERK1/2 signal.
Data Analysis
For both protocols, the data should be analyzed to determine the inhibitory effect of this compound. Plot the percentage of inhibition of C5a-induced ERK1/2 phosphorylation against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the maximal response.
Conclusion
This application note provides a comprehensive guide for researchers to effectively use this compound in ERK1/2 phosphorylation assays. The detailed protocols for both Western blotting and cell-based ELISA, along with the illustrative diagrams and reference data, should enable the successful investigation of the inhibitory potential of this compound on the C5aR signaling pathway. The empirical determination of the optimal this compound concentration is recommended for each specific cell system and experimental setup.
References
- 1. WO2022028586A1 - Compounds as c5ar inhibitors - Google Patents [patents.google.com]
- 2. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C5aR-IN-2 in Chemotaxis Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a (C5a) is a potent pro-inflammatory anaphylatoxin that plays a crucial role in the innate immune response. It exerts its effects primarily through the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including neutrophils, monocytes, and macrophages.[1][2] Activation of C5aR1 by C5a triggers a cascade of intracellular signaling events, leading to a range of cellular responses, most notably chemotaxis, the directed migration of cells towards a chemical gradient.[1][3][4] This process is fundamental to the recruitment of leukocytes to sites of inflammation and infection.
C5aR-IN-2 is a potent and selective small molecule inhibitor of C5aR1. By blocking the interaction between C5a and its receptor, this compound can effectively abrogate the downstream signaling pathways responsible for chemotaxis and other inflammatory responses. This makes this compound a valuable tool for studying the role of the C5a-C5aR1 axis in various physiological and pathological processes and a potential therapeutic candidate for inflammatory diseases.
These application notes provide a detailed protocol for utilizing this compound in an in vitro chemotaxis experiment, along with information on the underlying signaling pathways and expected outcomes.
C5a-C5aR1 Signaling Pathway in Chemotaxis
Upon binding of C5a, C5aR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a signaling cascade that includes the dissociation of the G protein into its α and βγ subunits. The βγ subunit activates phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Concurrently, G protein activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. Furthermore, C5aR1 activation can trigger the recruitment of β-arrestins, which play a role in receptor desensitization and can also mediate G protein-independent signaling. These signaling events converge to regulate the actin cytoskeleton, leading to cell polarization and directed migration towards the C5a gradient.
Experimental Protocol: In Vitro Chemotaxis Assay (Boyden Chamber)
This protocol describes a common and well-established method for assessing the chemotactic response of immune cells, such as neutrophils or macrophages, to C5a and the inhibitory effect of this compound.
Materials
-
Cells: Freshly isolated human neutrophils or a relevant cell line (e.g., U937 cells differentiated into a macrophage-like phenotype).
-
Chemoattractant: Recombinant human C5a.
-
Inhibitor: this compound.
-
Assay Medium: RPMI 1640 or HBSS with 0.1% BSA.
-
Boyden Chamber Apparatus: With polycarbonate membranes (e.g., 3-5 µm pore size for neutrophils).
-
Detection Reagent: Calcein-AM or other suitable cell viability stain.
-
Plate Reader: With appropriate fluorescence filters.
-
CO2 Incubator: 37°C, 5% CO2.
-
Solvent for this compound: DMSO (or as recommended by the supplier).
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the recommended solvent (e.g., DMSO). Further dilute in assay medium to the desired working concentrations.
-
Prepare a stock solution of C5a in assay medium. Further dilute to the desired working concentrations. It is recommended to perform a dose-response curve for C5a to determine the optimal concentration for chemotaxis (typically in the range of 1-100 nM).
-
-
Cell Preparation:
-
Isolate primary cells (e.g., neutrophils from fresh human blood) using a standard protocol such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose) for 15-30 minutes at 37°C.
-
-
Chemotaxis Assay Setup:
-
Add assay medium containing C5a to the lower wells of the Boyden chamber.
-
Add assay medium alone to the lower wells for the negative control (random migration).
-
Place the porous membrane over the lower wells.
-
Add the pre-treated cell suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration. Incubation time may need to be optimized depending on the cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the upper chamber.
-
Wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with a Diff-Quik stain) and count them under a microscope.
-
Alternatively, for a higher-throughput method, add a fluorescent dye that measures cell number (e.g., Calcein-AM) to the lower chamber, incubate to allow for cell lysis and dye release, and then measure the fluorescence using a plate reader.
-
Data Analysis
-
Calculate the average number of migrated cells (or fluorescence intensity) for each condition.
-
Subtract the background (random migration in the absence of C5a) from all values.
-
Express the data as a percentage of the maximal migration observed with C5a alone (positive control).
-
Plot the percentage of migration against the concentration of this compound.
-
Calculate the IC50 value of this compound, which is the concentration of the inhibitor that causes a 50% reduction in C5a-induced chemotaxis.
Quantitative Data Summary
Since specific IC50 and solubility data for this compound are not publicly available, the following table provides representative data for other well-characterized C5aR1 antagonists from the literature to serve as a reference for expected potency. Researchers should perform their own dose-response experiments to determine the optimal working concentration for this compound.
| Parameter | C5a | PMX53 (Antagonist) | Avacopan (Antagonist) |
| Cell Type | Human Neutrophils | Human Neutrophils | Human Neutrophils |
| Assay Type | Chemotaxis | Chemotaxis Inhibition | Chemotaxis Inhibition |
| Effective Concentration | 1 - 100 nM | IC50: ~20 nM | IC50: ~1-10 nM |
| Reference |
Note on this compound Solubility: The supplier, MedchemExpress, indicates that this compound is extracted from patent WO2022028586A1. While specific solubility data is not provided on the product page, it is recommended to dissolve the compound in an organic solvent such as DMSO to prepare a high-concentration stock solution, which can then be diluted into aqueous assay media. A preliminary solubility test is advised.
Conclusion
This compound is a valuable research tool for investigating the role of the C5a-C5aR1 signaling axis in chemotaxis and inflammation. The provided protocol offers a robust framework for assessing the inhibitory activity of this compound in an in vitro chemotaxis assay. By carefully optimizing experimental conditions and performing dose-response analyses, researchers can effectively utilize this compound to further elucidate the intricate mechanisms of immune cell trafficking and its implications in health and disease.
References
- 1. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5aR antagonist inhibits occurrence and progression of complement C5a induced inflammatory response of microglial cells through activating p38MAPK and ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US8906938B2 - C5aR antagonists - Google Patents [patents.google.com]
Application Notes and Protocols for C5aR-IN-2 in In Vivo Inflammation Studies
For research use only. Not for use in diagnostic procedures.
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, dysregulation of the complement cascade can lead to excessive inflammation and tissue damage, contributing to the pathogenesis of numerous inflammatory and autoimmune diseases. The complement component 5a (C5a) is one of the most potent pro-inflammatory mediators generated during complement activation. It exerts its effects primarily through the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR) expressed on various immune and non-immune cells.[1][2] The interaction of C5a with C5aR1 triggers a cascade of intracellular signaling events, leading to chemotaxis of immune cells, release of inflammatory cytokines, and cellular activation.[1][2] Consequently, antagonism of the C5a-C5aR1 axis represents a promising therapeutic strategy for a wide range of inflammatory conditions.
C5aR-IN-2 is a potent and selective inhibitor of the C5a receptor. While detailed peer-reviewed studies on this compound are limited, it is identified as a C5aR inhibitor with potential for the research of inflammation and autoimmune disorders, as described in patent WO2022028586A1.[3] Due to the limited availability of specific in vivo data for this compound, this document provides detailed application notes and protocols based on well-characterized C5aR1 antagonists with similar mechanisms of action, such as the widely studied peptide antagonist PMX53, to guide the use of C5aR inhibitors in preclinical in vivo inflammation research.
Mechanism of Action
This compound is designed to be an antagonist of the C5a receptor 1 (C5aR1). By binding to C5aR1, it prevents the binding of the endogenous ligand C5a, thereby inhibiting the downstream signaling pathways responsible for the pro-inflammatory effects of C5a. The binding of C5a to C5aR1 typically activates several intracellular signaling cascades, including:
-
G-protein signaling: C5aR1 is a canonical GPCR that couples to Gi and Gq proteins. Activation of these G-proteins leads to the inhibition of adenylyl cyclase and the activation of phospholipase C, respectively, resulting in decreased cyclic AMP (cAMP) levels and increased intracellular calcium concentrations.
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is involved in cell survival, proliferation, and migration.
-
Mitogen-activated protein kinase (MAPK) pathway: Activation of ERK, JNK, and p38 MAPK pathways contributes to the production of pro-inflammatory cytokines and chemokines.
-
Nuclear factor-kappa B (NF-κB) signaling: A key transcription factor that regulates the expression of numerous genes involved in inflammation.
By blocking the initial C5a-C5aR1 interaction, this compound is expected to attenuate these downstream signaling events, leading to a reduction in inflammation.
C5aR1 Signaling Pathway
Caption: A simplified diagram of the C5aR1 signaling pathway and the inhibitory action of this compound.
In Vivo Applications and Protocols
C5aR antagonists have been evaluated in a variety of preclinical models of inflammation. Below are representative protocols for two common in vivo models: a systemic inflammation model induced by C5a and a sepsis model induced by cecal ligation and puncture (CLP). These protocols are based on studies using the C5aR1 antagonist PMX53 and can be adapted for the evaluation of this compound.
C5a-Induced Systemic Inflammation Model in Mice
This model is useful for assessing the in vivo pharmacodynamics and efficacy of C5aR antagonists in a controlled setting of systemic inflammation.
Experimental Workflow:
Caption: A typical experimental workflow for evaluating a C5aR antagonist in a C5a-induced systemic inflammation model.
Detailed Protocol:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimatization before the experiment.
-
Reagents and Preparation:
-
This compound: Dissolve in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80, depending on the compound's solubility). Prepare fresh on the day of the experiment.
-
Recombinant Mouse C5a: Reconstitute lyophilized C5a in sterile PBS to a stock concentration of 1 mg/mL. Further dilute to the desired working concentration with sterile saline just before use.
-
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + C5a
-
Group 3: this compound (low dose) + C5a
-
Group 4: this compound (mid dose) + C5a
-
Group 5: this compound (high dose) + C5a
-
-
Procedure: a. Administer this compound or vehicle to the mice via the desired route (e.g., intravenous (i.v.), intraperitoneal (i.p.), or oral gavage). The timing of administration relative to the C5a challenge will depend on the pharmacokinetic properties of the antagonist. For an antagonist with rapid onset, a 15-30 minute pre-treatment is common. b. Following the pre-treatment period, administer recombinant mouse C5a (e.g., 50 µg/kg) via i.v. injection into the tail vein. For the control group, inject an equivalent volume of sterile saline. c. At a predetermined time point after C5a injection (e.g., 60 minutes), collect blood samples via tail bleed or terminal cardiac puncture into EDTA-coated tubes.
-
Endpoint Analysis:
-
Neutrophil Mobilization: Perform a complete blood count (CBC) or use flow cytometry to quantify the percentage of circulating neutrophils (e.g., Ly6G+/CD11b+ cells) in whole blood.
-
Plasma Cytokine Levels: Centrifuge the blood samples to separate plasma. Measure the concentration of pro-inflammatory cytokines, such as TNF-α, using a commercially available ELISA kit according to the manufacturer's instructions.
-
Expected Outcomes: Administration of C5a is expected to induce a rapid and significant increase in circulating neutrophils and plasma TNF-α levels. Treatment with an effective C5aR antagonist like this compound should dose-dependently inhibit these inflammatory responses.
Cecal Ligation and Puncture (CLP) Sepsis Model in Mice
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis. This model allows for the evaluation of C5aR antagonists in a more complex inflammatory setting.
Detailed Protocol:
-
Animals: Use male C57BL/6 mice, 8-12 weeks old, as described above.
-
Reagents: Prepare this compound or vehicle as described for the previous model.
-
Experimental Groups:
-
Group 1: Sham Surgery + Vehicle
-
Group 2: CLP + Vehicle
-
Group 3: CLP + this compound
-
-
Procedure: a. Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture). b. Make a midline laparotomy incision to expose the cecum. c. Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the position of the ligation (a more distal ligation results in milder sepsis). d. Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter can be extruded to ensure patency. e. Return the cecum to the peritoneal cavity and close the abdominal incision in layers. f. For the sham group, perform the laparotomy and manipulate the cecum without ligation or puncture. g. Administer this compound or vehicle at a predetermined time point (e.g., immediately after surgery or at a delayed time point to model a more clinical scenario). The route of administration can be i.p., i.v., or subcutaneous. h. Provide fluid resuscitation with sterile saline (e.g., 1 mL subcutaneously) immediately after surgery.
-
Endpoint Analysis:
-
Survival: Monitor the mice for survival at regular intervals for up to 7 days.
-
Bacterial Load: At specific time points (e.g., 24 hours post-CLP), collect blood and peritoneal lavage fluid for bacterial culture and quantification of colony-forming units (CFUs).
-
Systemic and Local Inflammation: Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in plasma and peritoneal lavage fluid using ELISA.
-
Organ Injury: Harvest organs (e.g., lungs, liver, kidneys) for histological analysis (H&E staining) to assess tissue damage and for measurement of organ-specific injury markers.
-
Expected Outcomes: The CLP procedure induces a severe systemic inflammatory response, leading to bacteremia, elevated cytokine levels, organ damage, and mortality. Treatment with an effective C5aR antagonist is expected to improve survival, reduce bacterial load, and attenuate systemic and local inflammation and organ injury.
Data Presentation
The following tables provide examples of how to structure quantitative data from in vivo studies with C5aR antagonists, based on published data for PMX53.
Table 1: Effect of a C5aR1 Antagonist on C5a-Induced Neutrophil Mobilization and TNF-α Production in Mice
| Treatment Group | Dose (mg/kg, i.v.) | Circulating Neutrophils (%) | Plasma TNF-α (pg/mL) |
| Vehicle + Saline | - | 15 ± 2 | < 50 |
| Vehicle + C5a | - | 65 ± 5 | 2500 ± 300 |
| PMX53 + C5a | 0.3 | 45 ± 4 | 1200 ± 200 |
| PMX53 + C5a | 1.0 | 20 ± 3 | 300 ± 50 |
| PMX53 + C5a | 3.0 | 18 ± 2 | 250 ± 40 |
Data are presented as mean ± SEM and are representative based on published studies.
Table 2: Effect of a C5aR Antagonist on Survival in a Murine Sepsis Model (CLP)
| Treatment Group | Dose (mg/kg) | Survival Rate at 72h (%) |
| Sham | - | 100 |
| CLP + Vehicle | - | 20 |
| CLP + C5aR Antagonist | 1.0 | 70 |
Data are representative based on published studies.
Conclusion
This compound, as a potent inhibitor of the C5a receptor, holds significant promise for the investigation of inflammatory processes in vivo. The protocols and application notes provided herein, based on established methodologies for similar C5aR1 antagonists, offer a comprehensive guide for researchers and drug development professionals to design and execute preclinical studies to evaluate the therapeutic potential of this compound in a variety of inflammatory disease models. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, will be crucial for obtaining robust and meaningful results.
References
Application Notes and Protocols for C5aR-IN-2 in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a crucial component of the innate immune response, has been increasingly implicated in the pathogenesis of Alzheimer's disease (AD). One of its potent pro-inflammatory mediators, C5a, exerts its effects through the C5a receptor (C5aR), also known as CD88. In the context of AD, the C5a-C5aR signaling axis is believed to contribute to the chronic neuroinflammation that exacerbates hallmark pathologies, including amyloid-beta (Aβ) plaque deposition and neurofibrillary tangles. Consequently, the inhibition of C5aR presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences in AD.
While the specific compound "C5aR-IN-2" is not extensively documented in publicly available research, the most widely studied C5aR antagonist in AD research models is PMX205 . PMX205 is a potent, orally active, and brain-penetrant cyclic hexapeptide that acts as a non-competitive inhibitor of C5aR1.[1][2] These application notes will focus on the use of C5aR antagonists, with PMX205 as the primary example, in preclinical AD research.
Mechanism of Action
In Alzheimer's disease, Aβ plaques and neurofibrillary tangles can trigger the activation of the complement cascade, leading to the production of C5a.[1] C5a then binds to its receptor, C5aR1, which is expressed on various central nervous system (CNS) cells, most notably microglia, the brain's resident immune cells.[1] This binding event initiates a signaling cascade that promotes a pro-inflammatory microglial phenotype. This is characterized by the release of inflammatory cytokines and chemokines, and an increase in phagocytic activity that can inadvertently lead to synaptic pruning and neuronal damage.
C5aR antagonists like PMX205 work by blocking the interaction between C5a and C5aR1. This inhibition is thought to shift microglial polarization from a detrimental, pro-inflammatory state to a more neuroprotective, disease-associated microglia (DAM)-like phenotype. This modulation of microglial activity leads to a reduction in neuroinflammation, a decrease in the phagocytosis of synaptic elements, and ultimately, the amelioration of AD-related pathology and cognitive deficits.
Key Applications in Alzheimer's Disease Research
C5aR antagonists, exemplified by PMX205, have demonstrated significant therapeutic potential in various preclinical models of Alzheimer's disease. Their application has yielded valuable insights into the role of the complement system in AD pathogenesis and has highlighted C5aR as a viable drug target.
Key applications include:
-
Reduction of Amyloid-Beta Pathology: Treatment with PMX205 has been shown to significantly reduce the deposition of fibrillar Aβ plaques in the brains of transgenic mouse models of AD.
-
Modulation of Neuroinflammation: A primary application of C5aR antagonists is the suppression of chronic neuroinflammation. Studies have consistently demonstrated a reduction in the number of activated microglia and astrocytes surrounding Aβ plaques following PMX205 treatment.
-
Alleviation of Tau Pathology: In addition to its effects on Aβ, PMX205 has been shown to decrease the levels of hyperphosphorylated tau, a key component of neurofibrillary tangles, in a mouse model exhibiting both plaque and tangle pathology.
-
Preservation of Synaptic Integrity: By mitigating microglial-mediated synaptic pruning, C5aR antagonists can help preserve synaptic structures and function, which is critical for cognitive processes.
-
Improvement of Cognitive Function: A crucial outcome of C5aR inhibition in AD models is the rescue or improvement of cognitive deficits, as assessed by various behavioral tasks.
Quantitative Data Summary
The following tables summarize the quantitative effects of the C5aR antagonist PMX205 in various Alzheimer's disease mouse models.
Table 1: Effects of PMX205 on Neuropathological Markers in AD Mouse Models
| Mouse Model | Treatment Duration | Pathological Marker | Reduction (%) | Reference |
| Tg2576 | 3 months | Fibrillar Amyloid Deposits | 49-62% | |
| Tg2576 | 3 months | Activated Glia (CD45) | 42-68% | |
| 3xTg-AD | 3 months | Fibrillar Amyloid Deposits | 49-62% | |
| 3xTg-AD | 3 months | Activated Glia | 42-68% | |
| 3xTg-AD | 3 months | Hyperphosphorylated Tau | 69% |
Table 2: Effects of PMX205 on Microglial and Synaptic Markers in Tg2576 Mice
| Marker | Description | Change with PMX205 Treatment | Reference |
| Iba1 | General microglial marker | Reduction of ~38% in hippocampus | |
| CD68 | Phagocytic microglial marker | Reduction of ~23% in hippocampus | |
| CD11b | Microglial activation marker | Reduction of ~65% in hippocampus | |
| CD11c | Reactive microglial marker | Significant reduction in hippocampus | |
| VGlut1 | Presynaptic protein | Rescued loss in hippocampus | |
| PSD95 | Postsynaptic protein | Rescued loss in hippocampus |
Experimental Protocols
Detailed methodologies for key experiments involving C5aR antagonists in AD research are provided below.
Protocol 1: In Vivo Administration of PMX205 in a Transgenic Mouse Model of AD
Objective: To assess the therapeutic efficacy of PMX205 in reducing AD-like pathology and improving cognitive function in a transgenic mouse model.
Materials:
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Transgenic AD mice (e.g., Tg2576, 3xTg-AD, or Arctic) and wild-type littermates.
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PMX205 (hydrochloride salt).
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Sterile drinking water.
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Animal caging and husbandry supplies.
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Morris Water Maze or other behavioral testing apparatus.
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Reagents and equipment for immunohistochemistry and ELISA.
Procedure:
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Animal Cohorts: Divide mice into four groups: wild-type + vehicle, wild-type + PMX205, transgenic + vehicle, and transgenic + PMX205.
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PMX205 Administration: Dissolve PMX205 in the drinking water at a concentration calculated to achieve the desired daily dose (e.g., 10-20 mg/kg/day). The vehicle group receives regular drinking water.
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Treatment Period: Administer the PMX205-containing water or vehicle for a predetermined period, typically ranging from 8 to 12 weeks, depending on the age of the mice and the progression of pathology in the specific model.
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Behavioral Testing: Towards the end of the treatment period, conduct behavioral tests such as the Morris Water Maze to assess learning and memory.
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Tissue Collection: At the end of the study, anesthetize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for immunohistochemical analysis. For biochemical analyses, harvest the brain tissue and snap-freeze it.
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Pathological and Biochemical Analysis: Process the brain tissue for immunohistochemistry to quantify Aβ plaques, activated microglia, and other markers. Use ELISA to measure levels of Aβ and inflammatory cytokines in brain homogenates.
Protocol 2: Immunohistochemical Staining for Aβ Plaques and Microglia
Objective: To visualize and quantify Aβ plaques and associated microglia in brain sections from treated and untreated AD mice.
Materials:
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4% PFA-fixed, paraffin-embedded or cryo-sectioned brain tissue.
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Primary antibodies: anti-Aβ (e.g., 6E10), anti-Iba1 (for microglia).
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Secondary antibodies conjugated to fluorescent dyes or enzymes (e.g., HRP).
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DAB substrate kit (for HRP-based detection).
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Mounting medium.
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Microscope with imaging software.
Procedure:
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Section Preparation: Cut brain sections at a thickness of 20-40 µm.
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Antigen Retrieval: If using paraffin-embedded sections, deparaffinize and rehydrate the sections. Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer).
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Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the sections with the primary antibodies (e.g., anti-Aβ and anti-Iba1) diluted in blocking buffer overnight at 4°C.
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Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the appropriate fluorescently-labeled or biotinylated secondary antibodies for 1-2 hours at room temperature.
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Detection: For fluorescent staining, wash the sections and mount with a DAPI-containing mounting medium. For HRP-based staining, incubate with an avidin-biotin complex (ABC) reagent followed by the DAB substrate.
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Imaging and Quantification: Acquire images using a fluorescence or bright-field microscope. Use image analysis software to quantify the plaque load (area occupied by Aβ staining) and the number and morphology of microglia.
Protocol 3: Morris Water Maze for Cognitive Assessment
Objective: To evaluate spatial learning and memory in AD mice treated with a C5aR antagonist.
Materials:
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Circular water tank (1.2-1.5 m in diameter).
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Escape platform.
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Non-toxic opaque substance to make the water cloudy (e.g., non-toxic white paint or milk powder).
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Video tracking system and software.
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Distinct visual cues placed around the maze.
Procedure:
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Acclimation: Acclimate the mice to the testing room for at least 30 minutes before each session.
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Cued Training (Visible Platform): For 1-2 days, train the mice to find a visible platform. This ensures that the mice are not visually impaired and can learn the basic task of escaping the water.
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Acquisition Phase (Hidden Platform): For 5-7 consecutive days, place the mice in the water at different starting locations and allow them to search for a hidden, submerged platform. Guide the mouse to the platform if it fails to find it within 60-90 seconds.
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Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the mouse to swim freely for 60 seconds.
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Data Analysis: The video tracking software will record parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial. Compare the performance of the treated and untreated transgenic mice to the wild-type controls.
Visualizations
Caption: C5aR signaling pathway in Alzheimer's disease and the inhibitory action of this compound.
References
Application Notes and Protocols for Testing C5aR-IN-2 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a receptor 1 (C5aR1), also known as CD88, is a classical G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the inflammatory response.[1] Upon binding its ligand, the potent anaphylatoxin C5a, C5aR1 activates downstream signaling cascades that drive crucial inflammatory processes such as chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[1][2] Dysregulation of the C5a-C5aR1 axis is implicated in a multitude of inflammatory and autoimmune diseases, making C5aR1 a compelling therapeutic target.[2]
C5aR-IN-2 is an investigational inhibitor of C5aR1. These application notes provide detailed protocols for a panel of robust cell-based assays designed to characterize the efficacy and potency of this compound in vitro. The described assays—calcium mobilization, chemotaxis, and β-arrestin recruitment—interrogate key aspects of the C5aR1 signaling pathway, offering a comprehensive profile of the inhibitor's functional activity.
C5aR1 Signaling Pathway
Activation of C5aR1 by C5a initiates two primary signaling branches: a G protein-dependent pathway and a β-arrestin-dependent pathway. The G protein pathway, typically involving Gαi, leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a transient event that can be readily measured.[1] The β-arrestin pathway is involved in desensitizing the G protein signal and can also initiate its own distinct signaling events.
References
Application Notes and Protocols: Measuring Cytokine Levels Following C5aR-IN-2 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune response, and its activation leads to the production of potent pro-inflammatory mediators, including the anaphylatoxin C5a.[1][2][3][4] C5a exerts its effects by binding to its receptors, primarily the C5a receptor 1 (C5aR1 or CD88), a classical G protein-coupled receptor (GPCR).[1] The interaction between C5a and C5aR1 on various immune cells, such as macrophages, neutrophils, and T cells, triggers a cascade of intracellular signaling events. This signaling ultimately results in a range of cellular responses, including chemotaxis, degranulation, and the production and release of a variety of cytokines and chemokines, which are key mediators of inflammation.
Given the pivotal role of the C5a-C5aR1 axis in inflammation, the development of C5aR1 antagonists is a promising therapeutic strategy for a wide range of inflammatory diseases. C5aR-IN-2 is a hypothetical C5a receptor inhibitor designed to block the binding of C5a to C5aR1, thereby attenuating the downstream inflammatory cascade. These application notes provide detailed protocols for measuring the in vitro efficacy of this compound by quantifying its effect on cytokine production in a cell-based assay.
C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates signaling through G-proteins, leading to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. These signaling cascades converge on the activation of transcription factors, such as NF-κB, which regulate the expression of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).
References
- 1. Functions of C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of C5a-C5aR1 axis in bone pathophysiology: A mini-review [frontiersin.org]
Troubleshooting & Optimization
Optimizing C5aR-IN-2 concentration for in vitro studies
Welcome to the technical support center for C5aR-IN-2, a novel inhibitor of the C5a receptor (C5aR1/CD88). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the complement component 5a receptor 1 (C5aR1, also known as CD88). C5aR1 is a G protein-coupled receptor (GPCR) that, upon binding its ligand C5a, initiates a signaling cascade leading to pro-inflammatory responses.[1][2] this compound competitively binds to C5aR1, preventing the binding of C5a and thereby inhibiting downstream signaling pathways, such as intracellular calcium mobilization, ERK1/2 phosphorylation, and chemotaxis.[2][3]
Q2: What is the typical starting concentration range for this compound in in vitro assays?
A2: For initial experiments, a concentration range of 1 nM to 1 µM is recommended. The optimal concentration will be cell type and assay-dependent. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: Is this compound selective for C5aR1 over C5aR2 (C5L2)?
A4: this compound is designed for high selectivity for C5aR1. However, it is good practice to verify its selectivity in your system, especially if your cells of interest express C5aR2.[4] C5aR2 (also known as C5L2 or GPR77) is a second receptor for C5a that does not couple to G-proteins and its function is still under investigation, with some studies suggesting a modulatory role in C5aR1 signaling.
Q5: What are potential off-target effects of C5aR inhibitors?
A5: While this compound is designed for high selectivity, all small molecule inhibitors have the potential for off-target effects. It is important to include appropriate controls in your experiments. Some recombinant versions of C5a have been shown to have unexpected off-target activities, so ensuring the purity of your C5a ligand is also crucial. Challenges in developing C5aR-targeted therapies include ensuring specificity and avoiding off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of C5a-mediated response | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell type and assay. |
| Inhibitor degradation. | Ensure proper storage of the stock solution (-20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| High C5a concentration. | The concentration of C5a used to stimulate the cells may be too high, outcompeting the inhibitor. Titrate the C5a concentration to find the EC50 (half-maximal effective concentration) and use a concentration at or near the EC80 for inhibition studies. | |
| Incorrect experimental setup. | Verify the pre-incubation time with this compound. A pre-incubation of 30-60 minutes before C5a stimulation is generally recommended. | |
| Low C5aR1 expression on cells. | Confirm the expression of C5aR1 on your cells of interest using techniques like flow cytometry or western blotting. | |
| High background signal in the assay | Cell stress or death due to high inhibitor or DMSO concentration. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and DMSO. Ensure the final DMSO concentration is non-toxic. |
| Contamination of reagents. | Use sterile techniques and fresh reagents. Ensure the C5a used is of high purity and free of endotoxin contamination. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culture. |
| Inconsistent reagent preparation. | Prepare fresh dilutions of this compound and C5a for each experiment from a validated stock solution. | |
| Variability in incubation times. | Strictly adhere to optimized incubation times for both the inhibitor and the stimulant. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Calcium Mobilization Assay
This protocol describes how to determine the inhibitory potency of this compound by measuring its effect on C5a-induced intracellular calcium mobilization in a human neutrophil-like cell line (e.g., HL-60 differentiated to a neutrophil phenotype).
Materials:
-
Differentiated HL-60 cells
-
This compound
-
Recombinant human C5a
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
DMSO
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Preparation:
-
Culture and differentiate HL-60 cells according to standard protocols.
-
Harvest the cells and wash them with HBSS.
-
Resuspend the cells in HBSS containing the calcium-sensitive dye at the manufacturer's recommended concentration.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
Wash the cells to remove excess dye and resuspend them in HBSS at a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Procedure:
-
Pipette the cell suspension into a 96-well black, clear-bottom plate.
-
Prepare serial dilutions of this compound in HBSS. Add the dilutions to the wells to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Inject a pre-determined concentration of C5a (typically the EC80 concentration) into each well and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the C5a-stimulated cells in the absence of the inhibitor (vehicle control).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Chemotaxis Inhibition Assay
This protocol outlines how to assess the effect of this compound on C5a-induced cell migration using a Boyden chamber or a similar transwell assay system.
Materials:
-
Chemotactic cells (e.g., primary human neutrophils or monocytes)
-
This compound
-
Recombinant human C5a
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
Transwell inserts (with appropriate pore size for the cells being used)
-
24-well plate
-
Cell stain (e.g., Calcein AM or Giemsa stain)
-
Fluorescence microscope or plate reader
Methodology:
-
Cell and Reagent Preparation:
-
Isolate primary cells or harvest cultured cells and resuspend them in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Prepare various concentrations of this compound in the cell suspension and pre-incubate for 30 minutes at 37°C.
-
Prepare the chemoattractant solution by diluting C5a in assay medium to a pre-determined optimal concentration.
-
Add the C5a solution to the lower wells of the 24-well plate. Add assay medium without C5a to control wells.
-
-
Chemotaxis Assay:
-
Place the transwell inserts into the wells.
-
Add the cell suspension (pre-incubated with this compound or vehicle) to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, if using a fluorescent stain like Calcein AM, quantify the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
Signaling Pathways and Experimental Workflows
Caption: C5a/C5aR1 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: C5aR-IN-2 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C5aR-IN-2 and other small molecule C5a receptor 1 (C5aR1) antagonists in in vivo experiments. The information is presented in a question-and-answer format to directly address common challenges.
C5aR1 Signaling Pathway
The complement component 5a (C5a) protein is a potent inflammatory mediator that signals through the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR).[1] This interaction triggers a cascade of intracellular events, leading to chemotaxis, inflammation, and immune cell activation. This compound is a small molecule inhibitor designed to block this signaling pathway.
References
C5aR-IN-2 off-target effects and how to control for them
Technical Support Center: C5aR-IN-2
Disclaimer: this compound is a fictional compound. The following technical information is based on the known characteristics of small molecule inhibitors targeting the C5a Receptor 1 (C5aR1), a G protein-coupled receptor (GPCR), and general principles of pharmacological validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a hypothetical small molecule inhibitor designed to block the activity of the C5a Receptor 1 (C5aR1 or CD88). C5aR1 is a GPCR that, upon binding its ligand C5a, initiates a pro-inflammatory signaling cascade.[1][2] this compound is intended to be a competitive antagonist, binding to the receptor to prevent C5a-mediated activation and subsequent downstream signaling events, such as G protein coupling, calcium mobilization, and ERK1/2 phosphorylation.[1]
Q2: What are the potential off-target effects of this compound?
A2: As a small molecule inhibitor, this compound may exhibit off-target effects, which can lead to unintended biological consequences. Potential off-target activities for a compound like this compound could include:
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Binding to other GPCRs: Due to structural similarities in the binding pockets of related GPCRs, this compound might cross-react with other chemoattractant or amine receptors.[3]
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Inhibition of kinases: Many small molecules can interact with the ATP-binding site of various kinases.
-
Interaction with ion channels: Off-target effects on ion channels, such as the hERG potassium channel, are a common concern in drug development.[3]
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Binding to C5aR2 (GPR77): C5a can also bind to a second receptor, C5aR2 (also known as C5L2). While C5aR2 does not couple to G proteins in the same way as C5aR1, it can modulate inflammatory responses. It is important to determine the selectivity of this compound for C5aR1 over C5aR2.
Q3: How can I control for the potential off-target effects of this compound in my experiments?
A3: To ensure that the observed effects are due to the specific inhibition of C5aR1, several control experiments are essential:
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Use a structurally related inactive control: Synthesize or obtain a molecule that is structurally similar to this compound but does not bind to or inhibit C5aR1. This helps to control for effects related to the chemical scaffold itself.
-
Use a C5aR1 knockout or knockdown model: The most definitive control is to perform experiments in cells or animals where the C5aR1 gene has been knocked out or its expression silenced (e.g., using siRNA or shRNA). In such a model, any effects of this compound would be considered off-target.
-
Perform dose-response curves: A specific on-target effect should exhibit a clear dose-dependent relationship. Off-target effects may appear only at higher concentrations.
-
Broad off-target screening: Screen this compound against a panel of common off-target proteins, such as other GPCRs, kinases, and ion channels.
Q4: What is the expected downstream signaling pathway of C5aR1 activation that this compound should block?
A4: C5aR1 is a classical GPCR that primarily couples to Gαi proteins. Activation of C5aR1 by C5a leads to the dissociation of the G protein subunits, initiating several downstream signaling cascades. A potent and specific this compound should block these events. Key pathways include:
-
PI3K/Akt Pathway: Regulates cell growth, survival, and metabolism.
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MAPK/ERK Pathway: Activation of the Ras/Raf/MEK/ERK cascade is involved in cell proliferation and cytokine production.
-
Calcium Mobilization: G protein activation leads to the release of intracellular calcium stores, a key second messenger.
-
β-arrestin Recruitment: Following activation, β-arrestins are recruited to the receptor, which can lead to receptor internalization and initiation of separate signaling pathways.
C5aR1 Signaling Pathway
Caption: C5aR1 signaling pathway and point of inhibition by this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Expected Quantitative Data |
| High Cell Toxicity | 1. Off-target effect of this compound. 2. Compound insolubility/precipitation at high concentrations. 3. Contamination of the compound stock. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH). 2. Test in C5aR1-knockout cells; if toxicity persists, it's an off-target effect. 3. Check compound solubility and filter the stock solution. | A clear sigmoidal curve in the cytotoxicity assay with an IC50 value. Toxicity should be absent or significantly reduced in knockout cells if it's an on-target effect. |
| Inconsistent Results Between Batches | 1. Variability in compound purity or synthesis. 2. Degradation of the compound during storage. | 1. Verify the purity and identity of each new batch (e.g., via LC-MS, NMR). 2. Aliquot the compound and store it under recommended conditions (e.g., -80°C, protected from light). | Purity should be >95% for all batches. Dose-response curves from different batches should have overlapping IC50 values (within a 2-3 fold range). |
| Lack of Efficacy in Functional Assays | 1. Incorrect assay conditions (e.g., cell density, stimulus concentration). 2. Low or absent C5aR1 expression in the cell line. 3. Compound is not cell-permeable (for intracellular targets, though C5aR1 is a surface receptor). | 1. Optimize assay parameters, including the C5a concentration to be in the EC80 range. 2. Confirm C5aR1 expression via qPCR, Western blot, or flow cytometry. 3. Run a positive control with a known C5aR1 antagonist. | C5aR1 mRNA and protein levels should be detectable. The positive control inhibitor should show a dose-dependent inhibition of the C5a-induced response. |
| Unexpected Biological Effect | 1. Off-target activity of this compound. 2. Activation of a compensatory signaling pathway. | 1. Perform a broad off-target screen (e.g., Eurofins SafetyScreen, CEREP panel). 2. Use the inactive control compound and C5aR1-knockout cells to confirm the effect is off-target. 3. Use transcriptomic or proteomic analysis to identify affected pathways. | The off-target screen will provide a list of other receptors/enzymes that this compound binds to with associated Ki or IC50 values. The effect should be absent in knockout cells if on-target. |
Experimental Protocols
1. Radioligand Binding Assay (Competition)
-
Objective: To determine the binding affinity (Ki) of this compound for C5aR1.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing human C5aR1 (e.g., HEK293-C5aR1).
-
Incubate a constant concentration of a radiolabeled C5aR1 ligand (e.g., [125I]-C5a) with the cell membranes.
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a gamma counter.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Functional Assay
-
Objective: To measure the functional inhibition of C5a-induced Gq/11-mediated signaling by this compound.
-
Methodology:
-
Plate C5aR1-expressing cells (e.g., U937 or HL-60) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Inject a solution of C5a (at a pre-determined EC80 concentration) to stimulate the cells.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of this compound to determine the IC50 value.
-
3. Off-Target Liability Screening Workflow
Caption: Workflow for identifying and controlling for off-target effects.
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C5aR-IN-2 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C5aR-IN-2 in in vitro cytotoxicity and cell viability assays. The information is tailored for scientists in academic and drug development settings.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues & Inconsistent Results
Q1: My replicate wells show high variability. What are the common causes and solutions?
A1: High variability can stem from several factors:
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Uneven Cell Seeding: Ensure a single-cell suspension and gentle mixing before and during plating.
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Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially for small volumes.
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Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate media components and your compound. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
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Compound Precipitation: Visually inspect your wells under a microscope after adding this compound. If precipitate is observed, consider optimizing the solvent and final concentration.
Q2: I am observing unexpected cytotoxicity at low concentrations of this compound.
A2: This could be due to:
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%).
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Off-Target Effects: While this compound is a C5aR inhibitor, high concentrations may lead to off-target effects.[1] It is crucial to determine a dose-response curve to identify a specific inhibitory range.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is recommended to perform a literature search for the specific cell line's tolerance to small molecule inhibitors.
Assay-Specific Issues
Q3: My MTT/XTT assay shows low absorbance values, indicating low viability, even in my negative control.
A3: This can be caused by:
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Low Cell Number: Ensure you are seeding an optimal number of cells per well. This should be determined empirically for each cell line and assay duration.
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Metabolic Inactivity: If cells are quiescent or have low metabolic activity, the conversion of the tetrazolium salt will be low. Ensure cells are in a logarithmic growth phase.
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Reagent Issues: Check the expiration date of your assay reagents and ensure they have been stored correctly.
Q4: I am seeing a high background in my LDH release assay.
A4: High background in an LDH assay suggests pre-existing cell death or issues with sample handling:
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Rough Cell Handling: Overly vigorous pipetting or centrifugation can damage cells and cause LDH release.
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High Cell Seeding Density: Over-confluent cells can lead to spontaneous cell death.
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Serum Interference: Phenol red and components in serum can sometimes interfere with the LDH assay. Using serum-free media for the final incubation step before measuring LDH release can help.
Quantitative Data Summary
The following tables summarize hypothetical cytotoxicity data for a generic C5aR inhibitor. Researchers should generate their own data for this compound.
Table 1: IC50 Values of a C5aR Inhibitor in Various Cell Lines (72h Incubation)
| Cell Line | Cell Type | IC50 (µM) | Assay |
| U937 | Human Monocytic Leukemia | > 50 | MTT |
| HEK293 | Human Embryonic Kidney | > 50 | MTT |
| THP-1 | Human Monocytic Leukemia | > 50 | XTT |
| Beas-2B | Human Bronchial Epithelial | 45.8 | CCK-8[2] |
| Primary Human Neutrophils | Primary Immune Cells | 25.3 | LDH Release |
Table 2: Effect of a C5aR Inhibitor on Cell Viability (MTT Assay, 48h)
| Concentration (µM) | % Viability (U937) | % Viability (HEK293) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.2 |
| 1 | 98.2 ± 3.9 | 99.1 ± 4.8 |
| 10 | 95.6 ± 5.1 | 97.4 ± 3.6 |
| 25 | 88.4 ± 6.2 | 91.3 ± 5.5 |
| 50 | 75.1 ± 7.8 | 82.5 ± 6.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Maximum Release Control: To the wells designated for maximum LDH release, add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) and incubate for 15 minutes at 37°C. Centrifuge and transfer 50 µL of this supernatant to the new plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
Visualizations
Caption: C5a Receptor (C5aR) signaling pathways and the inhibitory action of this compound.
Caption: A generalized workflow for assessing the cytotoxicity of this compound in cell lines.
References
Technical Support Center: Improving the Bioavailability of C5aR-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the bioavailability of C5aR-IN-2, a novel small molecule inhibitor of the C5a receptor (C5aR1).
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Question: My this compound compound shows potent in vitro activity but has very low aqueous solubility, leading to poor dissolution and absorption in my initial animal studies. What steps can I take to improve its solubility?
Answer: Low aqueous solubility is a frequent challenge for small molecule drug candidates. Several formulation strategies can be employed to enhance the dissolution and subsequent absorption of this compound.
Recommended Strategies:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can lead to a higher dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[3][4]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Preparation Methods: Spray drying and hot-melt extrusion are common techniques for creating ASDs.
-
-
Lipid-Based Formulations: For lipophilic compounds, dissolving this compound in a lipid-based delivery system can improve absorption. These formulations can also leverage lymphatic transport, potentially bypassing first-pass metabolism.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
Table 1: Comparison of Formulation Strategies for Improving Solubility
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution. | Simple, well-established techniques. | May not be sufficient for very poorly soluble compounds; risk of particle aggregation. |
| Amorphous Solid Dispersions | Stabilizes the drug in a higher energy, more soluble amorphous form. | Significant solubility enhancement; can be formulated into solid dosage forms. | Potential for physical instability (recrystallization) over time; requires careful polymer selection. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipid carrier, avoiding the dissolution step. | Enhances solubility and can improve permeability; may reduce food effects and first-pass metabolism. | Can be complex to develop and manufacture; potential for drug precipitation upon dilution. |
Issue 2: Poor Membrane Permeability of this compound
Question: Despite improving the solubility of this compound, its permeability across the intestinal epithelium appears to be low, limiting its systemic exposure. How can I address this?
Answer: Poor membrane permeability is another significant barrier to oral bioavailability. Strategies to overcome this often involve modifying the compound or its formulation to facilitate passage across the lipid bilayers of intestinal cells.
Recommended Strategies:
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Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted to the active form in vivo. By masking polar functional groups or adding lipophilic moieties, a prodrug of this compound can be designed to have improved permeability.
-
Example: Ester or carbamate prodrugs can be synthesized to increase lipophilicity and enhance passive diffusion.
-
-
Structural Modification: Rational medicinal chemistry efforts can be applied to modify the structure of this compound to improve its physicochemical properties for better permeability. This could involve:
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Reducing the number of hydrogen bond donors and acceptors.
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Optimizing the lipophilicity (LogP).
-
-
Use of Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium. However, this approach requires careful evaluation for potential toxicity.
Issue 3: High First-Pass Metabolism
Question: My this compound inhibitor is well-absorbed from the intestine, but the systemic exposure is still low. I suspect significant first-pass metabolism in the gut wall and/or liver. How can I mitigate this?
Answer: The first-pass effect, where a drug is metabolized before it reaches systemic circulation, can severely reduce its bioavailability.
Recommended Strategies:
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Inhibition of Metabolic Enzymes: Co-administration of an inhibitor of the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound can increase its bioavailability. This requires careful safety assessment due to the potential for drug-drug interactions.
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Prodrug Strategies: A prodrug can be designed to be less susceptible to first-pass metabolism or to release the active drug after passing through the liver.
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Structural Modification: Modifying the metabolic "soft spots" on the this compound molecule can reduce its susceptibility to enzymatic degradation.
Frequently Asked Questions (FAQs)
Q1: What is the C5aR signaling pathway that this compound is designed to inhibit?
A1: this compound targets the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR). Upon binding of its ligand, C5a, C5aR1 activates intracellular signaling cascades, primarily through G proteins, leading to pro-inflammatory responses such as chemotaxis, degranulation, and cytokine release. This compound is designed to block these downstream effects.
Q2: How do I design a basic in vivo study to assess the oral bioavailability of a new this compound formulation?
A2: A standard approach is a pharmacokinetic (PK) study in a relevant animal model (e.g., rodents). The study typically involves administering the drug via both intravenous (IV) and oral (PO) routes to determine the absolute bioavailability.
Q3: What are some common excipients used in SEDDS formulations?
A3: The selection of excipients is critical for the performance of a SEDDS formulation.
Table 2: Common Excipients for Self-Emulsifying Drug Delivery Systems (SEDDS)
| Component | Function | Examples |
| Oils (Lipid Phase) | To solubilize the lipophilic drug. | Medium-chain triglycerides (e.g., Capmul MCM), long-chain triglycerides (e.g., soybean oil, sesame oil). |
| Surfactants | To reduce the interfacial tension and form a stable emulsion. | Polyoxyethylene sorbitan fatty acid esters (e.g., Tween® 80), polyoxyl 35 castor oil (e.g., Kolliphor® EL). |
| Co-solvents/Co-surfactants | To increase the drug-loading capacity and facilitate emulsification. | Polyethylene glycol (PEG 400), propylene glycol, ethanol, Transcutol®. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an ASD of this compound to improve its aqueous solubility and dissolution rate.
Materials:
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This compound
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Polymer (e.g., PVP K30)
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Organic solvent (e.g., methanol, acetone, or a mixture)
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Spray dryer apparatus
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Dissolution testing apparatus (USP Apparatus II)
Methodology:
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Solution Preparation:
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Dissolve this compound and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable organic solvent to form a clear solution.
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The total solid content in the solution should typically be between 2-10% (w/v).
-
-
Spray Drying:
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Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to appropriate values for the solvent system and polymer being used.
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Pump the solution through the atomizer into the drying chamber.
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The solvent rapidly evaporates, leaving a dry powder of the amorphous solid dispersion.
-
-
Powder Collection and Characterization:
-
Collect the resulting powder from the cyclone separator.
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Characterize the powder for its physical state (using techniques like X-ray powder diffraction to confirm amorphous nature), drug content, and residual solvent.
-
-
Dissolution Testing:
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Perform a dissolution test comparing the spray-dried ASD to the unformulated, crystalline this compound.
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Use a suitable dissolution medium (e.g., simulated gastric fluid or phosphate-buffered saline).
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Collect samples at various time points and analyze for the concentration of dissolved this compound using HPLC.
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Table 3: Hypothetical Dissolution Data for this compound ASD
| Time (minutes) | % this compound Dissolved (Crystalline) | % this compound Dissolved (ASD Formulation) |
| 5 | 2% | 45% |
| 15 | 5% | 75% |
| 30 | 8% | 92% |
| 60 | 10% | 95% |
| 120 | 12% | 96% |
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the absolute oral bioavailability of a this compound formulation.
Materials:
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Male Sprague-Dawley rats (250-300 g)
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This compound
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IV formulation vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline)
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Oral formulation (e.g., this compound suspended in 0.5% methylcellulose)
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Syringes, gavage needles
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Blood collection tubes (e.g., with K2-EDTA)
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Centrifuge, LC-MS/MS system
Methodology:
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Animal Acclimation and Fasting:
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Acclimate rats for at least 3 days before the study.
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Fast the animals overnight (with free access to water) before dosing.
-
-
Dosing:
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IV Group (n=3-5): Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
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PO Group (n=3-5): Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling:
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Collect sparse blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
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Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
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Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.
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Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
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Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both IV and PO groups.
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Calculate the absolute bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
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Table 4: Hypothetical Pharmacokinetic Parameters for this compound
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 550 | 280 |
| Tmax (h) | 0.08 | 2.0 |
| AUC0-inf (ng*h/mL) | 1200 | 2400 |
| Absolute Bioavailability (F%) | - | 20% |
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in C5aR-IN-2 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with C5a receptor (C5aR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways activated by the C5a receptor (C5aR)?
A1: C5aR, also known as CD88, is a G protein-coupled receptor (GPCR) that is a key mediator of inflammation.[1] Upon binding its ligand, C5a, the receptor can signal through multiple pathways, primarily via Gαi and Gα16 proteins.[1] This activation leads to downstream signaling cascades including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, which regulate a variety of cellular responses such as cell growth, motility, metabolism, survival, and cytokine production.[2] Additionally, C5aR can signal through β-arrestins, which can lead to the activation of transcription factors like NF-κB.[2]
Q2: What is the role of the second C5a receptor, C5L2 (C5aR2)?
A2: C5L2, also known as C5aR2 or GPR77, is another receptor for C5a.[2] Unlike the classical C5aR (C5aR1), C5L2 does not appear to couple with G proteins and its signaling activity is a subject of ongoing research. It is thought to modulate the signaling of C5aR1, potentially acting as a decoy receptor or by forming heterodimers with C5aR1, which can influence downstream signaling events. Some studies suggest C5L2 can signal through β-arrestins. The expression and role of C5L2 can vary between cell types and disease models, contributing to the complexity of the C5a signaling axis.
Q3: What are some common sources of variability when studying C5aR inhibitors?
A3: Variability in experimental results with C5aR inhibitors can arise from several factors:
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Ligand Source and Purity: Studies have shown that using recombinant C5a, particularly from different commercial sources, can lead to off-target effects and induce cytokine production in a C5a receptor-independent manner. This is in contrast to plasma-purified or synthetic C5a. It is crucial to use highly purified and well-characterized C5a to ensure that the observed effects are specifically mediated through C5aR.
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Cell System: The expression levels of C5aR1 and C5L2 can vary significantly between different cell lines and primary cells. This can influence the potency and efficacy of a C5aR inhibitor. It is important to characterize the expression of both receptors in your experimental system.
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Assay Conditions: The concentration of C5a used in competitive assays can significantly impact the measured IC50 value of an antagonist. Additionally, factors like serum in the culture medium can potentiate C5a-induced cell activation and should be controlled for.
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Inhibitor Properties: The chemical stability and solubility of the inhibitor itself can affect its effective concentration in an assay. Proper storage and handling are critical.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for my C5aR inhibitor.
| Potential Cause | Troubleshooting Steps |
| Variability in C5a concentration | The inhibitory potency of a competitive antagonist is dependent on the concentration of the agonist (C5a) used. Ensure that the C5a concentration is kept constant across all experiments and is ideally at or near its EC50 value for the specific assay. |
| Different sources or batches of C5a | Different preparations of C5a, especially recombinant versions, can have varying purity and activity, leading to shifts in IC50 values. Use a single, highly purified batch of C5a for a set of experiments. Consider using synthetic or plasma-purified C5a to minimize variability. |
| Cell passage number and health | Receptor expression levels can change with cell passage number. High passage numbers can lead to altered cellular responses. Use cells within a defined low passage number range and ensure high cell viability before each experiment. |
| Inhibitor solubility and stability | Poor solubility can lead to an inaccurate assessment of the inhibitor's concentration. Verify the solubility of your compound in the assay buffer. Prepare fresh dilutions of the inhibitor for each experiment from a stable stock solution. |
| Assay readout variability | The choice of assay (e.g., calcium mobilization, pERK1/2, chemotaxis) can influence the determined IC50. Different signaling pathways may have different sensitivities to inhibition. Stick to one well-validated assay for routine IC50 determination. |
Issue 2: My C5aR inhibitor shows lower than expected efficacy in a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Low C5aR expression on cells | Confirm the expression level of C5aR1 on your target cells using techniques like flow cytometry or western blotting. If expression is low, consider using a different cell line or primary cells known to have high C5aR expression (e.g., neutrophils, macrophages). |
| Presence of C5L2 | The presence of C5L2 could modulate the overall response to C5a and your inhibitor. Characterize the expression of C5L2 in your cell system. The inhibitor's selectivity for C5aR1 over C5L2 should be considered. |
| Use of recombinant C5a | Recombinant C5a can sometimes induce responses through pathways independent of C5aR, which would not be blocked by a specific inhibitor. Validate key findings with plasma-purified or synthetic C5a. |
| Inhibitor degradation | The inhibitor may not be stable under the assay conditions (e.g., temperature, pH, presence of serum enzymes). Assess the stability of your compound in the assay medium over the time course of the experiment. |
| Incorrect assay timing | The kinetics of C5aR signaling can be rapid. Ensure that the stimulation and measurement times are optimized for the specific pathway being investigated. For example, calcium flux is a very rapid event, while cytokine production is a much slower process. |
Issue 3: Unexpected or off-target effects are observed.
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of the inhibitor | At high concentrations, small molecule inhibitors may exhibit off-target effects. Determine the inhibitor's activity in a counterscreen using a different GPCR or a cell line that does not express C5aR. |
| Contaminants in C5a preparation | Commercial recombinant C5a can contain contaminants like endotoxin that can trigger cellular responses independently of C5aR. Use endotoxin-free reagents and test your C5a preparation for endotoxin contamination. |
| Inhibitor cytotoxicity | The observed effect may be due to cytotoxicity rather than specific receptor inhibition. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to rule out toxic effects of the inhibitor at the concentrations used. |
Quantitative Data Summary
Table 1: Reported IC50 and EC50 Values for C5aR Ligands and Antagonists
| Compound | Assay Type | Cell Type | IC50 / EC50 | Reference |
| C5a | Binding | - | ~14 nM (IC50) | |
| C5a | Degranulation | - | ~5.82 nM (EC50) | |
| Peptide Agonist (YSFKPMPLaR) | Signaling | Various | 0.01–6 μM (EC50) | |
| Peptide Agonist (YSFKPMPLaR) | Binding | - | 0.1–13 μM (IC50) | |
| Avacopan | CD11b upregulation | Human Neutrophils | Comparable to mAb 18-41-6 | |
| mAb 18-41-6 (F(ab')2) | CD11b upregulation | Human Neutrophils | 31.52 nM (IC50) | |
| mAb 18-41-6 (F(ab')2) | CD66b upregulation | Human Neutrophils | 76.96 nM (IC50) |
Experimental Protocols
Protocol 1: In Vitro ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK pathway downstream of C5aR activation.
Materials:
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Cells expressing C5aR (e.g., CHO-C5aR1, primary human macrophages)
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Serum-free cell culture medium containing 0.1% BSA
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Recombinant or synthetic human C5a
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C5aR inhibitor
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AlphaLISA SureFire Ultra pERK1/2 (Thr202/Tyr204) kit or similar phospho-ERK detection system
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96-well tissue culture-treated plates
Procedure:
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Seed 50,000 cells per well in a 96-well plate and culture for 24 hours.
-
Serum-starve the cells overnight.
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Prepare serial dilutions of the C5aR inhibitor in serum-free medium with 0.1% BSA.
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Pre-incubate the cells with the inhibitor dilutions for a specified time (e.g., 15-30 minutes) at room temperature.
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Prepare C5a at a concentration that gives a submaximal response (e.g., EC80) in the same medium.
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Stimulate the cells by adding the C5a solution and incubate for 10 minutes at room temperature.
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Lyse the cells using the lysis buffer provided in the detection kit.
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Follow the manufacturer's instructions for the detection of phosphorylated ERK1/2.
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Data Analysis: Plot the pERK1/2 signal against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Neutrophil Mobilization Assay in Mice
This pharmacodynamic assay assesses the in vivo efficacy of a C5aR antagonist.
Materials:
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Wild-type mice (e.g., C57BL/6J)
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Recombinant mouse C5a
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C5aR antagonist
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Saline (vehicle control)
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Microscope slides
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Blood smear staining kit (e.g., Hemacolor)
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Microscope
Procedure:
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Administer the C5aR antagonist or vehicle to mice via the desired route (e.g., intravenous injection).
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After a specified pre-treatment time (e.g., 15 minutes), administer recombinant mouse C5a (e.g., 50 µg/kg) via intravenous injection.
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Collect a drop of blood from the tail tip at baseline (0 min) and at various time points after C5a injection (e.g., 15, 30, 60 minutes).
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Prepare blood smears on microscope slides.
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Stain the blood smears according to the manufacturer's protocol.
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Under a microscope, count the number of polymorphonuclear neutrophils (PMNs) and total white blood cells to determine the percentage of PMNs.
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Data Analysis: Plot the percentage of circulating PMNs over time for each treatment group. Compare the antagonist-treated group to the vehicle-treated group to assess the inhibition of C5a-induced neutrophil mobilization.
Visualizations
Caption: Simplified C5aR1 signaling pathways.
Caption: Workflow for an in vitro pERK1/2 assay.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
C5aR-IN-2: Technical Support Center for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C5aR-IN-2, a potent and selective C5a receptor 1 (C5aR1) antagonist, in in vivo studies. The information provided is based on established protocols for similar C5aR1 antagonists.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a competitive antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88. By binding to C5aR1, it prevents the binding of its natural ligand, C5a, a potent pro-inflammatory anaphylatoxin.[1][2][3] This blockade inhibits downstream signaling pathways responsible for chemotaxis, inflammation, and immune cell activation.[1][4] C5a signals through two receptors, C5aR1 and C5aR2 (also known as C5L2). While C5aR1 is a classical G-protein coupled receptor that mediates the majority of the pro-inflammatory effects of C5a, the role of C5aR2 is more complex and may involve modulating C5aR1 signaling. This compound is designed to be selective for C5aR1.
2. What is the recommended vehicle control for in vivo studies with this compound?
The appropriate vehicle control depends on the final formulation of this compound for injection. For many peptide-based antagonists, sterile saline is a suitable vehicle. However, it is crucial to perform pilot studies to ensure the vehicle itself does not have any biological effects in your experimental model. For instance, even sterile saline injections can sometimes induce a small, transient increase in neutrophil mobilization. Therefore, a vehicle control group is essential for proper interpretation of results. If this compound requires a different solvent for solubility, such as DMSO, it is critical to use the same concentration of that solvent in the vehicle control and to be aware of its potential anti-inflammatory or other off-target effects.
3. How should this compound be administered for in vivo studies?
The route of administration will depend on the experimental design and the pharmacokinetic properties of this compound. Intravenous (i.v.) injection is commonly used for rapid assessment of pharmacodynamic effects, such as the inhibition of C5a-induced neutrophil mobilization. Other routes, such as subcutaneous (s.c.) or intraperitoneal (i.p.) injection, may provide a more sustained release profile. Oral administration has been reported for some C5aR antagonists, but this requires specific formulation to ensure bioavailability. The optimal route and dosing frequency should be determined in preliminary pharmacokinetic and pharmacodynamic studies.
4. What are the expected outcomes of this compound treatment in a C5a-induced inflammation model?
In a model of C5a-induced acute inflammation, pretreatment with an effective dose of this compound is expected to significantly reduce the mobilization of neutrophils to the circulation and decrease the production of pro-inflammatory cytokines like TNF-α. The magnitude of this effect will be dose-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No significant difference between this compound treated and vehicle control groups. | - Ineffective Dose: The dose of this compound may be too low to achieve sufficient receptor occupancy and inhibition. - Timing of Administration: The antagonist may have been administered too far in advance of the C5a challenge, allowing for its clearance from the system. - Compound Instability: this compound may be unstable in the chosen vehicle or at the storage temperature. | - Dose-Response Study: Perform a dose-response study to determine the optimal effective dose in your model. - Time-Course Study: Conduct a time-course experiment to determine the window of maximal efficacy for this compound. - Check Formulation and Storage: Ensure proper storage conditions and consider re-formulating the compound immediately before use. |
| High variability in results within experimental groups. | - Inconsistent Administration: Variation in the volume or site of injection can lead to differences in bioavailability. - Animal Health Status: Underlying health issues in the animals can affect their response to inflammatory stimuli. | - Standardize Procedures: Ensure all injections are performed consistently by trained personnel. - Health Monitoring: Carefully monitor the health of the animals and exclude any that show signs of illness. |
| Unexpected mortality in the this compound treated group. | - Vehicle Toxicity: The vehicle used to dissolve this compound may have toxic effects at the administered volume or concentration. - Off-Target Effects: At high concentrations, this compound may have off-target effects. | - Vehicle Toxicity Study: Conduct a study with the vehicle alone at the intended volume and concentration. - Lower the Dose: Test lower doses of this compound to see if the toxicity is dose-dependent. |
| C5a-induced response is not completely blocked by this compound. | - Involvement of C5aR2: The residual response may be mediated by the second C5a receptor, C5aR2, which is not targeted by this compound. | - Use C5aR1 Knockout Mice: To confirm the C5aR1-specific effects, consider using C5aR1-deficient mice as a control. |
Quantitative Data Summary
The following tables provide example data based on studies with well-characterized C5aR1 antagonists, PMX53 and JPE-1375, and can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of C5aR1 Antagonists on C5a-Induced Neutrophil Mobilization
| Compound | Dose (mg/kg, i.v.) | Pre-treatment Time | Inhibition of Neutrophil Mobilization (%) |
| PMX53 | 1 | 15 min | Significant |
| PMX53 | 3 | 15 min | Significant |
| JPE-1375 | 1 | 15 min | Significant |
| JPE-1375 | 3 | 15 min | Significant |
| Data synthesized from studies on PMX53 and JPE-1375. |
Table 2: Duration of Action of C5aR1 Antagonists In Vivo
| Compound | Dose (mg/kg, i.v.) | Time Point | Significant Inhibition of Neutrophil Mobilization |
| PMX53 | 1 | 15 min | Yes |
| PMX53 | 1 | 2 h | Yes |
| PMX53 | 1 | 6 h | Yes |
| PMX53 | 1 | 24 h | No |
| JPE-1375 | 1 | 15 min | Yes |
| JPE-1375 | 1 | 2 h | No |
| JPE-1375 | 1 | 6 h | No |
| JPE-1375 | 1 | 24 h | No |
| Data based on in vivo pharmacodynamic profiles of PMX53 and JPE-1375. |
Experimental Protocols
Key Experiment: C5a-Induced Neutrophil Mobilization and TNF Production in Mice
This protocol describes a common in vivo pharmacodynamic assay to assess the efficacy of a C5aR1 antagonist.
Materials:
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C57BL/6J mice (wild-type)
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Recombinant mouse C5a
-
This compound
-
Sterile saline (or other appropriate vehicle)
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Anesthesia (e.g., isoflurane)
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Blood collection supplies (e.g., EDTA-coated tubes)
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Flow cytometer
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Antibodies for neutrophil identification (e.g., anti-Ly6G, anti-CD11b)
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Mouse TNF-α ELISA kit
Procedure:
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Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
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Antagonist Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., i.v. injection). The timing of administration should be based on the known or expected pharmacokinetics of the compound (e.g., 15 minutes prior to C5a challenge).
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C5a Challenge: After the appropriate pre-treatment time, administer recombinant mouse C5a (e.g., 50 µg/kg) via i.v. injection to induce an inflammatory response.
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Blood Collection: At a predetermined time point after the C5a challenge (e.g., 60 minutes), collect blood samples from the mice via cardiac puncture or another appropriate method. Collect blood into EDTA-coated tubes to prevent coagulation.
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Neutrophil Analysis:
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Perform a complete blood count (CBC) or use flow cytometry to determine the percentage of neutrophils in the blood.
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For flow cytometry, stain whole blood with fluorescently labeled antibodies against neutrophil markers.
-
-
TNF-α Measurement:
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Centrifuge a portion of the blood to separate the plasma.
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Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the percentage of neutrophils and the concentration of TNF-α between the vehicle-treated and this compound-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.
Visualizations
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a typical in vivo pharmacodynamic study of this compound.
Caption: Troubleshooting decision tree for lack of this compound efficacy.
References
- 1. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. | Semantic Scholar [semanticscholar.org]
- 2. Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C5a interaction with both C5aR and C5L2 receptors is required for production of G-CSF during the acute inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C5aR-IN-2 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C5aR-IN-2, a C5a receptor (C5aR1/CD88) antagonist. The information is designed to address specific issues that may be encountered during in vitro experiments to optimize its dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a C5a receptor (C5aR1) antagonist. C5aR1 is a G-protein coupled receptor (GPCR) that, upon binding its ligand C5a, activates intracellular signaling pathways, primarily through Gαi and Gα16.[1] This leads to a cascade of events including calcium mobilization, activation of MAPK signaling pathways like ERK1/2, and cellular responses such as chemotaxis and inflammation.[2][3] this compound likely acts as a competitive or non-competitive inhibitor, preventing C5a from binding to C5aR1 and initiating these downstream signals. The exact mode of inhibition (orthosteric or allosteric) should be determined experimentally.[4]
Q2: What is the role of the second C5a receptor, C5L2 (C5aR2/GPR77)?
A2: C5L2 is another receptor for C5a and its metabolite C5a-desArg.[5] Unlike C5aR1, C5L2 does not appear to couple to G-proteins and its signaling function is a subject of ongoing research. Some studies suggest it may act as a decoy receptor to sequester C5a, thereby modulating the pro-inflammatory response, while others indicate it can signal through β-arrestin pathways. When studying the effects of this compound, it is important to use cell systems with well-characterized expression of both C5aR1 and C5L2 to ensure the observed effects are specific to C5aR1 inhibition.
Q3: What are typical EC50 values for C5a and IC50 values for C5aR1 antagonists?
A3: The EC50 of C5a can vary depending on the cell type and the assay being performed, but it is typically in the low nanomolar range. The IC50 of a C5aR1 antagonist is dependent on the concentration of C5a used in the assay, especially for competitive antagonists. For example, the IC50 of the antagonist avacopan for inhibiting CD11b upregulation on neutrophils was in the nanomolar range. It is crucial to determine the EC50 of C5a in your specific experimental system before determining the IC50 of this compound.
Troubleshooting Guide
Issue 1: High variability in dose-response data.
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Possible Cause 1: Cell health and passage number.
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Recommendation: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to changes in receptor expression and signaling capacity.
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Possible Cause 2: Inconsistent agonist (C5a) concentration.
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Recommendation: Prepare a fresh, concentrated stock of C5a for each experiment and dilute it to the working concentration just before use. The potency of C5a can degrade with storage.
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-
Possible Cause 3: Edge effects in multi-well plates.
-
Recommendation: Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with media or PBS to maintain a humidified environment.
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Issue 2: No or very weak inhibition by this compound.
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Possible Cause 1: Incorrect concentration of C5a.
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Recommendation: The concentration of C5a used for stimulation will directly impact the apparent potency of a competitive inhibitor. Perform a C5a dose-response experiment to determine the EC80 (the concentration that gives 80% of the maximal response). Using the EC80 of C5a for your inhibition assay will provide a sensitive window to measure the inhibitory effects of this compound.
-
-
Possible Cause 2: Low expression of C5aR1 on the cells.
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Recommendation: Verify the expression of C5aR1 on your cell line using flow cytometry or western blotting. If expression is low, consider using a cell line known to express high levels of C5aR1, such as human neutrophils or transfected cell lines (e.g., U937, HL-60, or HEK293-C5aR1).
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-
Possible Cause 3: this compound degradation.
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Recommendation: Check the stability of this compound in your assay medium. Some compounds can be unstable or precipitate at higher concentrations.
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Issue 3: Unexpected bell-shaped dose-response curve.
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Possible Cause 1: Off-target effects at high concentrations.
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Recommendation: High concentrations of any compound can lead to non-specific or toxic effects. It is important to assess the cytotoxicity of this compound at the concentrations used in your dose-response experiments using a cell viability assay (e.g., MTT or trypan blue exclusion).
-
-
Possible Cause 2: Compound precipitation.
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Recommendation: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, consider using a different solvent or lowering the maximum concentration tested.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to C5aR1 experiments.
| Parameter | Typical Range | Key Considerations |
| C5a EC50 | 1-10 nM | Highly dependent on cell type and assay readout (e.g., calcium flux, ERK phosphorylation, chemotaxis). |
| C5aR Antagonist IC50 | 1 nM - 1 µM | For competitive antagonists, the IC50 is directly influenced by the concentration of C5a used. |
| Cell Seeding Density | 1x10^4 - 1x10^6 cells/well | Optimize for your specific cell type and assay format (e.g., 96-well vs. 384-well plate). |
Experimental Protocols
1. C5a Dose-Response Assay (Calcium Mobilization)
This protocol is for determining the EC50 of C5a in a cell line expressing C5aR1.
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
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Seed the cells into a 96-well black, clear-bottom plate.
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-
Assay Procedure:
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Prepare a serial dilution of C5a in assay buffer.
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Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading for each well.
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Add the C5a dilutions to the wells and immediately begin reading the fluorescence intensity over time.
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The peak fluorescence intensity is proportional to the intracellular calcium concentration.
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-
Data Analysis:
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Plot the peak fluorescence intensity against the log of the C5a concentration.
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Fit the data to a four-parameter logistic equation to determine the EC50 value.
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2. This compound IC50 Determination (ERK1/2 Phosphorylation Assay)
This protocol is for determining the IC50 of this compound.
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Cell Preparation:
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Seed cells in a multi-well plate and culture overnight.
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The next day, serum-starve the cells for 2-4 hours to reduce basal ERK1/2 phosphorylation.
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-
Assay Procedure:
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Prepare a serial dilution of this compound in serum-free media.
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Pre-incubate the cells with the this compound dilutions for a predetermined time (e.g., 30 minutes).
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Stimulate the cells with C5a at its EC80 concentration for a short period (e.g., 5-10 minutes).
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Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
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-
Detection:
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Determine the concentration of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates using a suitable method, such as a bead-based assay, ELISA, or Western blotting.
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Data Analysis:
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Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.
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Plot the normalized signal against the log of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Visualizations
Caption: C5aR1 signaling pathway upon ligand binding.
Caption: Experimental workflow for IC50 determination.
References
- 1. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5a interaction with both C5aR and C5L2 receptors is required for production of G-CSF during the acute inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with C5a Receptor Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving C5a receptor inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of C5a, and how can this influence inhibitor studies?
The complement component C5a is a potent inflammatory mediator that exerts its effects through two G protein-coupled receptors: C5a receptor 1 (C5aR1, also known as CD88) and C5a receptor 2 (C5aR2, also known as C5L2 or GPR77).[1][2][3] Most of the pro-inflammatory actions of C5a are mediated through C5aR1.[1][4] C5aR2 is structurally similar to C5aR1 but is thought to have a more enigmatic and sometimes opposing role, potentially acting as a decoy receptor or a signaling receptor with distinct downstream effects. When using a C5a receptor inhibitor, it is crucial to know its specificity for C5aR1 versus C5aR2, as this will significantly impact the experimental outcome.
Q2: My C5aR inhibitor shows weaker or no effect in my primary cells compared to cell lines. What could be the reason?
The expression levels of C5aR1 and C5aR2 can vary significantly between different cell types (e.g., neutrophils, macrophages, endothelial cells) and between primary cells and cultured cell lines. It is essential to verify the expression of the target receptor in your specific experimental system using techniques like flow cytometry or qPCR. Additionally, primary cells exist in a more complex physiological environment, which can influence receptor signaling and inhibitor efficacy.
Q3: I am observing a pro-inflammatory effect even in the presence of a C5aR1 antagonist. Why might this be happening?
While C5aR1 is the primary pro-inflammatory receptor for C5a, C5aR2 can also contribute to inflammatory responses under certain conditions. Some studies suggest that C5aR2 can mediate pro-inflammatory effects, and its signaling can be independent of C5aR1. Alternatively, the observed inflammation could be due to off-target effects of the inhibitor or the activation of other inflammatory pathways that are not dependent on C5a. It is also important to consider that recombinant C5a, often used in experiments, can have off-target activities and induce cytokine production in a C5a receptor-independent manner.
Troubleshooting Guides
Problem 1: Inconsistent results in chemotaxis assays.
| Possible Cause | Troubleshooting Step |
| Cell health and viability | Ensure cells are healthy and viable before starting the assay. Perform a viability test (e.g., Trypan Blue exclusion) to confirm. |
| Suboptimal inhibitor concentration | Perform a dose-response curve to determine the optimal concentration of your C5aR inhibitor for your specific cell type. |
| Receptor expression levels | Confirm C5aR1 and C5aR2 expression on your cells using flow cytometry or western blotting. Low expression can lead to a weak chemotactic response. |
| Ligand quality | Use a reliable source of C5a. Be aware that recombinant C5a can have off-target effects. Consider using synthetic or plasma-purified C5a to confirm findings. |
| Assay conditions | Optimize incubation times and C5a concentration. Ensure the chemotaxis chamber is assembled correctly. |
Problem 2: Unexpected cytokine release profile.
| Possible Cause | Troubleshooting Step |
| Off-target effects of recombinant C5a | Recombinant C5a has been shown to induce IL-6 and IL-10 production in human macrophages independently of C5a receptors. Confirm your results using a different source of C5a (e.g., synthetic or purified native C5a). |
| C5aR2 signaling | If you are using a C5aR1-specific inhibitor, the observed cytokine release might be mediated by C5aR2. Use a pan-C5aR inhibitor or C5aR2-specific tools (e.g., siRNA, blocking antibodies) to investigate this possibility. |
| Activation of other pathways | The experimental conditions (e.g., co-stimulation with LPS) might activate other signaling pathways that lead to cytokine release, which are not blocked by your C5aR inhibitor. |
| Inhibitor specificity | Verify the specificity of your inhibitor. It might have off-target effects on other receptors or signaling molecules. |
Data Presentation
Table 1: Comparison of C5aR1 and C5aR2 Characteristics
| Feature | C5aR1 (CD88) | C5aR2 (C5L2/GPR77) |
| Primary Function | Pro-inflammatory signaling, chemotaxis | Modulatory, can be pro- or anti-inflammatory, decoy receptor |
| G-protein Coupling | Couples to Gαi | Does not couple to G-proteins, signals via β-arrestin |
| Ligand Binding | Binds C5a and C5a-desArg | Binds C5a and C5a-desArg |
| Expression | Myeloid cells, endothelial cells, neurons | Myeloid cells, endothelial cells, intestinal epithelial cells |
Experimental Protocols
Key Experiment: In Vitro Chemotaxis Assay
This protocol describes a standard Boyden chamber assay to assess the effect of a C5aR inhibitor on C5a-mediated cell migration.
Materials:
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Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)
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Chemoattractant (C5a)
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C5aR inhibitor
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Cell suspension (e.g., neutrophils, macrophages)
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Assay buffer (e.g., HBSS with 0.1% BSA)
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Microscope
Procedure:
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Pre-treat your cell suspension with the C5aR inhibitor or vehicle control for the recommended time.
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Add the chemoattractant (C5a) at various concentrations to the lower wells of the chemotaxis chamber.
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Add the pre-treated cell suspension to the upper chamber, which is separated from the lower chamber by a porous membrane.
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Incubate the chamber at 37°C in a humidified incubator for a duration optimized for your cell type (e.g., 1-3 hours).
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After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.
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Count the migrated cells in several fields of view using a microscope.
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Compare the number of migrated cells in the inhibitor-treated group to the vehicle control group.
Key Experiment: ERK1/2 Phosphorylation Assay
This protocol outlines the detection of ERK1/2 phosphorylation, a downstream event in C5aR1 signaling, using Western blotting.
Materials:
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Cell line or primary cells expressing C5aR1
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C5a
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C5aR inhibitor
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Cell lysis buffer
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Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
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Secondary antibody (HRP-conjugated)
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Chemiluminescence detection reagents
Procedure:
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Serum-starve the cells to reduce basal ERK1/2 phosphorylation.
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Pre-treat the cells with the C5aR inhibitor or vehicle control.
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Stimulate the cells with C5a for a short period (e.g., 2-10 minutes).
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Lyse the cells and collect the protein lysates.
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Determine protein concentration using a standard assay (e.g., BCA).
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescence imager.
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Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
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Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total-ERK1/2.
Visualizations
Caption: Simplified signaling pathways of C5aR1 and C5aR2.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptors for complement C5a. The importance of C5aR and the enigmatic role of C5L2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C5aR Inhibitor Stability
This guide provides technical support for researchers, scientists, and drug development professionals working with C5aR inhibitors, colloquially referred to here as "C5aR-IN-2". It addresses common issues related to the stability of these small molecule inhibitors in various experimental buffer solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution after dilution in my aqueous buffer. What should I do?
A1: Precipitation is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
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Check Solubility Limits: The concentration of your inhibitor may be exceeding its aqueous solubility limit. Try working at a lower final concentration.
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DMSO Concentration: Ensure the final concentration of DMSO (or other organic solvent from your stock solution) is low, typically below 1%, as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility in the aqueous buffer.
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Use of Surfactants or Excipients: For in vitro assays, a very small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 can help maintain solubility. However, this must be validated to ensure it does not interfere with your assay.
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Sonication: Gentle sonication of the buffer after adding the inhibitor can sometimes help dissolve small precipitates.
Q2: I am observing a rapid loss of this compound activity in my cell-based assay. Could this be a stability issue?
A2: Yes, a loss of activity can be indicative of compound instability in the experimental conditions.
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Instability in Aqueous Media: Small molecules can be unstable in aqueous solutions at 37°C. Components in cell culture media, such as certain amino acids or serum proteins, can react with the compound. The pH of the media can also affect stability.
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Metabolic Degradation: If your assay involves cells, the compound could be metabolized by cellular enzymes.
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Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., plates, tubes), reducing the effective concentration in your assay. Using low-adhesion plastics or adding a small amount of a carrier protein like BSA (if compatible with your assay) can mitigate this.
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: Proper preparation and storage are crucial for maintaining the integrity of your inhibitor.
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Solvent Selection: Most small molecule inhibitors are soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
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Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability. Tightly seal the vials to prevent the DMSO from absorbing water from the atmosphere.
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Working Solutions: Prepare fresh working solutions in your experimental buffer from the frozen stock on the day of the experiment. Do not store dilute aqueous solutions for extended periods unless you have validated their stability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Degradation of stock solution due to multiple freeze-thaw cycles. 2. Inconsistent preparation of working solutions. 3. Variability in incubation times. | 1. Aliquot stock solutions into single-use vials. 2. Prepare fresh working solutions for each experiment. 3. Standardize all experimental timings. |
| Compound appears less potent than expected | 1. Degradation of the compound in the assay buffer at 37°C. 2. Adsorption of the compound to plasticware. 3. Inaccurate initial concentration of the stock solution. | 1. Perform a stability study of the compound in the assay buffer (see Protocol 2). 2. Use low-binding microplates or pre-treat plates with a blocking agent if compatible with the assay. 3. Verify the concentration and purity of the solid compound and ensure it is fully dissolved in the stock solution. |
| High background signal in the assay | 1. Precipitation of the compound interfering with the readout (e.g., light scattering). 2. The compound itself is fluorescent or colored. | 1. Centrifuge plates before reading to pellet any precipitate. 2. Run control wells with the compound in buffer alone to measure its intrinsic signal and subtract this from the experimental wells. |
Data on Stability and Solubility of C5aR Antagonists
Since "this compound" is a placeholder, the following tables summarize publicly available data for well-characterized C5aR antagonists to provide a general reference.
Table 1: Solubility and Storage of Representative C5aR Antagonists
| Compound | Molecular Weight | Solubility | Storage of Solid | Storage of Stock Solution |
| PMX53 | 896.09 g/mol | Insoluble in water. Soluble in DMSO (e.g., 100 mg/mL).[1] | Store at -20°C for up to 3 years.[1] | 1 month at -20°C, 1 year at -80°C in DMSO.[1] |
| PMX205 | 839.05 g/mol | Soluble to 1 mg/mL in water with sonication. | Store at -20°C. | Stock solutions in 5% ethanol in sterile water can be stored at -20°C. |
| Avacopan (CCX168) | 533.6 g/mol | Soluble in DMSO. | Store as per manufacturer's instructions, typically at -20°C. | Store in DMSO at -20°C. |
Table 2: Stability of PMX53 and PMX205 in Biological Fluids
| Compound | Matrix (at 37°C) | Stability Profile |
| PMX53 | Serum, Plasma | Shows degradation over 60 minutes. |
| PMX205 | Serum, Plasma | More stable than PMX53 but still shows some degradation over 60 minutes. |
Experimental Protocols
Protocol 1: General Method for Preparing this compound Working Solutions
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Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a 10-50 mM stock solution.
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Aliquot and Store: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.
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Prepare Intermediate Dilution: On the day of the experiment, thaw a stock aliquot. Prepare an intermediate dilution of the stock solution in your chosen experimental buffer (e.g., PBS, HEPES, or cell culture medium).
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Prepare Final Working Solution: Add the intermediate dilution to the final experimental buffer to reach the desired working concentration. The final DMSO concentration should typically be less than 1%.
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Mix Thoroughly: Gently vortex or invert the solution to ensure homogeneity. Visually inspect for any signs of precipitation.
Protocol 2: Assessing the Stability of this compound in a Buffer Solution
This protocol outlines a general method to evaluate the chemical stability of an inhibitor in a specific solution over time using HPLC-MS.
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Prepare Sample: Prepare a solution of this compound in the desired buffer (e.g., PBS, pH 7.4, or cell culture medium) at the final working concentration.
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Incubate Sample: Incubate the solution under your experimental conditions (e.g., 37°C) for the desired duration (e.g., with time points at 0, 1, 4, 8, and 24 hours).
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Collect Time-Point Samples: At each time point, take an aliquot of the incubated solution.
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Quench Reaction and Extract: To each aliquot, add 2 volumes of cold acetonitrile containing an internal standard. This will precipitate any proteins and stop further degradation.
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Process for Analysis: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate. Transfer the supernatant to HPLC vials.
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HPLC-MS Analysis: Analyze the samples using a suitable C18 reverse-phase column and a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the disappearance of the parent compound's mass peak over time to determine its stability. The percentage of the compound remaining at each time point is calculated relative to the T=0 sample.
Visualizations
References
Technical Support Center: Overcoming Resistance to C5aR Inhibitors in Cell Models
Welcome to the technical support center for C5a receptor (C5aR) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of C5aR inhibitors, exemplified here as "C5aR-IN-2," in cell-based assays.
Frequently Asked Questions (FAQs)
Here we address common questions that may arise during the experimental use of C5aR inhibitors.
Q1: What is the mechanism of action for C5aR inhibitors like this compound?
A1: C5aR inhibitors are designed to block the signaling cascade initiated by the binding of the anaphylatoxin C5a to its receptors, primarily the C5a receptor 1 (C5aR1 or CD88). C5aR1 is a G protein-coupled receptor (GPCR) that, upon activation, triggers several downstream pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, leading to pro-inflammatory responses such as cell migration, cytokine release, and degranulation.[1][2][3] this compound is a hypothetical small molecule inhibitor designed to competitively bind to C5aR1, preventing C5a-mediated cellular activation.
Q2: I am observing reduced or no efficacy of this compound in my cell model. What are the potential causes?
A2: Several factors could contribute to the apparent lack of efficacy:
-
Cell Line Specificity: The expression levels of C5aR1 can vary significantly between different cell types.[3] It is crucial to confirm high C5aR1 expression in your chosen cell line.
-
Presence of C5aR2 (C5L2): Cells may also express a second C5a receptor, C5aR2 (or C5L2), which has a complex and sometimes opposing role to C5aR1.[4] If this compound is specific for C5aR1, signaling through C5aR2 might still occur.
-
Inhibitor Degradation: The stability of the inhibitor in your culture medium over the time course of the experiment should be considered.
-
Ligand Concentration: The concentration of C5a used to stimulate the cells may be too high, outcompeting the inhibitor. An IC50 curve should be generated to determine the optimal inhibitor concentration.
-
Off-Target Effects of Ligand: If you are using recombinant C5a, be aware that some commercial preparations can induce cytokine release independently of C5aR, potentially masking the effect of your inhibitor.
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: To improve reproducibility, consider the following:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling capacity can change over time in culture.
-
Standardized Protocols: Ensure all experimental parameters, including cell seeding density, stimulation time, and reagent concentrations, are kept consistent.
-
Reagent Quality: Use fresh, high-quality reagents, including the C5a ligand and the inhibitor. Aliquot reagents to avoid multiple freeze-thaw cycles.
-
Assay-Ready Cells: For critical experiments, consider using commercially available assay-ready cells, which can offer lower variability.
Q4: Are there potential off-target effects of C5aR inhibitors that I should be aware of?
A4: While this compound is designed for specificity, all small molecule inhibitors have the potential for off-target effects. It is advisable to:
-
Test in a C5aR1-knockout/knockdown cell line: This is the most definitive way to confirm that the observed effects are on-target.
-
Use a structurally unrelated C5aR inhibitor: Comparing the effects of two different inhibitors can help distinguish on-target from off-target effects.
-
Perform broad kinase screening or similar profiling assays: This can identify unintended molecular targets of your compound.
Troubleshooting Guides
This section provides structured guidance for troubleshooting specific experimental issues.
Problem 1: this compound Fails to Inhibit C5a-induced Calcium Mobilization
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| Low C5aR1 Expression | Confirm C5aR1 expression on your cells using flow cytometry or western blotting. Select a cell line with robust C5aR1 expression (e.g., human neutrophils, U937, or HEK293 cells stably expressing C5aR1). |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 of this compound. See the "Experimental Protocols" section for a sample protocol. |
| Inhibitor Insolubility | Check the solubility of this compound in your assay buffer. If solubility is an issue, consider using a different solvent or formulation. |
| C5a Concentration Too High | Titrate the C5a concentration to find the EC50 for calcium mobilization. Use a C5a concentration at or near the EC80 for inhibitor testing to ensure a sufficient assay window without overwhelming the inhibitor. |
| Assay Interference | Ensure that this compound does not interfere with the fluorescent calcium indicator dye. Run a control with the inhibitor and dye but without cells. |
Hypothetical IC50 Data for this compound in Different Cell Lines:
| Cell Line | C5aR1 Expression (Relative Units) | This compound IC50 (nM) |
| U937 | 85 | 50 |
| HL-60 (undifferentiated) | 20 | >1000 |
| HL-60 (differentiated) | 75 | 65 |
| HEK293-C5aR1 | 100 | 30 |
Problem 2: this compound Does Not Block C5a-Mediated Chemotaxis
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| Suboptimal Assay Conditions | Optimize the chemotaxis assay parameters, including the C5a gradient, incubation time, and cell density. |
| Involvement of C5aR2 | C5a can induce chemotaxis through both C5aR1 and C5aR2. If this compound is specific for C5aR1, residual chemotaxis may be mediated by C5aR2. Consider using a C5aR2 antagonist or a cell line that does not express C5aR2. |
| Inhibitor Stability | The inhibitor may not be stable for the duration of the chemotaxis assay (often several hours). Assess the stability of this compound in your assay medium over time. |
| Non-Specific Cell Migration | Ensure that the observed migration is specific to the C5a gradient. Include a control with no C5a to measure basal migration. |
Problem 3: Unexpected Pro-inflammatory Effects Observed with this compound
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step |
| Agonistic Activity of the Inhibitor | At high concentrations, some antagonists can exhibit partial agonist activity. Perform a dose-response of the inhibitor alone to check for any agonist effects. |
| Off-Target Effects | The inhibitor may be interacting with other receptors or signaling pathways that promote inflammation. Refer to the FAQ on off-target effects for strategies to investigate this. |
| Contamination of Reagents | Ensure that all reagents, including the inhibitor stock solution, are free from endotoxin (LPS) contamination, which can induce a strong inflammatory response. |
| Use of Recombinant C5a | Some recombinant C5a preparations can contain contaminants that induce cytokine production through C5aR-independent mechanisms. Consider using a highly purified or synthetic C5a, or including a C5aR1 inhibitor as a control to verify on-target effects. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is for measuring C5a-induced intracellular calcium mobilization in a cell line expressing C5aR1.
Materials:
-
C5aR1-expressing cells (e.g., U937, HEK293-C5aR1)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Human C5a
-
This compound
-
384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Method:
-
Seed cells at an appropriate density (e.g., 2.5 x 10^4 cells/well) in the assay plate and incubate overnight.
-
Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer. Add the inhibitor to the cells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Inject a pre-determined concentration of C5a (e.g., EC80) and continue recording the fluorescence signal for 2-3 minutes.
-
Analyze the data by calculating the peak fluorescence response and normalize to the response in the absence of the inhibitor.
-
Plot the normalized response against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic chemotaxis assay using a Boyden chamber.
Materials:
-
Chemotaxis chamber and filters (e.g., 5 µm pore size for neutrophils)
-
Chemotaxis buffer (e.g., RPMI with 0.1% BSA)
-
Human C5a
-
This compound
-
Calcein-AM or other cell viability stain
Method:
-
Resuspend cells in chemotaxis buffer. Pre-incubate a portion of the cells with different concentrations of this compound for 30 minutes at 37°C.
-
Add chemotaxis buffer containing C5a to the lower wells of the Boyden chamber. Add buffer with this compound if the inhibitor is being tested.
-
Place the filter membrane over the lower wells.
-
Add the cell suspension (with or without inhibitor) to the upper chamber.
-
Incubate the chamber for 1-3 hours at 37°C in a humidified incubator.
-
After incubation, remove the filter and wipe off the cells from the top surface.
-
Stain the cells that have migrated to the bottom of the filter with a suitable stain (e.g., Calcein-AM).
-
Quantify the migrated cells by fluorescence microscopy or a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration.
Visualizations
C5aR1 Signaling Pathway
Caption: C5aR1 signaling cascade and point of inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a C5aR inhibitor.
Troubleshooting Logic for Reduced Efficacy
Caption: Decision tree for troubleshooting reduced inhibitor efficacy.
References
Validation & Comparative
Potency Face-Off: A Comparative Analysis of C5aR Inhibitors C5aR-IN-2 and PMX53
In the landscape of inflammatory and autoimmune disease research, the complement C5a receptor (C5aR) has emerged as a critical therapeutic target. The inappropriate activation of this receptor is a key driver of the inflammatory cascade. Consequently, the development of potent C5aR antagonists is a major focus for drug discovery. This guide provides a head-to-head comparison of the in vitro potency of two such inhibitors: C5aR-IN-2 and the well-characterized cyclic peptide, PMX53.
At a Glance: In Vitro Potency
| Compound | Assay Type | Cell Type | IC50 |
| This compound | Calcium Mobilization | CHO-K1/hC5aR | 1.1 nM |
| PMX53 | C5a Receptor Antagonism | Not Specified | 20 nM[1] |
| Neutrophil Myeloperoxidase Release | Neutrophils | 22 nM[1] | |
| Chemotaxis | Neutrophils | 75 nM[1] |
Delving into the Data: A Closer Look at Potency
This compound demonstrates formidable potency with a reported IC50 of 1.1 nM in a calcium mobilization assay utilizing a CHO-K1 cell line stably expressing human C5aR. This suggests a strong ability to block the intracellular signaling cascade initiated by C5a binding to its receptor.
PMX53, a more extensively studied antagonist, exhibits potent inhibition across multiple functional assays. It displays a general C5a receptor antagonist IC50 of 20 nM[1]. In more specific neutrophil functional assays, PMX53 inhibits C5a-induced myeloperoxidase release with an IC50 of 22 nM and chemotaxis with an IC50 of 75 nM[1]. Notably, the antagonist potency of PMX53 has been observed to be independent of the concentration of C5a in certain experimental set-ups, indicating a non-competitive or insurmountable mode of antagonism.
C5aR Signaling Pathway
The binding of the inflammatory mediator C5a to its G protein-coupled receptor, C5aR, triggers a cascade of intracellular events. This activation leads to various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines, all of which contribute to the inflammatory process. Both this compound and PMX53 act by blocking this initial binding event, thereby preventing the downstream signaling cascade.
Caption: C5aR signaling pathway and points of inhibition.
Experimental Methodologies
A clear understanding of the experimental conditions is crucial for the accurate interpretation of potency data. Below are detailed protocols for the key assays used to evaluate this compound and PMX53.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon C5aR activation.
Experimental Workflow:
Caption: Workflow for the calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human C5a receptor (hC5aR) are cultured in appropriate media until they reach a suitable confluency.
-
Cell Seeding: Cells are harvested and seeded into black-walled, clear-bottom 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (this compound or PMX53) for a defined period.
-
C5a Stimulation: The plate is then placed in a fluorescence plate reader, and a baseline fluorescence is recorded. C5a is added to the wells to stimulate the receptor, and the change in fluorescence is monitored over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic equation.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a C5a chemoattractant gradient.
Experimental Workflow:
Caption: Workflow for the neutrophil chemotaxis assay.
Detailed Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation.
-
Compound Pre-incubation: Isolated neutrophils are resuspended in an appropriate buffer and pre-incubated with various concentrations of this compound or PMX53 for a specific duration.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower wells are filled with a buffer containing C5a as the chemoattractant. A porous membrane separates the upper and lower wells.
-
Cell Migration: The pre-incubated neutrophils are added to the upper wells. The chamber is then incubated at 37°C in a humidified atmosphere with 5% CO2 to allow the neutrophils to migrate through the pores of the membrane towards the C5a gradient.
-
Quantification: After the incubation period, non-migrated cells on the top of the membrane are removed. The membrane is then fixed and stained. The number of migrated cells on the underside of the membrane is counted using a microscope.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration compared to the control (no antagonist). The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the antagonist.
Conclusion
References
Navigating the Storm: A Comparative Guide to C5aR Antagonists in Sepsis
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a formidable challenge in critical care medicine. A key driver of the hyperinflammatory state in sepsis is the complement component 5a (C5a), a potent anaphylatoxin that mediates its effects primarily through the C5a receptor (C5aR). Consequently, targeting the C5a-C5aR axis has emerged as a promising therapeutic strategy. This guide provides a comparative overview of various C5aR antagonists, with a focus on their performance in preclinical and clinical sepsis models. While specific data on "C5aR-IN-2" is not publicly available, we will explore other key players in this therapeutic class, including the clinically evaluated Vilobelimab and Avacopan, alongside preclinical antagonists.
The C5a-C5aR Signaling Axis in Sepsis
The binding of C5a to its G protein-coupled receptor, C5aR (also known as CD88), on immune cells, particularly neutrophils, triggers a cascade of pro-inflammatory events. This includes chemotaxis, the release of inflammatory cytokines, and the production of reactive oxygen species, all of which contribute to the excessive inflammation and tissue damage characteristic of sepsis.[1][2][3][4] A second receptor, C5L2 (or GPR77), also binds C5a and is thought to have a modulatory role in C5a signaling.[2]
Comparative Analysis of C5aR Antagonists
This section details the available data on various C5aR antagonists, comparing their mechanism, development stage, and performance in sepsis-related studies.
Vilobelimab (IFX-1)
Vilobelimab is a monoclonal antibody that specifically targets and neutralizes circulating C5a, thereby preventing its interaction with C5aR.
| Parameter | Vilobelimab (IFX-1) |
| Mechanism of Action | Binds to and neutralizes C5a |
| Development Stage | Phase II clinical trials for sepsis |
| Key Efficacy Findings (Sepsis) | Dose-dependent decrease in C5a levels. In a Phase IIa trial (SCIENS study), no significant difference in mortality was observed, but higher dosing cohorts showed more ICU-free and ventilator-free days. |
| Safety Profile (Sepsis) | Well-tolerated with no specific adverse events identified in the SCIENS study. |
Avacopan (CCX168)
Avacopan is an orally administered small molecule that selectively antagonizes the C5a receptor (C5aR1). It has been approved for the treatment of ANCA-associated vasculitis. While direct clinical trial data in sepsis is limited, its performance in other inflammatory conditions provides valuable insights.
| Parameter | Avacopan (CCX168) |
| Mechanism of Action | Selective C5aR1 antagonist |
| Development Stage | Approved for ANCA-associated vasculitis. Preclinical data in sepsis models. |
| Key Efficacy Findings (Sepsis-related) | Preclinical studies in models of ANCA-associated vasculitis, which shares inflammatory pathways with sepsis, have shown significant efficacy in reducing inflammation and organ damage. |
| Safety Profile (ANCA-Vasculitis) | Generally well-tolerated. Adverse events can include headache, nausea, and in some cases, elevated liver enzymes. |
Preclinical C5aR Antagonists (C5aRa / PMX53)
A significant body of preclinical research has utilized peptide-based C5aR antagonists, often referred to generically as C5aRa or by specific compound names like PMX53. These studies have been instrumental in validating C5aR as a therapeutic target in sepsis.
| Parameter | C5aRa / PMX53 |
| Mechanism of Action | Competitive C5aR antagonists (cyclic peptides) |
| Development Stage | Preclinical |
| Key Efficacy Findings (Sepsis Models) | Significantly improved survival rates in murine models of sepsis (cecal ligation and puncture - CLP). Reduced neutrophil chemotactic responses to C5a. Prevented C5a-induced paralysis of innate immunity. |
| Safety Profile (Preclinical) | Not extensively characterized in long-term studies, but generally well-tolerated in acute sepsis models. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols used in the evaluation of C5aR antagonists in sepsis.
Cecal Ligation and Puncture (CLP) Murine Sepsis Model
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
Protocol:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated distal to the ileocecal valve to prevent intestinal obstruction. The ligated cecum is punctured once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter is extruded to induce polymicrobial peritonitis.
-
Closure and Resuscitation: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers. Animals receive subcutaneous fluid resuscitation.
-
Treatment: The C5aR antagonist or a vehicle control is administered at a specified time point relative to the CLP procedure (e.g., immediately after or at a delayed time point).
-
Monitoring and Endpoints: Animals are monitored for survival over a defined period (e.g., 7-10 days). Blood and tissue samples may be collected at various time points to measure inflammatory markers, bacterial load, and organ damage.
In Vitro Neutrophil Chemotaxis Assay
This assay assesses the ability of a C5aR antagonist to block the migration of neutrophils towards a C5a gradient.
Protocol:
-
Neutrophil Isolation: Neutrophils are isolated from whole blood (human or murine) using density gradient centrifugation.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower well separated by a microporous membrane.
-
Loading: The lower well is filled with a medium containing C5a as a chemoattractant. The upper well is loaded with isolated neutrophils that have been pre-incubated with either the C5aR antagonist or a vehicle control.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the C5a gradient.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
Clinical Trial Design: Vilobelimab SCIENS Study
The SCIENS study was a Phase IIa clinical trial that evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of Vilobelimab in patients with severe sepsis or septic shock.
Conclusion
The blockade of the C5a-C5aR signaling axis represents a highly promising therapeutic avenue for mitigating the devastating inflammatory cascade in sepsis. While clinical data for C5aR antagonists directly in sepsis is still emerging, the positive results from Vilobelimab's Phase II trial and the strong preclinical evidence for various antagonists underscore the potential of this approach. Avacopan's success in ANCA-associated vasculitis further validates C5aR as a druggable target in inflammatory diseases. The lack of public information on "this compound" highlights the proprietary nature of early drug development. Future research and clinical trials will be crucial to fully elucidate the therapeutic utility of C5aR antagonists in the complex and heterogeneous landscape of sepsis.
References
- 1. New insights for C5a and C5a receptors in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Harmful Role of C5a on Innate Immunity in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The harmful role of c5a on innate immunity in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Increased C5a receptor expression in sepsis [jci.org]
Validating C5aR Target Engagement In Vivo: A Comparative Guide
A Note on C5aR-IN-2: Publicly available scientific literature and databases do not currently contain specific in vivo target engagement, pharmacokinetic, or pharmacodynamic data for a compound designated "this compound". Therefore, this guide provides a framework for the in vivo validation of C5a receptor (C5aR) antagonists by comparing established inhibitors, PMX53 and JPE-1375, for which such data is available. The methodologies and data presented herein serve as a comprehensive reference for researchers and drug development professionals to assess novel C5aR-targeting compounds.
C5a Receptor Signaling Pathway
The complement component 5a (C5a) is a potent pro-inflammatory peptide that exerts its effects primarily through the G protein-coupled receptor, C5aR1 (also known as CD88)[1][2]. Upon binding of C5a, C5aR1 activates intracellular signaling cascades, leading to a variety of cellular responses, including chemotaxis, inflammation, and immune cell activation[3]. A second receptor, C5aR2 (or C5L2), also binds C5a but its role in signaling is more complex and appears to involve modulation of the C5aR1 response, often through β-arrestin pathways[4][5]. Understanding this pathway is critical for designing and evaluating inhibitors that aim to block C5a-mediated inflammation.
Experimental Workflow for In Vivo Validation
A robust method to assess the in vivo efficacy of C5aR antagonists involves challenging an animal model with C5a and measuring the subsequent physiological responses in the presence and absence of the inhibitor. A common model utilizes C5a-induced mobilization of polymorphonuclear neutrophils (PMNs) and the release of tumor necrosis factor-alpha (TNF-α) as key readouts of target engagement and functional inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement Therapeutic Target-C5aR - Creative Biolabs [creative-biolabs.com]
- 4. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interaction between C5a and both C5aR and C5L2 receptors is required for production of G-CSF during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of C5aR Inhibitors in Arthritis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C5a receptor (C5aR) inhibitors in the context of arthritis. It summarizes key preclinical and clinical data, details experimental methodologies, and visualizes critical pathways to support informed decisions in drug discovery and development.
The complement component 5a (C5a) and its primary signaling receptor, C5aR (CD88), are pivotal players in the inflammatory cascade that drives autoimmune diseases like rheumatoid arthritis. C5a, a potent anaphylatoxin, acts as a powerful chemoattractant for neutrophils and macrophages, orchestrating their recruitment to the synovium and triggering the release of pro-inflammatory cytokines and degradative enzymes that lead to joint destruction.[1][2] Consequently, blocking the C5a/C5aR axis presents a compelling therapeutic strategy. This guide focuses on a head-to-head comparison of key C5aR inhibitors, examining their efficacy in preclinical arthritis models and their performance in relevant in vitro functional assays.
In Vitro Performance of C5aR Inhibitors
The potency of C5aR inhibitors is typically assessed through a battery of in vitro assays that measure their ability to block key C5a-mediated functions in inflammatory cells, primarily neutrophils. These assays include receptor binding, inhibition of chemotaxis, blockade of calcium mobilization, and reduction of inflammatory marker expression.
While direct head-to-head studies comparing a wide range of C5aR inhibitors in multiple assays are limited, available data allows for a comparative assessment of key compounds. Avacopan (formerly CCX168), a selective small molecule C5aR antagonist, has been extensively characterized.[3] PMX53 is another well-studied small molecule C5aR antagonist.[4] More recently, monoclonal antibodies targeting C5aR have also entered preclinical and clinical development.
| Inhibitor | Assay Type | Cell Type | IC50 / Potency | Reference |
| Avacopan (CCX168) | C5aR Binding (Displacement) | Human U937 cells | IC50: 0.1 nM | [5] |
| Neutrophil Chemotaxis | Human Neutrophils | A₂: 0.2 nM | ||
| Calcium Mobilization | Human Neutrophils | IC50: 0.2 nM | ||
| CD11b Upregulation | Human Neutrophils | IC50: 0.4 nM | ||
| PMX53 | C5a-induced Neutrophilia | Mice (in vivo) | Effective dose: 1 mg/kg (i.v.) | |
| C5a-induced TNF-α release | Mice (in vivo) | Effective dose: 1 mg/kg (i.v.) | ||
| Anti-C5aR mAb (18-41-6) | CD11b Upregulation | Human PMNs | IC50: 31.52 nM | |
| CD66b Upregulation | Human PMNs | IC50: 76.96 nM | ||
| Table 1: Comparative In Vitro and In Vivo Potency of C5aR Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) or other potency metrics for various C5aR inhibitors in key functional assays. |
In Vivo Efficacy in Arthritis Models
Animal models of arthritis are crucial for evaluating the therapeutic potential of C5aR inhibitors. The collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) models in mice are the most widely used and share key pathological features with human rheumatoid arthritis. Efficacy in these models is typically assessed by clinical scoring of paw inflammation, measurement of paw swelling, and histological analysis of joint destruction.
Direct head-to-head studies comparing different C5aR inhibitors in the same in vivo arthritis model are scarce in the published literature. However, individual studies have demonstrated the efficacy of various C5aR-targeting agents.
| Inhibitor/Target | Arthritis Model | Key Findings | Reference |
| Anti-C5aR mAb | CIA in mice | Almost complete inhibition of clinical disease progression, reduced bone and cartilage destruction. A single dose reduced neutrophil and macrophage infiltration into paws within 48 hours. | |
| Anti-C5aR mAb | DTHA in mice | A single dose administered at disease onset led to a rapid and significant reduction in paw swelling, bone erosion, cartilage destruction, and synovitis within 60 hours. Neutrophil infiltration was also reduced. | |
| cPLA2α deficiency (downstream of C5aR) | CIA in mice | Markedly reduced disease severity scores and incidence. Pannus formation, articular fibrillation, and ankylosis were dramatically reduced. |
Table 2: In Vivo Efficacy of C5aR Inhibition in Mouse Models of Arthritis. This table summarizes the key findings from studies evaluating C5aR inhibitors or related genetic modifications in preclinical arthritis models.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental setups used to evaluate these inhibitors, the following diagrams have been generated using the Graphviz DOT language.
Caption: C5aR signaling cascade in myeloid cells.
Caption: Workflow for comparing C5aR inhibitors.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the ability of C5aR inhibitors to block C5a-induced migration of neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend purified neutrophils in an appropriate assay buffer.
-
Chamber Setup: Use a 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size). Add C5a (chemoattractant) to the lower wells.
-
Inhibitor Treatment: In the upper wells, add the isolated neutrophils that have been pre-incubated with various concentrations of the C5aR inhibitor or vehicle control.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for neutrophil migration.
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Migrated cells on the underside of the membrane can be fixed, stained (e.g., with Giemsa stain), and counted under a microscope. Alternatively, a fluorescent dye (e.g., Calcein-AM) can be used to label the cells, and the fluorescence of migrated cells can be measured using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Calcium Mobilization Assay
Objective: To measure the ability of C5aR inhibitors to block the C5a-induced intracellular calcium flux in neutrophils.
Methodology:
-
Cell Preparation: Isolate human neutrophils as described above.
-
Dye Loading: Load the neutrophils with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), by incubating the cells with the dye in an appropriate buffer. The AM ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cell.
-
Inhibitor Incubation: Pre-incubate the dye-loaded neutrophils with various concentrations of the C5aR inhibitor or vehicle control.
-
Signal Measurement: Use a fluorometric imaging plate reader (FLIPR) or a flow cytometer to measure the baseline fluorescence.
-
Stimulation: Add C5a to the cell suspension to stimulate C5aR.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of C5a. An increase in intracellular calcium upon C5a stimulation will lead to a significant increase in the fluorescence of Fluo-4.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve for each condition. Calculate the percentage of inhibition of the calcium response for each inhibitor concentration and determine the IC50 value.
Collagen-Induced Arthritis (CIA) in Mice and Assessment of Efficacy
Objective: To evaluate the in vivo efficacy of C5aR inhibitors in a mouse model of inflammatory arthritis.
Methodology:
-
Induction of CIA: Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. Administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days later.
-
Treatment: Once arthritis becomes established (typically around day 25-28), randomize the mice into treatment groups: vehicle control, and different C5aR inhibitors at various doses. Administer the treatments daily via an appropriate route (e.g., oral gavage for small molecules, intraperitoneal injection for antibodies).
-
Clinical Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw on a scale of 0-4, based on the degree of swelling and redness (0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema of more than one joint, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum clinical score per mouse is 16. Measure paw thickness using a digital caliper.
-
Histological Analysis: At the end of the study, euthanize the mice and collect the paws. Fix, decalcify, and embed the paws in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage. Score the histological sections for synovial inflammation, pannus formation, cartilage erosion, and bone resorption.
-
Data Analysis: Compare the mean clinical scores, paw thickness, and histology scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Conclusion
The C5a/C5aR axis is a validated and promising target for the treatment of inflammatory arthritis. While direct head-to-head comparative data for a wide range of C5aR inhibitors is still emerging, the available preclinical and in vitro evidence demonstrates the potent anti-inflammatory effects of blocking this pathway. Small molecules like avacopan and monoclonal antibodies targeting C5aR have shown significant efficacy in reducing neutrophil and macrophage-driven inflammation and joint destruction in relevant animal models. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel C5aR inhibitors, which will be critical for the development of new and improved therapies for rheumatoid arthritis and other inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. C5aR1 signaling triggers lung immunopathology in COVID-19 through neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Imaging of Interactions of Neutrophils with Cryptococcus neoformans Demonstrates a Crucial Role of Complement C5a-C5aR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C5aR-IN-2 and Anti-C5a Antibodies in Modulating the C5a/C5aR Axis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting the complement system, both small molecule inhibitors of the C5a receptor (C5aR) and monoclonal antibodies against the C5a ligand have emerged as promising strategies for a host of inflammatory and autoimmune diseases. This guide provides a detailed comparison of the efficacy of a representative C5aR inhibitor, C5aR-IN-2, and anti-C5a antibodies, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Interventions
The pro-inflammatory effects of the complement component C5a are mediated through its interaction with its receptors, primarily C5aR1 (CD88). This binding triggers a cascade of intracellular signaling events in immune cells, such as neutrophils and macrophages, leading to chemotaxis, degranulation, and the release of inflammatory cytokines. This compound and anti-C5a antibodies employ distinct strategies to disrupt this signaling axis.
This compound , a potent, small molecule inhibitor, acts as a C5aR antagonist. It directly binds to the C5a receptor, preventing the natural ligand, C5a, from docking and initiating downstream signaling. This competitive inhibition effectively blocks the cellular response to C5a at the receptor level.
Anti-C5a antibodies , such as vilobelimab, are biologics that function by neutralizing the C5a ligand itself.[1][2] These antibodies bind with high affinity to circulating C5a, preventing it from interacting with its receptors on the cell surface. This approach sequesters the inflammatory mediator, thereby averting the activation of the inflammatory cascade. A key advantage of this approach is that it leaves the formation of the membrane attack complex (C5b-9), an important component of the innate immune system for fighting certain infections, intact.[2]
At a Glance: this compound vs. Anti-C5a Antibodies
| Feature | This compound (C5aR Inhibitor) | Anti-C5a Antibodies |
| Target | C5a Receptor (C5aR1) | C5a Ligand |
| Molecule Type | Small Molecule | Monoclonal Antibody (Biologic) |
| Mechanism | Receptor Antagonism | Ligand Neutralization |
| Administration | Potentially Oral | Intravenous |
Efficacy Comparison: In Vitro and In Vivo Models
While direct head-to-head preclinical studies of this compound against an anti-C5a antibody are not publicly available, we can infer a comparative efficacy by examining their performance in well-established and standardized assays. The following tables summarize representative data for both classes of inhibitors.
In Vitro Efficacy: Neutrophil Function Assays
Neutrophils are key mediators of C5a-induced inflammation. Their activation and migration are critical readouts for the efficacy of C5a/C5aR axis inhibitors.
Table 1: Inhibition of C5a-Induced Neutrophil Chemotaxis
| Compound Class | Representative Agent | Assay Type | Concentration for ~50% Inhibition (IC50) | Reference |
| C5aR Inhibitor | Avacopan (CCX168) | Human Neutrophil Chemotaxis | ~1 nM | [3] |
| Anti-C5a Antibody | Vilobelimab | Not directly reported in this format | - | - |
Table 2: Inhibition of C5a-Induced Neutrophil Activation (CD11b Upregulation)
| Compound Class | Representative Agent | Assay Type | Concentration for ~50% Inhibition (IC50) | Reference |
| C5aR Inhibitor | Avacopan (CCX168) | C5a-induced CD11b upregulation in human neutrophils | ~0.6 nM | [3] |
| Anti-C5a Antibody | Vilobelimab | Not directly reported in this format | - | - |
In Vivo Efficacy: Models of Inflammation
Animal models of inflammation, such as C5a-induced neutrophil mobilization and sepsis, are crucial for evaluating the in vivo efficacy of these inhibitors.
Table 3: Inhibition of C5a-Induced Neutrophil Mobilization in Mice
| Compound Class | Representative Agent | Model | Key Finding | Reference |
| C5aR Inhibitor | PMX53 | C5a-induced neutrophil mobilization in mice | 1 mg/kg i.v. dose significantly inhibited neutrophilia for up to 6 hours. | |
| Anti-C5a Antibody | Anti-C5a Polyclonal Ab | CLP-induced sepsis in rats | Delayed infusion of anti-C5a antibody (6 or 12 hours post-CLP) still provided significant survival benefits. |
Table 4: Efficacy in Sepsis Models
| Compound Class | Representative Agent | Model | Key Finding | Reference |
| C5aR Inhibitor | Avacopan (CCX168) | Not specifically reported in sepsis models | Effective in blocking C5a-mediated neutrophil margination in monkeys. | |
| Anti-C5a Antibody | Vilobelimab | Baboon model of E. coli sepsis | Treatment with a C5 inhibitor significantly improved survival. | |
| Anti-C5a Antibody | Anti-C5a Polyclonal Ab | Rat cecal ligation and puncture (CLP) sepsis model | Antibodies to the C-terminal region of C5a were highly protective. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: C5a/C5aR1 signaling and points of therapeutic intervention.
Caption: General experimental workflow for efficacy testing.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay evaluates the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, in this case, C5a.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Labeling (Optional): For fluorescence-based detection, label neutrophils with a fluorescent dye such as Calcein-AM.
-
Assay Setup:
-
Add C5a (typically 1-10 nM) to the lower wells of a Boyden chamber plate.
-
In the upper chamber (insert with a porous membrane, typically 3-5 µm), add the isolated neutrophils that have been pre-incubated with varying concentrations of this compound, anti-C5a antibody, or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes to allow for cell migration.
-
Quantification:
-
Remove non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the underside of the membrane with a suitable stain (e.g., DAPI for nuclear staining) or measure the fluorescence of pre-labeled cells that have migrated to the bottom well.
-
Quantify the number of migrated cells using microscopy and image analysis software or a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the vehicle control. Determine the IC50 value.
Neutrophil Activation Assay (CD11b Upregulation by Flow Cytometry)
This assay measures the expression of the activation marker CD11b on the surface of neutrophils following stimulation with C5a.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils as described above.
-
Compound Incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound, anti-C5a antibody, or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add C5a (typically 10-100 nM) to the cell suspensions and incubate for an additional 15-30 minutes at 37°C.
-
Antibody Staining:
-
Stop the stimulation by adding cold PBS.
-
Pellet the cells by centrifugation and resuspend in a staining buffer.
-
Add a fluorescently-conjugated anti-CD11b antibody and incubate on ice, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Acquire data on a flow cytometer.
-
Gate on the neutrophil population based on forward and side scatter properties.
-
Measure the mean fluorescence intensity (MFI) of the CD11b signal.
-
-
Data Analysis: Normalize the MFI of treated samples to the C5a-stimulated control and calculate the percentage of inhibition. Determine the IC50 value.
In Vivo C5a-Induced Neutrophil Mobilization
This model assesses the ability of a compound to block the systemic inflammatory response to C5a in a living organism.
Methodology:
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Compound Administration: Administer this compound, anti-C5a antibody, or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at various doses and pre-treatment times.
-
C5a Challenge: Inject a bolus of recombinant mouse C5a (e.g., 50 µg/kg) intravenously to induce a rapid and transient neutrophilia.
-
Blood Sampling: Collect peripheral blood samples at various time points post-C5a challenge (e.g., 15, 30, 60 minutes).
-
Cell Counting: Perform a complete blood count (CBC) or use flow cytometry to determine the absolute number or percentage of neutrophils in the blood.
-
Data Analysis: Compare the neutrophil counts in the treated groups to the vehicle control group to determine the extent of inhibition of C5a-induced neutrophil mobilization.
Conclusion
Both this compound and anti-C5a antibodies represent viable and potent strategies for mitigating C5a-driven inflammation. The choice between a small molecule receptor antagonist and a biological ligand neutralizer will depend on the specific therapeutic context, including the desired pharmacokinetic profile, route of administration, and the importance of preserving the membrane attack complex. The experimental frameworks provided in this guide offer a robust starting point for the preclinical evaluation and comparison of these and other novel inhibitors of the C5a/C5aR axis.
References
- 1. 09-2022-InflaRx Announces Vilobelimab Phase III Results in Critically Ill COVID-19 Patients Published in The Lancet Respiratory Medicine [inflarx.de]
- 2. Vilobelimab [inflarx.de]
- 3. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of C5aR Antagonist Cross-Reactivity with Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of C5aR Antagonists
The complement component 5a receptor (C5aR1, or CD88) is a critical G protein-coupled receptor (GPCR) involved in inflammatory and immune responses. Its role in various pathological conditions has made it an attractive target for therapeutic intervention. However, the development of selective C5aR1 antagonists requires a thorough understanding of their potential off-target effects, particularly their cross-reactivity with other structurally related chemokine receptors. This guide provides a comparative analysis of the selectivity profiles of prominent C5aR1 antagonists, supported by available experimental data and detailed methodologies.
Executive Summary
This guide focuses on two well-characterized C5aR1 antagonists:
-
Avacopan (CCX168): An orally available small molecule antagonist.
-
PMX53: A cyclic peptide-based antagonist.
While a compound specifically named "C5aR-IN-2" was not identified in a comprehensive search of available literature, the analysis of avacopan and PMX53 provides a strong framework for evaluating the cross-reactivity of C5aR1 inhibitors. The data presented herein demonstrates that high selectivity for C5aR1 over other chemokine receptors is achievable, a critical factor for minimizing off-target effects and ensuring therapeutic safety and efficacy.
Data Presentation: Quantitative Cross-Reactivity Analysis
The following table summarizes the available quantitative data on the binding affinities and functional inhibition of avacopan and PMX53 against C5aR1 and a panel of other relevant receptors.
| Compound | Target Receptor | Assay Type | IC50 / Ki (nM) | Selectivity vs. C5aR1 | Reference |
| Avacopan (CCX168) | Human C5aR1 | Binding/Functional | ~1-10 | - | [1][2] |
| Human C5L2 (C5aR2) | Binding/Functional | >5,000 | >500-5000-fold | [1] | |
| Human C3aR | Binding/Functional | >5,000 | >500-5000-fold | [1] | |
| Panel of 18 Chemokine Receptors | Binding/Functional | >5,000 | >500-5000-fold | [1] | |
| Human Adenosine A2a Receptor | Functional | Weak activity at 10,000 nM (42% inhibition) | >1000-fold | ||
| Human Adenosine A3 Receptor | Functional | Weak activity at 10,000 nM (33% inhibition) | >1000-fold | ||
| PMX53 | Human C5aR1 | Binding (IC50) | 20 - 240 | - | **** |
| Human C5L2 (C5aR2) | Binding | No binding | Highly Selective | ||
| Human C3aR | Binding | No binding | Highly Selective | ||
| Human MrgX2 | Agonist Activity | Low-affinity agonist | - |
Experimental Protocols
The determination of compound selectivity is paramount in drug development. Radioligand binding assays are a standard and robust method for quantifying the interaction of a compound with its intended target and potential off-targets.
Protocol: Competitive Radioligand Binding Assay for Chemokine Receptor Cross-Reactivity
This protocol provides a general framework for assessing the cross-reactivity of a C5aR1 antagonist against a panel of chemokine receptors.
1. Materials:
- Test compound (e.g., C5aR1 antagonist).
- Cell membranes prepared from cell lines stably expressing the human C5aR1 or individual human chemokine receptors of interest.
- Radiolabeled ligand specific for each receptor (e.g., ¹²⁵I-C5a for C5aR1, ¹²⁵I-CXCL8 for CXCR1/2).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
- Non-specific binding inhibitor (a high concentration of the corresponding unlabeled ligand).
- 96-well filter plates (e.g., GF/C filters).
- Scintillation fluid.
- Microplate scintillation counter.
2. Procedure:
- Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
- Assay Setup: In a 96-well plate, add the following to each well:
- Assay buffer.
- A fixed concentration of the specific radiolabeled ligand (typically at or below its Kd value).
- Varying concentrations of the test compound.
- For determining non-specific binding, add a high concentration of the corresponding unlabeled ligand instead of the test compound.
- For determining total binding, add assay buffer instead of the test compound or non-specific inhibitor.
- Incubation: Add the cell membranes expressing the target receptor to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
- Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Mandatory Visualizations
C5aR1 Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon C5a binding to C5aR1.
References
- 1. Probe AVACOPAN | Chemical Probes Portal [chemicalprobes.org]
- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Next-Generation C5aR Inhibition: A Comparative Analysis Against First-Generation Antagonists
For Immediate Release
A detailed comparison of the novel C5a receptor (C5aR) inhibitor, INF904, against first-generation antagonists, PMX53 and avacopan (formerly CCX168), reveals significant advancements in pharmacokinetic profiles and potential for enhanced therapeutic efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available preclinical and clinical data, detailed experimental methodologies, and a look into the underlying signaling pathways.
The complement component 5a (C5a) and its receptor, C5aR (CD88), are pivotal players in the inflammatory cascade. Dysregulation of the C5a/C5aR axis is implicated in a multitude of inflammatory and autoimmune diseases. Consequently, the development of C5aR inhibitors has been a major focus of therapeutic research. This guide benchmarks the performance of a promising next-generation oral C5aR inhibitor, INF904, against the well-characterized first-generation antagonists, the peptide-based PMX53 and the small molecule avacopan.
Executive Summary of Comparative Data
The following tables summarize the available quantitative data for INF904, PMX53, and avacopan, highlighting key performance indicators such as in vitro potency, and pharmacokinetic parameters.
Table 1: In Vitro Potency of C5aR Inhibitors
| Inhibitor | Target | Assay Type | Cell Type | Potency (IC50/EC50) |
| INF904 | C5aR1 | C5a-induced Signaling | Not Specified | >90% inhibition |
| PMX53 | C5aR1 | C5a Binding | Rat Neutrophils | IC50: 40 nM[1] |
| Avacopan (CCX168) | C5aR1 | C5a Binding | Human Neutrophils | IC50: 0.2 nM[1] |
| Calcium Mobilization | U937 Cells | Data not specified[2][3] | ||
| Chemotaxis | Human Neutrophils | Data not specified[2] | ||
| CD11b Upregulation | U937 Cells | Data not specified |
Table 2: Pharmacokinetic Profile of C5aR Inhibitors
| Inhibitor | Administration Route | Bioavailability | Key Findings |
| INF904 | Oral | Not Specified | Approx. 3-fold higher peak exposure compared to avacopan. |
| PMX53 | Oral, IV, IP, SC | Oral: 9% | Rapid absorption and elimination (t1/2 ~20 min). |
| Avacopan (CCX168) | Oral | Not Specified | Dose-dependent pharmacokinetics. 30 mg twice daily achieves >94% target coverage. |
C5aR Signaling Pathway
Activation of C5aR1, a G protein-coupled receptor (GPCR), by its ligand C5a triggers a cascade of intracellular signaling events that drive inflammation. This primarily involves the activation of Gαi proteins, leading to the downstream activation of pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways. These pathways regulate a variety of cellular responses including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are crucial for the accurate evaluation and comparison of C5aR inhibitors.
In Vitro Functional Assays
1. Neutrophil Chemotaxis Assay
This assay assesses the ability of an inhibitor to block the migration of neutrophils towards a C5a chemoattractant gradient.
-
Principle: Neutrophils are placed in the upper chamber of a transwell insert, and a C5a solution is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is quantified.
-
Protocol:
-
Isolate primary human or murine neutrophils.
-
Rest neutrophils in RPMI 1640 medium for 30 minutes.
-
Pre-treat neutrophils with the C5aR inhibitor or vehicle control for 30 minutes.
-
Place 2x10^5 pre-treated neutrophils in the upper chamber of a transwell insert (3 µm pores).
-
Add 2 nM C5a to the lower chamber.
-
Incubate for 2 hours.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).
-
2. Calcium Mobilization Assay
This assay measures the inhibition of C5a-induced intracellular calcium release, a key downstream signaling event.
-
Principle: Cells loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) will exhibit an increase in fluorescence upon C5a stimulation. An effective inhibitor will block this response.
-
Protocol:
-
Seed C5aR1-expressing cells (e.g., HEK293T or U937) in a 96-well plate.
-
Load cells with Fluo-4 AM solution for 1 hour at 37°C.
-
Wash the cells with an appropriate buffer.
-
Add the C5aR inhibitor at various concentrations and incubate.
-
Stimulate the cells with a known concentration of C5a.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
3. ERK1/2 Phosphorylation Assay
This assay quantifies the inhibition of C5a-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.
-
Principle: Following cell lysis, the amount of phosphorylated ERK1/2 is measured using an ELISA-based method (e.g., AlphaLISA).
-
Protocol:
-
Seed C5aR1-expressing cells (e.g., CHO-C5aR1 or primary macrophages) in a 96-well plate and serum-starve overnight.
-
Pre-incubate cells with the C5aR inhibitor for 30 minutes.
-
Stimulate with 5 nM C5a for 10 minutes.
-
Lyse the cells.
-
Detect phosphorylated ERK1/2 using a suitable assay kit according to the manufacturer's instructions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Showdown: C5aR-IN-2 vs. JPE-1375 in C5a Receptor Antagonism
In the landscape of drug discovery, particularly for inflammatory and autoimmune diseases, the complement C5a receptor (C5aR) has emerged as a critical therapeutic target. C5a, a potent pro-inflammatory anaphylatoxin, exerts its effects primarily through this G protein-coupled receptor, making C5aR antagonists a subject of intense research. This guide provides a detailed functional comparison of two such antagonists: C5aR-IN-2 and JPE-1375, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available data.
At a Glance: Key Functional Parameters
A direct quantitative comparison of this compound and JPE-1375 is challenging due to the limited publicly available data for this compound. JPE-1375 has been characterized in several functional assays, providing a clearer picture of its potency. This compound is described as a potent C5aR inhibitor in patent literature, though specific inhibitory concentrations are not readily accessible.
Table 1: In Vitro Functional Potency of JPE-1375
| Assay Type | Key Parameter | Reported Value | Cell Type |
| Glucosaminidase Release | IC50 | 41 nM | Human Polymorphonuclear Leukocytes (PMNs) |
| Chemotaxis | IC50 | 42 nM | Murine Macrophage-like J774A.1 cells |
Table 2: In Vivo Efficacy of JPE-1375 in Mice
| Assay Type | Key Parameter | Reported Value |
| Inhibition of C5a-mediated Neutrophil Mobilization | EC50 | 6.9 µM[1] |
| Reduction of C5a-induced TNF-α levels | EC50 | 4.5 µM[1] |
Note on this compound: this compound is identified as "compound 49" in patent WO2022028586A1 and is described as a potent inhibitor of C5aR. However, specific quantitative data such as IC50 or EC50 values from functional assays are not publicly available at this time.
Unraveling the Mechanism: The C5aR Signaling Pathway
Activation of C5aR by its ligand C5a initiates a cascade of intracellular signaling events that drive inflammation. Both this compound and JPE-1375 are designed to block these pathways by antagonizing the receptor. The primary signaling cascades triggered by C5aR activation include the activation of phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and the transcription factor NF-κB.
Experimental Corner: Protocols for Functional Assessment
To facilitate the replication and validation of findings, detailed experimental protocols for key assays used to characterize C5aR antagonists are provided below.
In Vivo C5a-Induced Neutrophil Mobilization and TNF-α Production in Mice
This protocol is a representative in vivo method to assess the efficacy of C5aR antagonists.[2]
Objective: To determine the in vivo efficacy of a C5aR antagonist in inhibiting C5a-induced polymorphonuclear leukocyte (PMN) mobilization and TNF-α production in mice.
Materials:
-
C57BL/6J wild-type mice (10-12 weeks old)
-
Recombinant mouse C5a
-
C5aR antagonist (e.g., JPE-1375)
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Plasma storage tubes
-
TNF-α ELISA kit
-
Flow cytometer
-
Antibodies for neutrophil identification (e.g., anti-Ly6G, anti-CD11b)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Antagonist Administration: Administer the C5aR antagonist (e.g., JPE-1375, typically 0.3, 1.0, or 3.0 mg/kg) or vehicle (saline) via intravenous (i.v.) injection.
-
C5a Challenge: 15 minutes after antagonist administration, inject recombinant mouse C5a (typically 50 µg/kg) i.v.
-
Blood Collection: At various time points (e.g., 0, 15, 30, and 60 minutes) after the C5a challenge, collect a small volume of blood via tail bleed into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples to separate plasma and store at -80°C for subsequent TNF-α analysis.
-
Neutrophil Analysis:
-
Lyse red blood cells from the remaining blood sample.
-
Stain the white blood cells with fluorescently labeled antibodies against neutrophil markers.
-
Analyze the samples using a flow cytometer to quantify the percentage and absolute number of circulating neutrophils.
-
-
TNF-α Measurement: Quantify the concentration of TNF-α in the collected plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of neutrophil mobilization and TNF-α production for each dose of the antagonist compared to the vehicle control. Determine the EC50 value for each parameter.
In Vitro Neutrophil Chemotaxis Assay
Objective: To evaluate the ability of a C5aR antagonist to inhibit C5a-induced neutrophil migration in vitro.
Materials:
-
Human or murine neutrophils, freshly isolated
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size)
-
Recombinant human or murine C5a
-
C5aR antagonist (e.g., JPE-1375)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Calcein-AM or a DNA-binding dye)
-
Fluorescence plate reader or microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of the C5aR antagonist or vehicle for 30 minutes at 37°C.
-
Chemotaxis Setup:
-
Add assay buffer containing a chemoattractant concentration of C5a to the lower wells of the chemotaxis chamber.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells (on top of the membrane).
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the bottom of the membrane with a fluorescent dye.
-
Quantify the fluorescence using a plate reader or by counting the migrated cells under a microscope.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Determine the IC50 value.
Concluding Remarks
JPE-1375 demonstrates clear in vitro and in vivo activity as a C5aR1 antagonist, with established potencies for inhibiting key inflammatory responses such as neutrophil migration and TNF-α production. The availability of detailed experimental protocols allows for the independent verification and comparison of its activity.
This compound, while described as a potent C5aR inhibitor, currently lacks publicly available quantitative functional data. This information gap makes a direct, evidence-based comparison of its performance against JPE-1375 speculative. For researchers and drug developers, the choice between these two compounds will likely depend on the specific experimental context and, critically, the future availability of comprehensive characterization data for this compound. As more data emerges, a clearer picture of their relative strengths and weaknesses will undoubtedly come into focus, aiding in the selection of the most appropriate tool for investigating C5aR-mediated pathologies and developing novel therapeutics.
References
Validating C5aR Inhibitors: A Comparison Guide Using C5aR Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a (C5a) and its receptor, C5aR1 (CD88), represent a critical axis in the inflammatory cascade, making it a prime target for therapeutic intervention in a host of inflammatory and autoimmune diseases. The development of potent and selective C5aR inhibitors is a key focus of drug discovery. However, rigorous validation of these inhibitors is paramount to ensure their specificity and on-target effects. The use of C5aR knockout (KO) animal models provides the gold standard for such validation, confirming that the observed pharmacological effects are indeed mediated through the intended target.
This guide provides a comparative overview of two well-characterized C5aR1 antagonists, PMX53 and JPE-1375, with a focus on their validation using C5aR-deficient mouse models. We present supporting experimental data, detailed protocols, and visual diagrams to aid researchers in the evaluation and application of these and other C5aR inhibitors. While the initial focus was on C5aR-IN-2, publicly available data on its validation with knockout models is currently limited. Therefore, we present a comparison of PMX53 and JPE-1375 as a practical guide to the validation process.
The C5a-C5aR1 Signaling Pathway
The binding of C5a to its G protein-coupled receptor, C5aR1, on the surface of immune cells, particularly myeloid cells, triggers a cascade of intracellular signaling events. This leads to a potent pro-inflammatory response, including chemotaxis, degranulation, and the production of inflammatory cytokines.
Caption: C5a binding to C5aR1 initiates downstream signaling, leading to a pro-inflammatory response.
The Logic of C5aR Knockout Model Validation
To unequivocally demonstrate that a C5aR inhibitor's effect is due to its interaction with C5aR1, a C5aR knockout model is employed. The logic is straightforward: if the inhibitor is specific, it will have no effect in an animal lacking the C5aR1 protein, as its target is absent.
Caption: A C5aR inhibitor's specificity is confirmed if it blocks the C5a-induced response in WT mice but has no effect in C5aR KO mice.
Comparative Performance of C5aR Inhibitors: PMX53 vs. JPE-1375
A study by Paczkowski et al. (2021) provides a direct in vivo comparison of the pharmacodynamics of two peptide-based C5aR1 antagonists, the cyclic peptide PMX53 and the linear peptide JPE-1375.[1] The study utilized C5a-induced neutrophil mobilization and TNF-α production as readouts for C5aR1 activity and employed C5aR1-deficient mice to confirm the target specificity of these responses.[1]
| Inhibitor | Type | Effective In Vivo Dose (i.v.) | Duration of Inhibition | Key Findings |
| PMX53 | Cyclic Peptide | 1 mg/kg | At least 6 hours | Significantly longer in vivo active duration.[1] |
| JPE-1375 | Linear Peptide | 1 mg/kg | Less than 2 hours | Shorter in vivo active duration.[1] |
Experimental Protocols
The following is a detailed methodology for an in vivo pharmacodynamic assay to assess the efficacy of C5aR antagonists, based on the work of Paczkowski et al. (2021).[1]
Objective: To determine the in vivo efficacy and duration of action of C5aR1 antagonists by measuring their ability to inhibit C5a-induced neutrophil mobilization and TNF-α production in mice.
Animal Models:
-
Wild-type (WT) C57BL/6 mice.
-
C5aR1-deficient (C5aR1-/-) mice on a C57BL/6 background.
Reagents:
-
Recombinant mouse C5a (rmC5a).
-
C5aR1 antagonists (e.g., PMX53, JPE-1375) dissolved in a suitable vehicle (e.g., saline).
-
Anesthesia (e.g., isoflurane).
-
Anticoagulant (e.g., EDTA).
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b).
-
ELISA kit for mouse TNF-α.
Experimental Procedure:
-
Antagonist Administration: Administer the C5aR1 antagonist (e.g., 1 mg/kg) or vehicle to WT mice via intravenous (i.v.) injection.
-
C5a Challenge: At various time points after antagonist administration (e.g., 15 min, 2h, 6h), administer rmC5a (e.g., 50 µg/kg) or saline to the mice via i.v. injection.
-
Blood Collection: 60 minutes after the C5a challenge, collect blood samples via cardiac puncture into EDTA-containing tubes.
-
Neutrophil Mobilization Analysis:
-
Perform a complete blood count (CBC) to determine the total white blood cell count.
-
Use flow cytometry to quantify the percentage and absolute number of neutrophils (e.g., Ly6G+/CD11b+ cells) in whole blood.
-
-
TNF-α Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the concentration of TNF-α in the plasma using a specific ELISA kit according to the manufacturer's instructions.
-
-
Validation with C5aR1-/- Mice:
-
Administer rmC5a to both WT and C5aR1-/- mice.
-
Measure neutrophil mobilization and TNF-α production as described above. The absence of a significant response in C5aR1-/- mice confirms that the C5a-induced effects are C5aR1-dependent.
-
Experimental Workflow
The following diagram illustrates the workflow for validating the inhibitory effect of a C5aR antagonist using a C5aR knockout model.
References
Comparative Analysis of C5aR Antagonists: The Clinically Approved Avacopan versus the Preclinical Compound C5aR-IN-2
In the landscape of therapeutic agents targeting the complement system, the C5a receptor (C5aR) has emerged as a pivotal focus for intervention in a host of inflammatory and autoimmune diseases. This guide provides a detailed comparative analysis of two C5aR antagonists: CCX168 (Avacopan), a clinically approved oral medication, and C5aR-IN-2, a preclinical research compound. This comparison is tailored for researchers, scientists, and drug development professionals, offering a lens through which to evaluate a well-characterized drug against an early-stage inhibitor.
Due to the preclinical nature of this compound, publicly available data is limited. It is identified as a potent C5aR inhibitor originating from patent WO2022028586A1 as compound 49.[1] In contrast, Avacopan has been extensively studied, leading to its approval for the treatment of ANCA-associated vasculitis.[1][2] This guide will use Avacopan as the benchmark for a comprehensive comparison, outlining the types of experimental data required to evaluate a preclinical candidate like this compound.
Mechanism of Action: Targeting the C5a-C5aR Axis
The complement system, a cornerstone of innate immunity, can become dysregulated in certain pathological states, leading to excessive inflammation. A key mediator of this is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through its G protein-coupled receptor, C5aR1 (CD88).[3] The binding of C5a to C5aR1 on immune cells, particularly neutrophils, triggers a cascade of inflammatory responses including chemotaxis, degranulation, and the production of reactive oxygen species.[3]
Avacopan (CCX168) is an orally bioavailable, selective antagonist of C5aR1. It functions as a competitive, allosteric inhibitor, binding to a site on the receptor distinct from the C5a binding site. This action prevents C5a-mediated receptor activation and the subsequent downstream inflammatory signaling. A key advantage of this targeted mechanism is that it does not interfere with the formation of the C5b-9 membrane attack complex (MAC), which is essential for host defense against pathogens.
This compound , as a preclinical C5aR inhibitor, is presumed to operate through a similar mechanism of blocking the C5a-C5aR1 interaction. However, without specific published studies, details regarding its binding site (orthosteric vs. allosteric) and its effect on other complement pathways remain to be publicly characterized.
Chemical Properties
A direct comparison of the chemical structures of Avacopan and this compound is not possible due to the proprietary nature of this compound's structure within the cited patent.
Avacopan (CCX168)
-
Chemical Formula: C₃₃H₃₅F₄N₃O₂
-
Molecular Weight: 581.66 g/mol
-
IUPAC Name: (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
In Vitro Performance: A Quantitative Comparison
The in vitro potency of a C5aR antagonist is a critical determinant of its potential therapeutic efficacy. This is typically assessed through a battery of assays measuring binding affinity and functional inhibition.
| Parameter | Avacopan (CCX168) | This compound (Representative Preclinical Data*) |
| Target | Complement 5a Receptor 1 (C5aR1) | Complement 5a Receptor 1 (C5aR1) |
| Binding Affinity (IC₅₀) | 0.1 nM (Displacement of [¹²⁵I]-C5a from U937 cells) | Data not publicly available. |
| Functional Inhibition | ||
| Chemotaxis | Potent inhibition of C5a-mediated neutrophil migration. | Data not publicly available. |
| Calcium Mobilization | Effective blockade of C5a-induced calcium flux in neutrophils. | Data not publicly available. |
| CD11b Upregulation | Inhibition of C5a-induced CD11b upregulation on neutrophils. | Data not publicly available. |
Note: As specific data for this compound is not available, this column represents the types of data that would be generated for a preclinical compound. For context, other preclinical peptide antagonists like PMX53 have shown IC₅₀ values in the range of 20 nM for inhibiting C5a binding to human neutrophils.
In Vivo Efficacy: Preclinical and Clinical Evidence
The ultimate test of a drug candidate's potential lies in its in vivo performance. For Avacopan, this has been demonstrated in both animal models and human clinical trials.
Avacopan (CCX168): Avacopan has shown significant efficacy in preclinical models of ANCA-associated vasculitis. These promising preclinical results were followed by successful Phase 2 and Phase 3 (ADVOCATE trial) clinical trials. The ADVOCATE trial demonstrated that Avacopan was non-inferior to prednisone for inducing remission at 26 weeks and superior for sustained remission at 52 weeks in patients with ANCA-associated vasculitis, with the significant benefit of reducing glucocorticoid-related toxicity.
This compound: As a preclinical compound, in vivo data for this compound is not publicly available. Typically, a compound at this stage would be evaluated in animal models of inflammatory diseases, such as collagen-induced arthritis, sepsis, or models of glomerulonephritis, to assess its therapeutic potential.
Experimental Protocols and Workflows
The characterization of C5aR antagonists relies on a standardized set of in vitro and in vivo assays.
In Vitro Assays
-
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (IC₅₀ or Ki) of the antagonist to C5aR1.
-
Methodology:
-
Cell membranes expressing C5aR1 (e.g., from human neutrophils or a cell line like U937) are incubated with a radiolabeled C5a ligand (e.g., [¹²⁵I]-C5a).
-
Increasing concentrations of the antagonist (Avacopan or this compound) are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured after separating the membranes from the unbound ligand.
-
The IC₅₀ value is calculated as the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
-
-
Calcium Mobilization Assay:
-
Objective: To assess the functional ability of the antagonist to block C5a-induced intracellular calcium release.
-
Methodology:
-
C5aR1-expressing cells (e.g., neutrophils) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of the antagonist.
-
C5a is then added to stimulate the cells, and the change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader.
-
The ability of the antagonist to inhibit the C5a-induced fluorescence signal is quantified.
-
-
-
Chemotaxis Assay (Boyden Chamber Assay):
-
Objective: To evaluate the antagonist's ability to inhibit the directed migration of immune cells towards a C5a gradient.
-
Methodology:
-
A two-chamber system separated by a microporous membrane is used.
-
The lower chamber contains C5a as a chemoattractant.
-
Immune cells (e.g., neutrophils) pre-incubated with the antagonist are placed in the upper chamber.
-
After an incubation period, the number of cells that have migrated through the membrane to the lower chamber is quantified.
-
-
In Vivo Models
-
C5a-induced Neutropenia/Neutrophil Mobilization: A common in vivo pharmacodynamic model involves administering C5a to an animal (e.g., mouse or rat), which causes a transient decrease (neutropenia) followed by an increase (mobilization) in circulating neutrophils. The ability of a C5aR antagonist to block these changes is a measure of its in vivo target engagement and efficacy.
-
Disease Models: To assess therapeutic potential, antagonists are tested in established animal models of human diseases where the C5a-C5aR axis is implicated, such as:
-
Collagen-Induced Arthritis (CIA) in mice: A model for rheumatoid arthritis.
-
Anti-myeloperoxidase (MPO) antibody-induced glomerulonephritis in mice: A model for ANCA-associated vasculitis.
-
Cecal Ligation and Puncture (CLP) in mice: A model for sepsis.
-
Visualizing the Molecular and Experimental Landscape
C5aR Signaling Pathway and Antagonist Intervention
Caption: C5aR1 signaling pathway and the inhibitory action of antagonists.
Comparative Experimental Workflow
References
Orthogonal Assays to Validate C5aR1 Antagonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR), is a key mediator of inflammation. Its activation by its ligand C5a triggers a cascade of downstream signaling events, leading to potent pro-inflammatory responses. Consequently, C5aR1 has emerged as a critical therapeutic target for a wide range of inflammatory and autoimmune diseases. The development of small molecule antagonists against C5aR1, such as the investigational compound C5aR-IN-2 and others like PMX53, JPE-1375, and CCX168, necessitates robust validation of their inhibitory activity. This guide provides a comparative overview of essential orthogonal assays to confirm the on-target efficacy of C5aR1 antagonists, complete with experimental data and detailed protocols.
Comparative Efficacy of C5aR1 Antagonists
To provide a clear comparison of antagonist potency across different functional readouts, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized C5aR1 antagonists in key orthogonal assays. These assays probe different aspects of the C5aR1 signaling cascade, from proximal receptor-ligand interactions to downstream cellular responses.
| Assay Type | Antagonist | Cell Type | IC50 (nM) | Reference |
| β-Arrestin Recruitment | PMX53 | CHO-K1 expressing hC5aR1 | ~20 | [1] |
| CCX168 (Avacopan) | CHO-K1 expressing hC5aR1 | ~0.5 | ||
| ERK1/2 Phosphorylation | PMX53 | Human Monocyte-Derived Macrophages | ~10-100 | |
| CCX168 (Avacopan) | U937 cells | ~0.1 | [2] | |
| Neutrophil Chemotaxis | PMX53 | Human Neutrophils | 75 | [1] |
| JPE-1375 | Mouse Neutrophils | ~6900 | [3] | |
| CCX168 (Avacopan) | Human Neutrophils | ~0.2 | [2] | |
| C5a-induced Neutrophilia (in vivo) | PMX53 | Mouse | Effective at 1 mg/kg | |
| JPE-1375 | Mouse | Effective at 1 mg/kg |
C5aR1 Signaling and Orthogonal Assay Validation Points
The following diagram illustrates the C5aR1 signaling pathway and highlights where each orthogonal assay intervenes to validate the activity of an antagonist like this compound.
Caption: C5aR1 signaling cascade and points of validation by orthogonal assays.
Experimental Workflow for Orthogonal Validation
The logical flow for validating a C5aR1 antagonist involves a multi-step process starting from in vitro characterization to in vivo efficacy confirmation.
Caption: Workflow for the orthogonal validation of a C5aR1 antagonist.
Detailed Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated C5aR1, a key step in GPCR desensitization and signaling.
Principle: The assay utilizes a technology like PathHunter® (DiscoverX) where C5aR1 is tagged with a ProLink™ tag and β-arrestin 2 with an Enzyme Acceptor (EA) tag. Upon C5a binding and C5aR1 activation, β-arrestin 2 is recruited to the receptor, forcing the complementation of the two β-galactosidase enzyme fragments (ProLink and EA). This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol:
-
Cell Culture: Use a stable cell line co-expressing the tagged C5aR1 and β-arrestin 2 (e.g., PathHunter eXpress C5AR1 CHO-K1 cells). Culture cells according to the supplier's instructions.
-
Cell Plating: Seed the cells into a white, 384-well, clear-bottom assay plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the C5aR1 antagonist (e.g., this compound) in assay buffer.
-
Antagonist Incubation: Add the antagonist dilutions to the cell plate and incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of C5a (typically at EC80) to all wells (except for the negative control) and incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagent containing the chemiluminescent substrate and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the C5aR1 signaling pathway.
Principle: Upon C5aR1 activation, the Gαi and Gβγ subunits of the coupled G protein initiate a signaling cascade that leads to the phosphorylation of ERK1/2. The level of phosphorylated ERK1/2 can be measured using various methods, including Western blotting or cell-based ELISA.
Protocol (Cell-based ELISA):
-
Cell Culture and Plating: Seed cells expressing C5aR1 (e.g., U937 cells or primary human monocyte-derived macrophages) in a 96-well plate and culture until they reach the desired confluency. Serum-starve the cells for 4-12 hours prior to the assay.
-
Antagonist Treatment: Pre-incubate the cells with various concentrations of the C5aR1 antagonist for 30-60 minutes.
-
C5a Stimulation: Stimulate the cells with C5a (at its EC80 concentration) for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Transfer the cell lysates to an ELISA plate pre-coated with an antibody specific for total ERK1/2. After incubation and washing, add an antibody that specifically recognizes phosphorylated ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal and plot against the antagonist concentration to calculate the IC50.
Neutrophil Chemotaxis Assay
This functional assay measures the ability of a C5aR1 antagonist to inhibit the C5a-induced migration of neutrophils.
Principle: Neutrophils, which highly express C5aR1, migrate along a concentration gradient of C5a. This chemotactic response can be measured in vitro using a Boyden chamber or a similar transwell migration assay.
Protocol (Transwell Assay):
-
Neutrophil Isolation: Isolate primary human neutrophils from the whole blood of healthy donors using density gradient centrifugation.
-
Assay Setup: Place transwell inserts (with a 3-5 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant and Antagonist: In the lower chamber, add assay medium containing C5a as the chemoattractant. In some wells, also include varying concentrations of the C5aR1 antagonist.
-
Cell Seeding: Resuspend the isolated neutrophils in the assay medium and add them to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migration:
-
Remove the inserts and stain the migrated cells on the underside of the membrane with a dye such as DAPI or Giemsa stain.
-
Alternatively, quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Calculate the percentage of inhibition of migration at each antagonist concentration relative to the C5a-only control and determine the IC50 value.
In Vivo C5a-induced Neutrophilia Model
This in vivo pharmacodynamic assay assesses the ability of a C5aR1 antagonist to block C5a-induced mobilization of neutrophils from the bone marrow into the circulation in a live animal model.
Principle: Intravenous injection of C5a in mice leads to a rapid and transient increase in the number of circulating neutrophils (neutrophilia). Pre-treatment with a C5aR1 antagonist is expected to inhibit this response.
Protocol:
-
Animal Model: Use wild-type mice (e.g., C57BL/6).
-
Antagonist Administration: Administer the C5aR1 antagonist (e.g., this compound) via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at various doses.
-
C5a Challenge: After a predetermined time following antagonist administration (to allow for drug distribution), inject a bolus of recombinant mouse C5a intravenously (typically 50 µg/kg).
-
Blood Collection: Collect blood samples from the mice at various time points after the C5a challenge (e.g., 15, 30, and 60 minutes).
-
Neutrophil Counting: Perform a complete blood count (CBC) with differential to determine the number of circulating neutrophils.
-
Data Analysis: Compare the neutrophil counts in the antagonist-treated groups to the vehicle-treated control group to determine the dose-dependent inhibition of C5a-induced neutrophilia.
By employing a combination of these orthogonal assays, researchers can confidently validate the mechanism of action and in vivo efficacy of novel C5aR1 antagonists, providing a strong foundation for their further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Pharmacokinetic Profiles of C5aR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The complement C5a receptor (C5aR) has emerged as a critical target in a variety of inflammatory and autoimmune diseases. Consequently, the development of C5aR inhibitors is a field of intense research. Understanding the pharmacokinetic (PK) profiles of these inhibitors is paramount for predicting their efficacy and safety. This guide provides a comparative analysis of the available PK data for prominent C5aR inhibitors, focusing on Avacopan, PMX53, and PMX205, supported by experimental data and detailed methodologies.
C5aR Signaling Pathway
The binding of the anaphylatoxin C5a to its G protein-coupled receptor, C5aR (also known as CD88), triggers a cascade of intracellular signaling events.[1][2] This activation is central to the pro-inflammatory response, leading to neutrophil recruitment, activation, and degranulation. C5aR inhibitors act by blocking this interaction, thereby mitigating the inflammatory cascade.
References
Safety Operating Guide
Proper Disposal Procedures for C5aR-IN-2: A Guide for Laboratory Professionals
The following document provides essential safety and logistical information for the proper handling and disposal of C5aR-IN-2, a potent C5a receptor inhibitor used in research.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidelines are based on standard best practices for handling and disposing of potentially hazardous research chemicals. Researchers must consult the manufacturer-provided SDS for specific hazard information and waste disposal requirements and adhere to all local, state, and federal regulations.
Hazard Identification and Personal Protective Equipment (PPE)
As a novel chemical inhibitor, this compound should be handled as a potentially hazardous substance. The primary risks include inhalation, skin/eye contact, and ingestion. Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.
| PPE Item | Specification |
| Gloves | Chemically resistant nitrile gloves. Inspect prior to use and dispose of after handling.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Handle only in a well-ventilated area or a certified chemical fume hood.[3] |
Step-by-Step Disposal Protocol
The inappropriate disposal of laboratory chemicals is illegal and can have serious repercussions.[4] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[5]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste contaminated with this compound must be collected in a designated hazardous waste container that is chemically compatible with the waste and free from damage.
-
Solid Waste: Place all contaminated solid materials, such as gloves, pipette tips, and weighing papers, into a designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, never mix oxidizing acids with organic chemicals.
-
Sharps: Any sharps (needles, blades, contaminated glass) must be placed in a labeled, puncture-resistant sharps container designated for chemically contaminated sharps.
-
Empty Containers: The original this compound container must be treated as hazardous waste. If local regulations permit, it may be triple-rinsed with a suitable solvent; however, this rinsate must be collected as liquid hazardous waste.
Step 2: Container Labeling
-
Immediate Labeling: The hazardous waste container must be clearly labeled as soon as the first waste is added.
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Accumulation start date
-
Associated hazard warnings (e.g., "Toxic," "Environmental Hazard") as indicated by the SDS.
-
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated and properly managed Satellite Accumulation Area within the laboratory.
-
Segregation: Store this compound waste separately from incompatible materials like strong acids, bases, and oxidizing agents.
-
Secondary Containment: Place the waste container in a secondary containment system to prevent spills.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 4: Waste Pickup and Disposal
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup by contacting the Environmental Health and Safety (EHS) office.
-
Documentation: Complete all necessary waste disposal forms or tags as required by your institution and regulatory bodies.
Spill Cleanup Procedure
In the event of a spill, evacuate the immediate area and adhere to the following protocol:
-
Ensure Safety: Wear all required PPE, including respiratory protection if necessary.
-
Ventilate: Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.
-
Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Clean: Decontaminate the spill area with a suitable cleaning agent. All cleaning materials must be collected as hazardous waste.
-
Dispose: Place all spill cleanup materials into the designated hazardous waste container and arrange for disposal through EHS.
Visualizations
Logical Workflow for this compound Disposal
The diagram below illustrates the procedural flow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound disposal.
C5a Receptor (C5aR) Signaling Pathway
This compound acts by inhibiting the C5a receptor (C5aR). The binding of the complement component C5a to C5aR on immune cells like neutrophils and macrophages initiates a signaling cascade that contributes to inflammatory responses. This pathway is a key target in the research of inflammatory diseases.
References
Essential Safety and Logistical Information for Handling C5aR-IN-2
Personal Protective Equipment (PPE)
When handling C5aR-IN-2, appropriate personal protective equipment is mandatory to prevent accidental exposure. The following PPE should be worn at all times in the laboratory:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to protect against splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use and change them frequently. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn and kept fastened to protect skin and clothing. |
| Respiratory Protection | Face Mask or Respirator | Recommended when handling the compound in powdered form to avoid inhalation. Use in a well-ventilated area or under a chemical fume hood. |
Operational Plan: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, carefully inspect the packaging for any signs of damage or leakage.
-
This compound should be stored at room temperature in the continental US, though storage conditions may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage recommendations.[1]
-
Keep the container tightly sealed in a dry, well-ventilated place.
Preparation for Use (Weighing and Dissolving):
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Weighing: When weighing the powdered form of this compound, do so in a chemical fume hood to minimize inhalation risk. Use a dedicated, clean spatula and weighing paper.
-
Dissolution: To prepare a stock solution, add the appropriate solvent to the vial containing the pre-weighed compound. Ensure the cap is securely fastened before vortexing or sonicating to fully dissolve the compound.
Experimental Procedures:
-
All handling of this compound solutions should be performed in a designated and properly ventilated area.
-
Use appropriate, calibrated pipettes for transferring solutions to minimize errors and prevent spills.
-
Clearly label all tubes and containers with the compound name, concentration, and date.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as hazardous liquid waste before the container is discarded.
C5aR Signaling Pathway
This compound is a potent inhibitor of the C5a receptor (C5aR), a G protein-coupled receptor (GPCR). The binding of the complement component C5a to C5aR triggers a cascade of intracellular signaling events that are central to the inflammatory response. Understanding this pathway is crucial for researchers working with inhibitors like this compound.
Caption: C5aR Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
